4-(Benzyloxy)-2-hydroxybenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-4-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-9-12-6-7-13(8-14(12)16)17-10-11-4-2-1-3-5-11/h1-9,16H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLKEDBYDOCGEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340061 | |
| Record name | 4-(Benzyloxy)-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52085-14-0 | |
| Record name | 2-Hydroxy-4-(phenylmethoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52085-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Benzyloxy)-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-BENZYLOXY-2-HYDROXYBENZALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Benzyloxy)-2-hydroxybenzaldehyde: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Benzyloxy)-2-hydroxybenzaldehyde is an aromatic aldehyde that serves as a valuable intermediate in the synthesis of a variety of biologically active compounds. Its chemical structure, featuring a benzaldehyde core with hydroxyl and benzyloxy substitutions, provides a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its role in the development of anticancer and anti-inflammatory agents. Detailed experimental protocols for its synthesis and for the evaluation of its biological activity are also presented.
Chemical Structure and Properties
This compound, also known as 4-(phenylmethoxy)-2-hydroxybenzaldehyde, is a solid organic compound. The key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₂O₃ | [1][2][3][4][5][6] |
| Molecular Weight | 228.24 g/mol | [1][2][3][4][5][6] |
| CAS Number | 52085-14-0 | [1][2][3][4][5][6] |
| Melting Point | 75-82 °C | [5] |
| Appearance | White to cream or pale brown solid/powder | [5] |
| IUPAC Name | This compound | [2][5] |
| Synonyms | 2-Hydroxy-4-(phenylmethoxy)benzaldehyde, 4-(Benzyloxy)salicylaldehyde | |
| Solubility | Soluble in organic solvents such as acetone and dichloromethane. | [1] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This method involves the selective benzylation of the more acidic 4-hydroxyl group of 2,4-dihydroxybenzaldehyde.
Experimental Protocol: Williamson Ether Synthesis[1][7]
Materials:
-
2,4-Dihydroxybenzaldehyde
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Acetone or Acetonitrile
-
Dichloromethane
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2,4-dihydroxybenzaldehyde (1.0 equivalent) in acetone or acetonitrile.
-
Add potassium carbonate (1.0 to 2.2 equivalents).
-
Stir the mixture at room temperature.
-
Slowly add benzyl bromide (1.0 to 1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 3 days or heat to reflux and stir continuously until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent to obtain this compound as a solid.
Spectroscopic Data
| Spectroscopy | Expected Features |
| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 9.7-10.0 ppm.- Phenolic hydroxyl proton (OH) singlet, chemical shift can vary.- Aromatic protons of the benzaldehyde ring showing characteristic splitting patterns.- Aromatic protons of the benzyl group multiplet around δ 7.3-7.5 ppm.- Methylene protons (OCH₂) singlet around δ 5.1 ppm. |
| ¹³C NMR | - Carbonyl carbon (C=O) signal around δ 190 ppm.- Aromatic carbons in the range of δ 100-165 ppm.- Methylene carbon (OCH₂) signal around δ 70 ppm. |
| FT-IR (cm⁻¹) | - O-H stretching of the phenolic hydroxyl group (broad band around 3200-3400 cm⁻¹).- C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹).- C=O stretching of the aldehyde (around 1650-1680 cm⁻¹).- C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹).- C-O stretching of the ether linkage (around 1200-1300 cm⁻¹). |
Applications in Drug Development
This compound is a key precursor for the synthesis of various heterocyclic compounds, particularly chalcones, which are known to possess a wide range of biological activities.
Anticancer Activity
Derivatives of this compound, especially chalcones, have shown significant potential as anticancer agents.[7] These compounds have been reported to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.[8]
Mechanism of Action: The anticancer effects of these derivatives are often attributed to their ability to induce apoptosis through the mitochondrial pathway. This involves the loss of mitochondrial membrane potential and the activation of caspases, which are key executioner enzymes in the apoptotic cascade.[8][9] Studies on related benzyloxybenzaldehyde derivatives have shown that they can arrest the cell cycle at the G2/M phase.[8]
Anti-inflammatory Activity
Phenolic compounds are known to possess anti-inflammatory properties, often by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[10][11][12][13] The structure of this compound suggests it may also exhibit such activities. The precursor, 4-hydroxybenzaldehyde, has been shown to suppress the induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages.[14][15]
Mechanism of Action: The anti-inflammatory mechanism likely involves the inhibition of pro-inflammatory enzymes like COX-2 and 5-LOX, which are responsible for the production of prostaglandins and leukotrienes, respectively. This dual inhibition is a desirable trait for anti-inflammatory drugs.[13]
Experimental Protocols for Biological Evaluation
Cell Viability (MTT) Assay[17][18][19][20][21][22]
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
Materials:
-
Cancer cell line (e.g., HL-60)
-
Culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)
-
96-well plates
-
This compound or its derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Cell Cycle Analysis by Flow Cytometry[23][24][25][26][27]
This protocol is used to determine if the compound induces cell cycle arrest.
Materials:
-
Cancer cells treated with the test compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells.
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The data is used to generate histograms that show the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Caspase-3 Activity Assay[28][29][30][31][32]
This assay measures the activity of caspase-3, a key marker of apoptosis.
Materials:
-
Cancer cells treated with the test compound
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate)
-
Assay buffer
-
Microplate reader (colorimetric or fluorometric)
Procedure:
-
Lyse the treated and control cells to release cellular proteins.
-
Incubate the cell lysates with the caspase-3 substrate in an assay buffer.
-
Measure the absorbance or fluorescence generated from the cleavage of the substrate by active caspase-3.
-
The increase in signal in treated cells compared to control cells indicates the activation of caspase-3 and induction of apoptosis.
Conclusion
This compound is a synthetically accessible and versatile chemical intermediate. Its utility as a precursor for compounds with significant anticancer and anti-inflammatory potential makes it a molecule of great interest to researchers in medicinal chemistry and drug development. The ability of its derivatives to induce apoptosis and cell cycle arrest in cancer cells, as well as to potentially inhibit key inflammatory enzymes, highlights the therapeutic promise of this chemical scaffold. Further investigation and derivatization of this compound could lead to the discovery of novel and potent therapeutic agents.
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. 4-Benzyloxy-2-hydroxybenzaldehyde | C14H12O3 | CID 561235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 4-Benzyloxy-2-hydroxybenzaldehyde, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. This compound | 52085-14-0 | CCA08514 [biosynth.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer Activity of Natural and Synthetic Chalcones [mdpi.com]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. Inhibition of Lipoxygenase by Phenolic Compounds [jstage.jst.go.jp]
- 12. mdpi.com [mdpi.com]
- 13. rootspress.org [rootspress.org]
- 14. researchgate.net [researchgate.net]
- 15. biomolther.org [biomolther.org]
An In-depth Technical Guide to 4-(Benzyloxy)-2-hydroxybenzaldehyde (CAS 52085-14-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Benzyloxy)-2-hydroxybenzaldehyde is an aromatic organic compound that holds significant interest in the fields of medicinal chemistry and drug discovery.[1] Its structure, featuring a benzaldehyde core with benzyloxy and hydroxyl substitutions, makes it a versatile synthetic intermediate and a scaffold for the development of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral data, and potential biological activities of this compound, tailored for researchers, scientists, and professionals in drug development. The compound is noted as a building block for protein degraders and as an intermediate in the synthesis of compounds with potential anti-HIV activity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, facilitating easy reference and comparison.
| Property | Value | Source |
| CAS Number | 52085-14-0 | [2][3] |
| Molecular Formula | C₁₄H₁₂O₃ | [2] |
| Molecular Weight | 228.24 g/mol | [2] |
| Melting Point | 78-80 °C | [4] |
| Boiling Point | 165-175 °C at 1 Torr | [4] |
| Appearance | White solid | [3] |
| Solubility | Generally higher in organic solvents than in water. | [1] |
| InChI Key | AMLKEDBYDOCGEG-UHFFFAOYSA-N | [5] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the selective benzylation of one of the hydroxyl groups of 2,4-dihydroxybenzaldehyde. Below are two detailed experimental protocols for its preparation.
Synthesis Protocol 1: Using Potassium Carbonate in Acetone
This method employs potassium carbonate as the base and acetone as the solvent.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound using potassium carbonate.
Experimental Details:
-
Dissolve 13.8 g (0.1 mol) of 2,4-dihydroxybenzaldehyde in 150 ml of acetone.[5]
-
Add 17.1 g (0.1 mol) of benzyl bromide and 13.8 g (0.1 mol) of potassium carbonate to the solution.[5]
-
Stir the mixture at room temperature for 3 days.[5]
-
After the reaction is complete, filter the mixture to remove solid residues.[5]
-
Remove the solvent from the filtrate under reduced pressure (in vacuo).[5]
-
Purify the resulting crude product by column chromatography on silica gel using dichloromethane as the eluent to obtain the final product.[5]
Synthesis Protocol 2: Using Sodium Bicarbonate in Acetonitrile
This alternative method utilizes sodium bicarbonate as a milder base and acetonitrile as the solvent.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound using sodium bicarbonate.
Experimental Details:
-
Dissolve 3.0 g of 2,4-dihydroxybenzaldehyde in 220 mL of acetonitrile.[3]
-
Add sodium bicarbonate and stir the mixture at room temperature for 45 minutes.[3]
-
Slowly add benzyl bromide to the reaction mixture.[3]
-
Heat the reaction mixture to reflux and continue stirring.[3]
-
Upon completion of the reaction, quench it with 100 mL of deionized water.[3]
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).[3]
-
Combine the organic phases and wash with saturated saline (2 x 15 mL).[3]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a white solid.[3]
Spectral Data
The structural confirmation of this compound is supported by various spectroscopic techniques.
| Technique | Data Source | Key Information |
| Mass Spectrometry (GC-MS) | SpectraBase | Molecular Ion Peak (m/z): 228.078644 |
| Infrared Spectroscopy (ATR-IR) | PubChem | Data available from Bruker Tensor 27 FT-IR. |
| ¹H NMR Spectroscopy | Data for the related compound 4-benzyloxybenzaldehyde is available and can serve as a reference. | |
| ¹³C NMR Spectroscopy | Data for the related compound 4-hydroxybenzaldehyde is available for comparison of the benzaldehyde core signals. |
Biological Activities and Potential Applications
This compound and its derivatives have shown promise in several areas of drug discovery, including oncology and neurodegenerative diseases.
Aldehyde Dehydrogenase (ALDH) Inhibition
Derivatives of benzyloxybenzaldehyde have been investigated as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer stem cell survival and chemoresistance.
Logical Relationship Diagram:
Caption: Logical flow of ALDH1A3 inhibition by benzyloxybenzaldehyde derivatives for cancer therapy.
Neuroprotective Effects and Inhibition of Amyloid-Beta Aggregation
The core structure of this compound is related to other benzaldehydes that have demonstrated neuroprotective properties. A key mechanism in neurodegenerative diseases like Alzheimer's is the aggregation of amyloid-beta (Aβ) peptides. The inhibition of this process is a major therapeutic strategy.
Potential Signaling Pathway Involvement:
Benzaldehyde derivatives have been shown to modulate signaling pathways involved in inflammation and cellular stress, such as the MAPK signaling pathway.
Caption: Potential modulation of the MAPK signaling pathway by benzaldehyde derivatives to reduce inflammation.
Experimental Protocol for Amyloid-Beta Aggregation Inhibition Assay (Thioflavin T Assay)
This protocol is a general method for assessing the inhibition of amyloid-beta aggregation and can be adapted for testing this compound.
Experimental Workflow:
Caption: Workflow for the Thioflavin T (ThT) assay to measure amyloid-beta aggregation inhibition.
Experimental Details:
-
Prepare a stock solution of synthetic Aβ42 peptide and ensure it is monomeric.
-
Prepare stock solutions of this compound in DMSO at various concentrations. A known inhibitor, such as tannic acid, should be used as a positive control.
-
In a microplate, incubate 20 µM of synthetic Aβ42 with varying concentrations of the test compound (e.g., 10, 25, 50 µM) or DMSO as a negative control.
-
Incubate the plate with shaking at 37°C for a set period (e.g., 2.5 hours) to allow for fibril formation.[6]
-
After incubation, add Thioflavin T to each well.
-
Measure the fluorescence at an excitation wavelength of approximately 450 nm and an emission wavelength of approximately 483 nm.[6]
-
Normalize the fluorescence readings to the DMSO-only control and calculate the percentage of inhibition. The IC₅₀ value can be determined from a dose-response curve.
Safety and Handling
This compound is classified as an irritant. It may cause respiratory irritation, skin irritation, and serious eye irritation. Standard laboratory safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands thoroughly after handling.
-
Storage: Store in a well-ventilated place and keep the container tightly closed. It is also noted to be moisture and air-sensitive.
Conclusion
This compound is a valuable chemical entity with significant potential in drug discovery and development. Its straightforward synthesis and versatile structure provide a foundation for the creation of diverse chemical libraries. The preliminary indications of its role as an ALDH inhibitor and the neuroprotective potential of the broader benzaldehyde class highlight promising avenues for future research. This guide provides a foundational resource for scientists and researchers to further explore the therapeutic applications of this compound and its derivatives.
References
- 1. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents [patents.google.com]
- 2. 4-Benzyloxy-2-hydroxybenzaldehyde | C14H12O3 | CID 561235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-BENZYLOXY-2-HYDROXYBENZALDEHYDE | 52085-14-0 [chemicalbook.com]
- 4. 52085-14-0 CAS MSDS (4-BENZYLOXY-2-HYDROXYBENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Synthesis routes of this compound [benchchem.com]
- 6. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2-Hydroxy-4-(phenylmethoxy)benzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery
Abstract: This technical guide provides an in-depth exploration of 2-Hydroxy-4-(phenylmethoxy)benzaldehyde, a key bifunctional organic compound. The document elucidates its formal nomenclature, structural features, and critical physicochemical properties. A primary focus is placed on a detailed, field-proven protocol for its regioselective synthesis from 2,4-dihydroxybenzaldehyde, including the mechanistic rationale behind the procedural choices. Furthermore, the guide presents a comprehensive analysis of the expected spectroscopic signatures (NMR, IR) for structural verification. Finally, it surveys the compound's significant role as a versatile intermediate and scaffold in medicinal chemistry and drug discovery, highlighting its utility in the synthesis of diverse, biologically active heterocyclic compounds, Schiff bases, and chalcones. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and theoretical understanding of this valuable chemical entity.
Nomenclature and Physicochemical Properties
The foundation of utilizing any chemical compound in a research or development setting is a precise understanding of its identity and fundamental properties. This section establishes the formal nomenclature and summarizes the key physicochemical data for the target molecule.
IUPAC Name and Synonyms
The formal name for the compound as designated by the International Union of Pure and Applied Chemistry (IUPAC) is 2-Hydroxy-4-(phenylmethoxy)benzaldehyde .
Due to its structural features, it is also commonly known by several synonyms in commercial and academic literature:
-
4-Benzyloxy-2-hydroxybenzaldehyde
-
4-(Phenylmethoxy)-2-hydroxybenzaldehyde
Molecular Structure
The structure consists of a benzaldehyde core with a hydroxyl group at position 2 and a benzyloxy group (a benzyl group linked via an ether bond) at position 4. The intramolecular hydrogen bond between the C2-hydroxyl group and the C1-aldehyde's carbonyl oxygen is a key feature influencing its chemical reactivity and physical properties.
Caption: Molecular structure of 2-Hydroxy-4-(phenylmethoxy)benzaldehyde.
Physicochemical Data
A summary of essential computed properties is crucial for experimental design, including solvent selection, reaction monitoring, and safety considerations.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₂ | PubChem[1] |
| Molecular Weight | 228.25 g/mol | - |
| Appearance | Off-white to pale yellow crystalline solid (typical) | - |
| XLogP3 | 3.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | - |
| Hydrogen Bond Acceptor Count | 3 | - |
| Rotatable Bond Count | 4 | - |
| Topological Polar Surface Area | 46.5 Ų | PubChem[1] |
| CAS Number | 6339-55-5 | - |
Synthesis and Purification
The synthesis of 2-Hydroxy-4-(phenylmethoxy)benzaldehyde is most effectively achieved through the regioselective benzylation of 2,4-dihydroxybenzaldehyde. The primary challenge is to selectively functionalize the C4-hydroxyl group, which is more acidic and sterically accessible than the C2-hydroxyl group that is involved in intramolecular hydrogen bonding.
Mechanistic Rationale and Experimental Choices
The protocol described is a variation of the Williamson ether synthesis. The choice of reagents is critical for achieving high regioselectivity and yield.
-
Starting Material: 2,4-dihydroxybenzaldehyde serves as the inexpensive and readily available precursor.
-
Base: A mild base such as sodium bicarbonate (NaHCO₃) or potassium fluoride (KF) is employed.[2] These bases are strong enough to deprotonate the more acidic C4-phenolic proton but not the C2-phenolic proton, which is stabilized by hydrogen bonding to the adjacent aldehyde. This differential acidity is the cornerstone of the reaction's selectivity.
-
Catalyst: Potassium iodide (KI) is often used as a catalyst with benzyl chloride. Through the Finkelstein reaction, KI converts a small amount of benzyl chloride to the more reactive benzyl iodide in situ, accelerating the rate of the Sₙ2 reaction.
-
Solvent: A polar aprotic solvent like acetonitrile (ACN) is ideal.[2] It effectively dissolves the reagents and the intermediate phenoxide salt without participating in the reaction (i.e., it does not solvate the nucleophile as strongly as protic solvents would), thus promoting a faster reaction rate.
Caption: Workflow for the regioselective synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating in-process checks and a definitive purification step.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dihydroxybenzaldehyde (10.0 g, 72.4 mmol), sodium bicarbonate (7.3 g, 86.9 mmol, 1.2 eq), and potassium iodide (1.2 g, 7.2 mmol, 0.1 eq).
-
Solvent Addition: Add 100 mL of acetonitrile to the flask. Stir the suspension to ensure all solids are well-dispersed.
-
Reagent Addition: Add benzyl chloride (9.16 g, 72.4 mmol, 1.0 eq) to the mixture dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material (2,4-dihydroxybenzaldehyde) and the appearance of a new, less polar spot indicates reaction completion.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate in vacuo to obtain a crude solid or oil.
-
Extraction: Dissolve the crude residue in ethyl acetate (150 mL) and wash sequentially with 1M NaOH (2 x 50 mL) to remove any unreacted starting material, water (1 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.[2]
-
Purification: Recrystallize the crude solid from a mixture of t-butyl methyl ether and hexane or a similar solvent system to afford the pure 2-Hydroxy-4-(phenylmethoxy)benzaldehyde as a crystalline solid.[2]
Spectroscopic Characterization
Structural confirmation of the synthesized product is paramount. The following tables outline the expected spectroscopic data based on its functional groups and data from close structural analogs.[3][4][5]
¹H and ¹³C NMR Spectroscopy
The expected chemical shifts (δ) in ppm relative to TMS in a CDCl₃ solvent are detailed below.
| ¹H NMR (Proton) | Expected δ (ppm) | Multiplicity | Integration | Rationale |
| Aldehyde (-CHO) | 9.7 - 9.9 | Singlet | 1H | Deshielded by anisotropic and inductive effects of the carbonyl group.[4] |
| Phenolic (-OH) | 11.0 - 11.4 | Singlet (broad) | 1H | Highly deshielded due to strong intramolecular H-bonding with the aldehyde.[4] |
| H-6 (aromatic) | 7.3 - 7.5 | Doublet | 1H | ortho to the electron-withdrawing aldehyde group. |
| Benzyl (-CH₂-) | 5.0 - 5.2 | Singlet | 2H | Protons on the carbon adjacent to the ether oxygen and phenyl ring. |
| Benzyl Ring (Ar-H) | 7.2 - 7.4 | Multiplet | 5H | Standard aromatic region for a monosubstituted benzene ring. |
| H-5 (aromatic) | 6.5 - 6.7 | Doublet of doublets | 1H | ortho to benzyloxy, meta to aldehyde. |
| H-3 (aromatic) | 6.4 - 6.6 | Doublet | 1H | ortho to hydroxyl, meta to aldehyde. |
| ¹³C NMR (Carbon) | Expected δ (ppm) | Rationale |
| Aldehyde (C=O) | 190 - 195 | Typical for aromatic aldehydes. |
| C4 (C-O-CH₂) | 163 - 166 | Aromatic carbon attached to an ether oxygen. |
| C2 (C-OH) | 160 - 162 | Aromatic carbon attached to a hydroxyl group. |
| C1 (C-CHO) | 113 - 116 | Quaternary carbon attached to the aldehyde. |
| C6 (CH) | 132 - 135 | Aromatic methine carbon. |
| C5 (CH) | 108 - 110 | Aromatic methine carbon. |
| C3 (CH) | 101 - 104 | Aromatic methine carbon. |
| Benzyl (-CH₂-) | 70 - 72 | Aliphatic carbon of the benzyloxy group. |
| Benzyl Ring (Ar-C) | 127 - 137 | Carbons of the benzyl phenyl ring. |
Infrared (IR) Spectroscopy
| Functional Group | Wavenumber (cm⁻¹) | Appearance | Rationale |
| Phenolic O-H Stretch | 3100 - 3300 | Broad | Intramolecular hydrogen bonding weakens the O-H bond, shifting it to a lower frequency.[4] |
| Aromatic C-H Stretch | 3000 - 3100 | Sharp | Standard C-H stretching in aromatic systems. |
| Aldehydic C-H Stretch | 2820-2880 & 2720-2780 | Two weak bands (Fermi resonance) | Characteristic of the C-H bond in an aldehyde.[4] |
| Aldehydic C=O Stretch | 1650 - 1670 | Strong, Sharp | Conjugation with the aromatic ring and H-bonding lowers the frequency from a typical ~1715 cm⁻¹.[4] |
| Aromatic C=C Stretch | 1580 - 1600 & 1450-1500 | Medium to Strong | Skeletal vibrations of the aromatic rings.[4] |
| C-O Ether Stretch | 1250 - 1280 | Strong | Asymmetric C-O-C stretching of the aryl-alkyl ether. |
Applications in Drug Discovery and Medicinal Chemistry
2-Hydroxy-4-(phenylmethoxy)benzaldehyde is not typically an active pharmaceutical ingredient (API) itself. Instead, its value lies in its role as a highly versatile scaffold and chemical intermediate for constructing more complex molecules with therapeutic potential.[6] Its bifunctional nature—a reactive aldehyde and a nucleophilic (or protectable) phenol—is the key to its utility.
Caption: Synthetic utility of the title compound in medicinal chemistry.
Synthesis of Schiff Bases
The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This is one of the most common transformations for this class of molecules. The resulting C=N bond is critical for the biological activity of many derivatives, which have shown promising anticancer, antimicrobial, and antioxidant properties.[7][8]
Synthesis of Chalcones
While the title compound is a benzaldehyde, its structural motif is used in the synthesis of chalcones. In a Claisen-Schmidt condensation, a substituted benzaldehyde reacts with an acetophenone in the presence of a base.[9] Chalcones are precursors to flavonoids and are well-known for a wide range of biological activities, including anti-inflammatory, antioxidant, and enzyme inhibitory effects (e.g., lipoxygenase inhibition).[9] The 2-hydroxy-4-benzyloxy substitution pattern provides a scaffold that can be further modified to optimize these activities.
Precursor to Heterocyclic Compounds
The compound is an excellent starting material for building complex heterocyclic systems that are prevalent in approved pharmaceuticals.[6] The aldehyde and adjacent hydroxyl group can participate in cyclocondensation reactions with various binucleophiles to form fused ring systems. The benzyloxy group at the C4 position can be retained for its steric or electronic influence or deprotected (via catalytic hydrogenation) to reveal a free hydroxyl group for further functionalization. This dual utility makes it a strategic intermediate in multi-step synthetic campaigns aimed at novel drug candidates.[6]
Conclusion
2-Hydroxy-4-(phenylmethoxy)benzaldehyde is a compound of significant strategic importance in the field of organic synthesis and drug discovery. Its straightforward, high-yield regioselective synthesis makes it an accessible building block. The compound's true value is realized in its application as a versatile chemical intermediate, providing a robust scaffold for the generation of diverse libraries of Schiff bases, chalcones, and complex heterocyclic molecules. The well-defined spectroscopic handles allow for unambiguous characterization, ensuring reliability in complex synthetic pathways. For researchers and drug development professionals, a thorough understanding of its synthesis and reactivity is essential for leveraging its full potential in the creation of novel therapeutic agents.
References
- 1. Benzaldehyde, 4-(phenylmethoxy)- | C14H12O2 | CID 78109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents [patents.google.com]
- 3. 2-Hydroxy-4-Methoxybenzaldehyde | C8H8O3 | CID 69600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. Benzaldehyde, 2-hydroxy-4-methoxy- [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physical Properties of 4-(Benzyloxy)salicylaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of 4-(Benzyloxy)salicylaldehyde, a key intermediate in the synthesis of various organic compounds. The information presented herein is intended to support research and development activities by providing accurately cited data and standardized experimental methodologies.
Core Physical Properties of 4-(Benzyloxy)salicylaldehyde
4-(Benzyloxy)salicylaldehyde, also known as 2-hydroxy-4-(phenylmethoxy)benzaldehyde, is a derivative of salicylaldehyde featuring a benzyloxy substituent.[1][2] Its physical characteristics are fundamental to its handling, application in synthesis, and purification processes.
Quantitative Physical Data
The key physical properties of 4-(Benzyloxy)salicylaldehyde are summarized in the table below for quick reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂O₃ | [1][3][4] |
| Molecular Weight | 228.24 g/mol | [1][3][4] |
| Melting Point | 75.0 - 82.0 °C | [5] |
| Boiling Point | 390.9 °C | [3] |
| Appearance | White to cream to yellow to pale brown powder or lumps | [5] |
Detailed Physical Characteristics
Molecular Formula and Weight
The empirical formula of 4-(Benzyloxy)salicylaldehyde is C₁₄H₁₂O₃.[1][3][4] This corresponds to a molecular weight of 228.24 g/mol .[1][3][4]
Melting Point
The melting point of 4-(Benzyloxy)salicylaldehyde is reported to be in the range of 75.0 to 82.0 °C.[5] Another source indicates a melting point of 78-80°C.[6][7] The melting point range can be indicative of the purity of the compound.
Boiling Point
The predicted boiling point of 4-(Benzyloxy)salicylaldehyde is 390.9 °C at standard pressure.[3]
Appearance
Physically, 4-(Benzyloxy)salicylaldehyde presents as a solid, with its color ranging from white to cream, yellow, or pale brown, and it can be found in the form of a powder or as lumps.[5]
Solubility
Experimental Protocols for Physical Property Determination
The following are detailed methodologies for the key experiments used to determine the physical properties of solid organic compounds like 4-(Benzyloxy)salicylaldehyde.
Melting Point Determination
The melting point is determined as a range, from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
-
Observation: The sample is observed through a magnifying lens. The temperature at which the first signs of melting are observed and the temperature at which the last solid crystal disappears are recorded. This range is reported as the melting point.
Boiling Point Determination (for high-boiling solids)
For solids with a high boiling point, the determination is typically carried out under reduced pressure to avoid decomposition of the compound. The observed boiling point is then corrected to standard pressure.
Methodology:
-
Apparatus: A distillation apparatus suitable for vacuum distillation is assembled.
-
Sample Introduction: A small sample of the compound is placed in the distillation flask.
-
Vacuum Application: The system is evacuated to the desired pressure, which is monitored with a manometer.
-
Heating: The sample is heated gently using a heating mantle.
-
Temperature and Pressure Recording: The temperature at which the liquid boils and its vapor condenses, along with the corresponding pressure, are recorded.
-
Correction: The boiling point at standard pressure can be estimated from the observed boiling point at reduced pressure using a nomograph or the Clausius-Clapeyron equation.
Solubility Assessment
A qualitative assessment of solubility in various solvents is a common preliminary step in characterization.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, diethyl ether, toluene, hexane) is selected.
-
Procedure: A small, measured amount of the solute (e.g., 10 mg) is added to a test tube containing a measured volume of the solvent (e.g., 1 mL).
-
Observation: The mixture is agitated at a constant temperature (usually room temperature). The degree of dissolution is observed and categorized (e.g., soluble, sparingly soluble, insoluble). A common threshold for "soluble" is the dissolution of more than 30 mg of solute per mL of solvent.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the physical characterization of a solid organic compound.
Caption: Workflow for Physical Characterization.
References
- 1. 4-Benzyloxy-2-hydroxybenzaldehyde | C14H12O3 | CID 561235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Benzyloxy)-2-hydroxybenzaldehyde | 52085-14-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound | 52085-14-0 | CCA08514 [biosynth.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Benzyloxy-2-hydroxybenzaldehyde, 99% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. 4-BENZYLOXY-2-HYDROXYBENZALDEHYDE | CAS: 52085-14-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 7. chembk.com [chembk.com]
Technical Guide: Molecular Weight of 4-(Benzyloxy)-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed breakdown of the molecular weight determination for the chemical compound 4-(Benzyloxy)-2-hydroxybenzaldehyde. The information herein is based on established chemical principles and standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).
Compound Identification
The first step in determining the molecular weight is to ascertain the precise molecular formula of the compound.
This formula indicates that each molecule of the compound is composed of 14 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms.
Data Presentation: Atomic Composition and Standard Weights
The molecular weight is the sum of the atomic weights of all constituent atoms in the molecule. The standard atomic weights, as provided by IUPAC, are used for this calculation.[5] These weights represent a weighted average of the masses of an element's naturally occurring isotopes.
Table 1: Atomic Composition and Standard Atomic Weights
| Element | Symbol | Atom Count in Formula | Standard Atomic Weight ( g/mol ) |
|---|---|---|---|
| Carbon | C | 14 | [12.0096, 12.0116] |
| Hydrogen | H | 12 | [1.00784, 1.00811] |
| Oxygen | O | 3 | [15.99903, 15.99977] |
For practical calculations, a conventional, abridged value is often used.
Calculation of Molecular Weight
Using the abridged atomic weights for carbon (12.011 g/mol ), hydrogen (1.008 g/mol ), and oxygen (15.999 g/mol ), the molecular weight is calculated as follows.
Table 2: Molecular Weight Calculation
| Element | Atom Count | Atomic Weight ( g/mol ) | Total Weight Contribution ( g/mol ) |
|---|---|---|---|
| Carbon | 14 | 12.011 | 168.154 |
| Hydrogen | 12 | 1.008 | 12.096 |
| Oxygen | 3 | 15.999 | 47.997 |
| Total | | Molecular Weight | 228.247 g/mol |
The calculated molecular weight of this compound is approximately 228.25 g/mol . This value is consistent with figures published in chemical databases.[1][2][4][6]
Experimental Protocols
The determination of molecular weight from a known chemical formula is a computational task based on internationally accepted standard atomic weights. Therefore, a direct experimental protocol for its calculation is not applicable.
However, in a laboratory setting, the molecular weight of a compound like this compound can be experimentally verified using techniques such as:
-
Mass Spectrometry: This is a primary technique used to measure the mass-to-charge ratio of ions. The molecular ion peak (M+) in the mass spectrum corresponds to the molecular weight of the compound.
-
Cryoscopy or Ebullioscopy: These colligative property measurements, which involve observing the freezing point depression or boiling point elevation of a solvent upon addition of the solute, can also be used to determine molar mass.
These methods provide experimental validation for the computationally derived molecular weight.
Logical Relationships and Visualizations
Visual diagrams are essential for representing complex systems like signaling pathways or experimental workflows. However, for the fundamental calculation of a compound's molecular weight, such diagrams are not applicable as the process is a direct mathematical calculation based on the compound's atomic composition.
The logical relationship for this calculation is a simple summation, as illustrated in the workflow below.
Caption: Workflow for calculating molecular weight.
References
- 1. 4-Benzyloxy-2-hydroxybenzaldehyde | C14H12O3 | CID 561235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-Benzyloxy-2-hydroxybenzaldehyde, 99% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. 52085-14-0 CAS MSDS (4-BENZYLOXY-2-HYDROXYBENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 2023 Atomic Weights [iupac.qmul.ac.uk]
- 6. 4-BENZYLOXY-2-HYDROXYBENZALDEHYDE price,buy 4-BENZYLOXY-2-HYDROXYBENZALDEHYDE - chemicalbook [chemicalbook.com]
The Structural and Conformational Landscape of 4-(Benzyloxy)benzaldehyde: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction
4-(Benzyloxy)benzaldehyde, with the chemical formula C₁₄H₁₂O₂, is an aromatic ether and aldehyde that serves as a crucial intermediate in the synthesis of various organic molecules. Its structural scaffold is found in compounds developed for diverse applications, including as potential therapeutics and liquid crystals. Understanding the precise three-dimensional structure and conformational preferences of this molecule is paramount for structure-based drug design, materials science, and synthetic chemistry. This technical guide provides a comprehensive overview of the structural and spectroscopic properties of 4-(benzyloxy)benzaldehyde, supported by detailed experimental data and protocols.
Molecular Structure and Conformation
The molecular architecture of 4-(benzyloxy)benzaldehyde consists of a benzaldehyde moiety linked to a benzyl group through an ether oxygen. This arrangement allows for rotational freedom around several single bonds, leading to various possible conformations. However, single-crystal X-ray diffraction studies have revealed a strong preference for a nearly planar conformation in the solid state.
Crystallographic Analysis
Single-crystal X-ray diffraction provides the most definitive insight into the molecule's solid-state conformation. The structure of 4-(benzyloxy)benzaldehyde is characterized by an essentially planar arrangement.[1][2] The dihedral angle between the two aromatic rings is minimal, at 5.23 (9)°.[1][2] This planarity is further supported by the torsion angle C13—C8—C2—C7 of -9.2 (3)°.[1] The aldehyde group is also found to be coplanar with the benzaldehyde ring, as indicated by the C10—C11—C14—O2 torsion angle of -6.3 (3)°.[1]
This preferred planar conformation contrasts with some similarly substituted species that exhibit a more twisted structure, highlighting the subtle interplay of electronic and steric effects on molecular conformation.[1] The crystal packing is stabilized by weak intermolecular C—H⋯O hydrogen bonds, primarily involving the aldehyde oxygen atom and hydrogen atoms from the methylene group of a neighboring molecule.[1][2]
Table 1: Crystallographic Data for 4-(benzyloxy)benzaldehyde
| Parameter | Value | Reference |
| Chemical Formula | C₁₄H₁₂O₂ | [1] |
| Molecular Weight (Mᵣ) | 212.24 | [1] |
| Crystal System | Orthorhombic | [1] |
| Space Group | Pna2₁ | [2] |
| a (Å) | 11.4772 (11) | [1] |
| b (Å) | 12.9996 (12) | [1] |
| c (Å) | 7.2032 (6) | [1] |
| Volume (V) (ų) | 1074.71 (17) | [1] |
| Z (molecules/unit cell) | 4 | [1] |
| Temperature (K) | 123 | [1] |
| Radiation | Mo Kα (λ = 0.71073 Å) | [2] |
| Dihedral Angle (rings) (°) | 5.23 (9) | [1][2] |
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure of 4-(benzyloxy)benzaldehyde and are routinely used for reaction monitoring and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. Spectra are typically recorded in deuterated chloroform (CDCl₃).
Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Assignment | Chemical Shift (δ, ppm) |
| Aldehyde (-CH O) | 9.876 |
| Aromatic (ortho to -CHO) | 7.830 |
| Aromatic (benzyl ring) | 7.35 - 7.42 |
| Aromatic (ortho to -OCH₂) | 7.070 |
| Methylene (-OCH₂ -) | 5.138 |
Table 3: ¹³C NMR Spectroscopic Data
| Assignment | Chemical Shift (δ, ppm) |
| Aldehyde (C HO) | 190.7 |
| Aromatic (C -O) | 163.7 |
| Aromatic (C -CH₂) | 135.9 |
| Aromatic (C -CHO) | 130.1 |
| Aromatic (C H, ortho to -CHO) | 131.9 |
| Aromatic (C H, benzyl) | 128.7, 128.3, 127.2 |
| Aromatic (C H, ortho to -OCH₂) | 115.2 |
| Methylene (-OC H₂-) | 70.2 |
Note: ¹³C NMR data is based on typical values for this compound and may vary slightly based on experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups within the molecule based on their characteristic vibrational frequencies.
Table 4: Key FTIR Absorption Bands
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch (CH₂) | 2950-2850 | Medium |
| Aldehyde C-H Stretch (Fermi resonance) | ~2850, ~2750 | Weak |
| Carbonyl (C=O) Stretch | ~1700-1685 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium |
| Asymmetric C-O-C (Ether) Stretch | ~1250 | Strong |
Experimental Protocols
Detailed and reproducible experimental methods are critical for obtaining high-quality data. The following sections outline standard protocols for the synthesis and characterization of 4-(benzyloxy)benzaldehyde.
Synthesis via Williamson Etherification
A common and efficient method for preparing 4-(benzyloxy)benzaldehyde is the Williamson ether synthesis.[1] This involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a weak base.
Protocol:
-
Combine 4-hydroxybenzaldehyde (1.0 eq), benzyl bromide (~1.05 eq), and anhydrous potassium carbonate (~3.5 eq) in ethanol.
-
Reflux the mixture under a nitrogen atmosphere for approximately 14 hours.[1]
-
After cooling, filter the solid potassium carbonate and wash the residue with ethyl acetate.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated sodium chloride solution, 5% sodium hydroxide solution, and distilled water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to yield pure, colorless crystals of 4-(benzyloxy)benzaldehyde.[1]
Single-Crystal X-ray Diffraction
Obtaining high-quality crystals from a method like slow evaporation of an ethanol solution is the prerequisite for this analysis.
Protocol:
-
Crystal Selection: A suitable single crystal of the compound is mounted on a goniometer head.
-
Data Collection: Data is collected on a diffractometer, such as an Oxford Diffraction Gemini S, using Mo Kα radiation at a low temperature (e.g., 123 K) to minimize thermal motion.[1]
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections (e.g., for Lorentz and polarization effects).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined using a full-matrix least-squares method against F².[1] Hydrogen atoms are typically placed in calculated positions and refined using a riding model, although some, like the aldehyde proton, may be refined freely.[1]
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS).
References
An In-depth Technical Guide to the Safe Handling of 4-(Benzyloxy)-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-(Benzyloxy)-2-hydroxybenzaldehyde (CAS No. 52085-14-0), a chemical intermediate utilized in various research and development applications. Due to the limited availability of specific toxicological and environmental data for this compound, this guide incorporates information from structurally related compounds, such as 4-hydroxybenzaldehyde and benzaldehyde, to provide a thorough overview of potential hazards. All data derived from related compounds is clearly indicated.
Chemical and Physical Properties
This compound is a solid at room temperature.[1] Key physical and chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₃ | [2] |
| Molecular Weight | 228.24 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 75.0-82.0 °C | [3] |
| Boiling Point | 197 - 199 °C @ 11 mmHg | [4] |
| CAS Number | 52085-14-0 | [2][5] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The GHS classification is as follows:
| Hazard Class | Category | Hazard Statement |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[1] |
| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life.[1] |
| Hazardous to the Aquatic Environment, Long-Term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Signal Word: Warning[1]
Hazard Pictograms:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray. [1]* P272: Contaminated work clothing should not be allowed out of the workplace. [1]* P273: Avoid release to the environment. [1]* P280: Wear protective gloves/protective clothing/eye protection/face protection. [1]* P302 + P352: IF ON SKIN: Wash with plenty of soap and water. [1]* P333 + P313: If skin irritation or rash occurs: Get medical advice/attention. [1]* P391: Collect spillage.
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
Toxicological Information
Specific quantitative toxicological data for this compound is limited. The primary known hazard is its potential to cause skin sensitization. [1]Information from related compounds is provided for a broader understanding of potential risks.
Acute Toxicity:
-
Oral: For the related compound benzaldehyde, the lethal oral dose in humans is estimated to be 600–900 mg/kg bw in the absence of prompt treatment. [6]An oral LD50 of 1300 mg/kg bw has been established for benzaldehyde in rats. [6]* Dermal: Benzaldehyde is expected to have low acute dermal toxicity. [6]* Inhalation: Inhalation of benzaldehyde vapors can irritate the nose and throat. [7] Skin and Eye Irritation:
-
Contact with benzaldehyde can irritate the skin and eyes. [7]The related compound 4-hydroxybenzaldehyde is also classified as a skin and eye irritant. [8] Sensitization:
-
This compound is classified as a skin sensitizer. [1]Repeated exposure may cause a skin rash to develop. [7] Carcinogenicity, Mutagenicity, and Reproductive Toxicity:
-
There is no data available to classify this compound regarding its carcinogenicity, mutagenicity, or reproductive toxicity.
-
Benzaldehyde may cause mutations, and therefore, contact should be minimized. [7]
Experimental Protocols and Handling Procedures
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of personal protection. The following diagram outlines a general PPE selection workflow.
Caption: PPE selection workflow for handling this compound.
Handling and Storage
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure. [9]Avoid contact with skin and eyes. [10]Avoid the formation of dust. [10]Wash hands thoroughly after handling. [4]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [4]Keep away from incompatible materials such as strong oxidizing agents. [10]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Wear appropriate PPE and contain the spill using inert absorbent material (e.g., sand, vermiculite).
-
Collection: Carefully collect the absorbed material into a suitable container for disposal.
-
Decontamination: Clean the spill area thoroughly.
Firefighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [10]* Specific Hazards: The substance is combustible. [10]Hazardous combustion products may include carbon monoxide and carbon dioxide. [10]* Firefighter Protection: Wear self-contained breathing apparatus (SCBA) and full protective gear. [10]
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions. [4]* Incompatible Materials: Strong oxidizing agents. [10]* Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide and carbon dioxide. [10]
Disposal Considerations
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. Do not allow this chemical to enter the environment. [1] The following diagram illustrates a general waste disposal workflow.
Caption: General waste disposal workflow for this compound.
Environmental Information
This compound is classified as very toxic to aquatic life with long-lasting effects. [1]Avoid release to the environment. [1]Specific data on its biodegradation and bioaccumulation potential are not readily available. The related compound benzaldehyde is harmful to aquatic organisms. [9]
Exposure Controls and Occupational Exposure Limits
No specific occupational exposure limits (OELs) have been established for this compound. For the related compound benzaldehyde, some jurisdictions have established OELs, which can serve as a conservative reference:
-
USA (ACGIH TLV-TWA): 2 ppm
-
USA (ACGIH TLV-STEL): 4 ppm
It is crucial to maintain exposures as low as reasonably practicable through the use of engineering controls (e.g., fume hoods) and appropriate work practices.
This technical guide is intended to provide comprehensive safety and handling information for this compound. Users should always consult the most current Safety Data Sheet (SDS) provided by the supplier and conduct a thorough risk assessment before use.
References
- 1. 4-(ベンジルオキシ)-2-ヒドロキシベンズアルデヒド AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Benzyloxy-2-hydroxybenzaldehyde | C14H12O3 | CID 561235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Benzyloxy-2-hydroxybenzaldehyde, 99% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. lobachemie.com [lobachemie.com]
- 5. scbt.com [scbt.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. nj.gov [nj.gov]
- 8. 4-Benzyloxy-2-hydroxybenzaldehyde, 99% | Fisher Scientific [fishersci.ca]
- 9. ICSC 0102 - BENZALDEHYDE [chemicalsafety.ilo.org]
- 10. carlroth.com [carlroth.com]
An In-depth Technical Guide to the Material Safety of 4-(Benzyloxy)-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for 4-(Benzyloxy)-2-hydroxybenzaldehyde, a chemical compound utilized in various research and development applications. The following sections detail its physicochemical properties, hazard classifications, handling procedures, and emergency protocols, compiled from multiple safety data sheets and chemical databases.
Physicochemical and Identification Data
For ease of reference and comparison, the key physicochemical and identifying properties of this compound are summarized in the tables below.
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | 2-hydroxy-4-(phenylmethoxy)benzaldehyde[1] |
| CAS Number | 52085-14-0[1][2] |
| EC Number | 676-541-7[1] |
| Molecular Formula | C₁₄H₁₂O₃[1][2] |
| Molecular Weight | 228.24 g/mol [1] |
| InChI Key | AMLKEDBYDOCGEG-UHFFFAOYSA-N[1][2] |
| SMILES | C1=CC=C(C=C1)COC2=CC(=C(C=C2)C=O)O[1] |
| Synonyms | 4-(Benzyloxy)salicylaldehyde, 2-hydroxy-4-(phenylmethoxy)benzaldehyde[1][3] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Physical State | Solid, powder or lumps[2] |
| Appearance | White to cream to yellow to pale brown[2] |
| Melting Point | 75.0 - 82.0 °C[2] |
| Boiling Point | 165 - 175 °C at 1 Torr[3][4] |
| Density (Predicted) | 1.238 ± 0.06 g/cm³[3][4] |
| pKa (Predicted) | 7.80 ± 0.10[3] |
Hazard Identification and Classification
This compound is classified as hazardous. The GHS hazard classifications and associated precautionary statements are crucial for safe handling.
Table 3: GHS Hazard Classification
| Hazard Class | Category |
| Skin Sensitization | 1 |
| Acute Aquatic Toxicity | 1 |
| Chronic Aquatic Toxicity | 1 |
Source: Sigma-Aldrich[5]
Signal Word: Warning[5]
Hazard Statements:
-
H317: May cause an allergic skin reaction.[5]
-
H410: Very toxic to aquatic life with long lasting effects.[5]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P272: Contaminated work clothing should not be allowed out of the workplace.[5]
-
P273: Avoid release to the environment.[5]
-
P280: Wear protective gloves/ eye protection/ face protection.[5]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]
-
P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.[5]
Experimental Protocols
A general synthetic protocol for this compound involves the reaction of 2,4-dihydroxybenzaldehyde with benzyl bromide in the presence of a base like sodium bicarbonate in a solvent such as acetonitrile.[3]
Safe Handling and Storage Workflow
The following diagram outlines the recommended workflow for the safe handling and storage of this compound, from receipt of the material to its disposal.
References
- 1. 4-Benzyloxy-2-hydroxybenzaldehyde | C14H12O3 | CID 561235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Benzyloxy-2-hydroxybenzaldehyde, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 4-BENZYLOXY-2-HYDROXYBENZALDEHYDE | 52085-14-0 [chemicalbook.com]
- 4. 52085-14-0 CAS MSDS (4-BENZYLOXY-2-HYDROXYBENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to the Applications of 4-(Benzyloxy)-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Benzyloxy)-2-hydroxybenzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in the synthesis of a wide array of biologically active compounds. Its unique structure, featuring a reactive aldehyde group, a hydroxyl group, and a benzyloxy moiety, provides a scaffold for the development of novel therapeutic agents. This technical guide explores the synthesis and diverse applications of this compound and its derivatives, with a focus on their anticancer, neuroprotective, antioxidant, and antimicrobial properties. Detailed experimental protocols, quantitative biological activity data, and visual representations of key mechanisms and workflows are provided to support researchers in their drug discovery and development endeavors.
Introduction
This compound, also known as 4-benzyloxysalicylaldehyde, is a synthetic organic compound with the molecular formula C₁₄H₁₂O₃. The presence of the benzyloxy group at the C-4 position and a hydroxyl group at the C-2 position of the benzaldehyde core imparts distinct chemical properties that make it an attractive starting material for medicinal chemists. The aldehyde functionality is a versatile handle for various chemical transformations, including condensations, and the formation of Schiff bases and chalcones, leading to a diverse library of derivatives with significant pharmacological potential. This guide provides a comprehensive review of the current state of research on this compound, highlighting its most promising therapeutic applications.
Synthesis of this compound
The synthesis of this compound is typically achieved through the selective O-benzylation of 2,4-dihydroxybenzaldehyde. Several protocols have been reported, with variations in the choice of solvent, base, and reaction conditions.
Representative Experimental Protocol for Synthesis
A common and efficient method for the preparation of this compound is outlined below.[1][2]
Materials:
-
2,4-dihydroxybenzaldehyde
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Acetone or Acetonitrile
-
Dichloromethane
-
Silica gel for column chromatography
-
Ethyl acetate
-
Saturated saline solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2,4-dihydroxybenzaldehyde (1.0 eq) in acetone or acetonitrile.
-
Add potassium carbonate (1.0-2.2 eq) to the solution and stir the mixture at room temperature.
-
Slowly add benzyl bromide (1.0-1.1 eq) to the reaction mixture.
-
The reaction can be stirred at room temperature for an extended period (e.g., 3 days) or heated to reflux and stirred continuously until the reaction is complete (monitored by TLC).[1][2]
-
After completion, filter the reaction mixture to remove the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure (in vacuo).
-
The residual crude product can be purified by column chromatography on silica gel using a suitable eluent such as dichloromethane to yield this compound as a solid.[1]
-
Alternatively, the reaction can be quenched with deionized water and extracted with ethyl acetate. The combined organic phases are then washed with saturated saline, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product.[2]
Workflow for the Synthesis of this compound
Anticancer Applications
Derivatives of this compound have demonstrated significant potential as anticancer agents, particularly against leukemia cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
In Vitro Anticancer Activity
Studies have shown that various benzyloxybenzaldehyde derivatives exhibit potent cytotoxic effects against human leukemia (HL-60) and murine leukemia (WEHI-3) cells.
Table 1: In Vitro Anticancer Activity of Benzyloxybenzaldehyde Derivatives
| Compound ID | Derivative of | Target Cell Line | Activity (IC₅₀ or Effective Conc.) | Reference |
| 1 | 2-(Benzyloxy)benzaldehyde | HL-60 | Significant activity at 1-10 µM | [3][4] |
| 2 | 2-(Benzyloxy)-4-methoxybenzaldehyde | HL-60 | Significant activity at 1-10 µM | [3][4] |
| 3 | 2-(Benzyloxy)-5-methoxybenzaldehyde | HL-60 | Significant activity at 1-10 µM | [3][4] |
| 4 | 2-(Benzyloxy)-5-chlorobenzaldehyde | HL-60 | Significant activity at 1-10 µM | [3][4] |
| 5 | 2-[(3-Methoxybenzyl)oxy]benzaldehyde (CCY-1a-E2) | HL-60 | Most potent of the series | [3][4] |
| CCY-1a-E2 | 2-[(3-Methoxybenzyl)oxy]benzaldehyde | WEHI-3 | IC₅₀ = 5 µM | [5] |
| 6 | 2-[(2-Chlorobenzyl)oxy]benzaldehyde | HL-60 | Significant activity at 1-10 µM | [3][4] |
| 7 | 2-[(4-Chlorobenzyl)oxy]benzaldehyde | HL-60 | Significant activity at 1-10 µM | [3][4] |
Mechanism of Anticancer Action
The anticancer activity of benzyloxybenzaldehyde derivatives is primarily attributed to the induction of apoptosis. This programmed cell death is often mediated through the intrinsic mitochondrial pathway. Key events include the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors, activation of caspases, and subsequent DNA fragmentation.[3][4] Furthermore, these compounds have been observed to cause cell cycle arrest at the G2/M phase.[3][4]
Signaling Pathway for Anticancer Activity of Benzyloxybenzaldehyde Derivatives
Experimental Protocol for Anticancer Evaluation (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability.
Materials:
-
Cancer cell line (e.g., HL-60)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Neuroprotective Applications in Alzheimer's Disease
Derivatives of this compound, particularly chalcones, are being investigated as multifunctional agents for the treatment of Alzheimer's disease. Their therapeutic potential stems from their ability to target multiple pathological aspects of the disease.
The core mechanism of action for these compounds in the context of Alzheimer's disease involves the inhibition of amyloid-beta (Aβ) peptide aggregation and the reduction of oxidative stress.[6] Aβ plaques are a hallmark of Alzheimer's, and their formation is a key neurotoxic event. By preventing the aggregation of Aβ, these derivatives can mitigate neuronal damage. Additionally, their antioxidant properties help to neutralize reactive oxygen species (ROS), which contribute to the neuroinflammatory cascade and neuronal cell death.
Conceptual Pathway for Neuroprotection
Antioxidant Applications
Schiff base derivatives of this compound have been shown to possess significant antioxidant properties. The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
In Vitro Antioxidant Activity
The antioxidant activity of these compounds is attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals.
Table 2: In Vitro Antioxidant Activity of Schiff Base Derivatives of this compound
| Compound ID | Schiff Base Derivative | IC₅₀ (µM) | Reference |
| 30 | 4-((4-(benzyloxy)-2-hydroxybenzylidene)amino)-[1,1′-biphenyl]-3-ol | 6.13 | [4] |
| 31 | 6-((4-(benzyloxy)-2-hydroxybenzylidene)amino)-4,6-dichloro-3-methyl-phenol | 5.76 | [4] |
| 32 | 2-((4-(benzyloxy)-2-hydroxybenzylidene)amino)-6-chloro-4-nitro-phenol | 4.98 | [4] |
| 33 | 5-(benzyloxy)-2-(((2-hydroxyphenyl)imino)methyl)phenol | 7.09 | [4] |
| Standard | Ascorbic acid | 1.95 | [4] |
Experimental Protocol for Antioxidant Evaluation (DPPH Assay)
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds
-
Standard antioxidant (e.g., Ascorbic acid, Trolox)
-
96-well plate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compounds and the standard antioxidant.
-
In a 96-well plate, add a specific volume of each concentration of the sample/standard to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm).
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
Antimicrobial Applications
Chalcone derivatives of this compound are a class of compounds being explored for their antimicrobial properties against a range of pathogenic bacteria and fungi. While specific data for this compound-derived chalcones is emerging, the broader class of chalcones has shown promise. The lipophilic nature of these molecules is thought to facilitate their interaction with microbial cell membranes, leading to their antimicrobial effects.
Table 3: Representative Antimicrobial Activity of Chalcone Derivatives
| Compound Type | Target Organism | Activity (MIC in µg/mL) | Reference |
| Chalcone Derivative | Staphylococcus aureus | 0.4 - 0.6 mg/mL (for some derivatives) | |
| Chalcone Derivative | Bacillus subtilis | 0.4 - 0.6 mg/mL (for some derivatives) | |
| Chalcone Derivative | Escherichia coli | Moderate activity for some derivatives | |
| Chalcone Derivative | Salmonella typhi | Moderate activity for some derivatives |
Note: The presented MIC values are for chalcone derivatives in general and serve as an indication of the potential of this class of compounds. Further research is needed to establish the specific antimicrobial activity of chalcones derived from this compound.
Conclusion
This compound is a valuable and versatile scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as anticancer, neuroprotective, antioxidant, and antimicrobial agents. The synthetic accessibility of this core structure allows for the generation of diverse libraries of compounds for structure-activity relationship studies. The data and protocols presented in this guide are intended to facilitate further research and development of novel therapeutics based on the this compound framework. Future investigations should focus on optimizing the potency and selectivity of these derivatives, as well as elucidating their detailed mechanisms of action in various disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New chalcone derivatives as potential antimicrobial and antioxidant agent - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Versatile Role of 4-(Benzyloxy)-2-hydroxybenzaldehyde in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
4-(Benzyloxy)-2-hydroxybenzaldehyde is a valuable bifunctional aromatic compound that serves as a key intermediate in the synthesis of a diverse array of biologically active molecules. Its structure, featuring a nucleophilic hydroxyl group and an electrophilic aldehyde, allows for a wide range of chemical transformations, making it a versatile scaffold in medicinal chemistry and drug discovery. The benzyl ether provides a convenient protecting group for the otherwise reactive 4-hydroxyl group, enabling selective reactions at other positions of the molecule. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in organic synthesis.
Synthesis of this compound
The regioselective benzylation of 2,4-dihydroxybenzaldehyde is the most common route to obtain this compound. The choice of base and solvent is crucial to achieve high selectivity for the more acidic 4-hydroxyl group over the 2-hydroxyl group, which is involved in intramolecular hydrogen bonding with the aldehyde.
Experimental Protocols for Synthesis
Protocol 1: Potassium Carbonate in Acetone
This method is a classical and effective procedure for the selective benzylation of the 4-hydroxyl group.[1]
-
Dissolve 13.8 g (0.1 mol) of 2,4-dihydroxybenzaldehyde in 150 ml of acetone in a round-bottom flask.[1]
-
Add 13.8 g (0.1 mol) of anhydrous potassium carbonate and 17.1 g (0.1 mol) of benzyl bromide to the solution.[1]
-
Stir the mixture at room temperature for 3 days.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the mixture to remove potassium salts.
-
Remove the solvent from the filtrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent to yield this compound.[1]
Protocol 2: Cesium Bicarbonate in Acetonitrile
This protocol offers a highly regioselective and high-yielding route to the desired product.
-
To a solution of 2,4-dihydroxybenzaldehyde (1.0 eq.) in anhydrous acetonitrile, add cesium bicarbonate (1.5 eq.).
-
Add benzyl bromide (1.1 eq.) to the reaction mixture.
-
Heat the mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture to remove inorganic salts and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
Summary of Synthesis Data
| Alkylating Agent | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| Benzyl bromide | K₂CO₃ | Acetone | Room Temp. | 3 days | Not specified, but effective | [1] |
| Benzyl bromide | CsHCO₃ | Acetonitrile | 60-80 °C | 4-12 h | 68-95 | |
| Benzyl chloride | KF | Acetonitrile | Reflux | 24 h | >70 | |
| Benzyl bromide | K₂CO₃ | Ethanol | Reflux | 14 h | 87.4 | [2] |
Applications in the Synthesis of Bioactive Compounds
This compound is a pivotal precursor for the synthesis of various classes of compounds with significant biological activities, including chalcones, Schiff bases, and other heterocyclic systems.
Synthesis of Chalcones
Chalcones, characterized by the 1,3-diaryl-2-propen-1-one scaffold, are well-known for their wide range of pharmacological properties. The Claisen-Schmidt condensation of this compound with various acetophenones is a common method for their synthesis.[3]
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Experimental Protocol: Synthesis of a Chalcone Derivative
This protocol describes the synthesis of 4,4'-dibenzyloxy-2'-hydroxy-3'-(3-methyl-2-butenyl)chalcone.[4]
-
In 65 ml of dimethylsulfoxide, dissolve 20.01 g of 4'-benzyloxy-2'-hydroxy-3'-(3-methyl-2-butenyl)acetophenone and 15.00 g of 4-benzyloxybenzaldehyde.[4]
-
Add 130 ml of a saturated ethanol solution of potassium hydroxide to the solution.[4]
-
Stir the mixture at room temperature under a nitrogen atmosphere for 2.5 hours.[4]
-
After the reaction, dilute the reaction liquid with water and gradually acidify with 3N hydrochloric acid under cooling.[4]
-
Collect the formed precipitate by filtration.
-
Recrystallize the crude product from a mixed solvent of benzene and ethanol to obtain the pure chalcone. A yield of 72.7% was reported for 4,4'-dibenzyloxy-2'-hydroxy-3'-(3-methyl-2-butenyl)chalcone.[4]
Biological Activity of Chalcone Derivatives
Chalcones derived from this compound have been shown to exhibit potent inhibitory activity against various enzymes implicated in diseases.
| Compound Class | Target Enzyme | IC₅₀ (µM) | Reference |
| Benzyloxy chalcones (HC series) | Monoamine Oxidase-B (MAO-B) | 0.040 - 0.049 | [5] |
| 2-hydroxy-4-benzyloxy chalcone (11d) | Monoamine Oxidase-B (MAO-B) | 4.81 | [6] |
These compounds are being investigated for their potential in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's.[5][6] Compound 11d, a 2-hydroxy-4-benzyloxy chalcone derivative, has shown multifunctional properties for Alzheimer's disease treatment, including inhibition of Aβ aggregation and antioxidant activity.[6]
Synthesis of Schiff Bases
Schiff bases, containing an imine or azomethine group, are another important class of compounds with a wide range of biological activities. They are typically synthesized through the condensation of this compound with primary amines.
Experimental Protocol: General Synthesis of Schiff Bases
-
Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol.
-
Add the primary amine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates and can be collected by filtration.
-
Wash the solid product with cold ethanol and purify by recrystallization.
Biological Activity of Schiff Base Derivatives
Schiff bases derived from substituted benzaldehydes have demonstrated potential as antimicrobial and anticancer agents. For instance, metal complexes of Schiff bases derived from 4-hydroxybenzaldehyde have shown enhanced antimicrobial activity compared to the free ligand.[7]
Synthesis of Aldehyde Dehydrogenase (ALDH) Inhibitors
Derivatives of benzyloxybenzaldehyde have been developed as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in various cancers and associated with cancer stem cells.[8]
// Nodes "Retinal" [label="Retinal", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "ALDH1A3" [label="ALDH1A3", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Retinoic_Acid" [label="Retinoic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "RAR_RXR" [label="RAR/RXR", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Gene_Expression" [label="Gene Expression\n(Cell Proliferation,\nDifferentiation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Inhibitor" [label="4-((4-Chlorobenzyl)oxy)benzaldehyde\n(ABMM-15)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges "Retinal" -> "ALDH1A3" [label="Oxidation"]; "ALDH1A3" -> "Retinoic_Acid"; "Retinoic_Acid" -> "RAR_RXR" [label="Binds to"]; "RAR_RXR" -> "Gene_Expression" [label="Regulates"]; "Inhibitor" -> "ALDH1A3" [label="Inhibits", style=dashed, color="#EA4335"]; } caption: "Inhibition of the ALDH1A3 signaling pathway."
Experimental Protocol: Synthesis of a Benzyloxybenzaldehyde-based ALDH1A3 Inhibitor
This protocol describes the synthesis of 4-((4-Chlorobenzyl)oxy)benzaldehyde (ABMM-15).[8]
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq.) and potassium carbonate (1.5 eq.) in 10 mL of DMF, add 4-chlorobenzyl chloride (1.0 eq.).[8]
-
Stir the resulting solution overnight at 70 °C.[8]
-
After the reaction is complete, reduce the volume of DMF by evaporation under vacuum.
-
Add 20 mL of water to the resulting solution to induce precipitation.
-
Filter the precipitate, dry it, and recrystallize from ethanol to afford the desired product. An 88% yield was reported for 4-((4-Chlorobenzyl)oxy)benzaldehyde.[8]
Inhibitory Activity of Benzyloxybenzaldehyde Derivatives against ALDH Isoforms
| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |
| ABMM-15 | ALDH1A3 | 0.14 | [8] |
| ABMM-16 | ALDH1A3 | 4.27 | [8] |
These findings highlight the potential of this compound derivatives as targeted anticancer agents.
Conclusion
This compound is a highly versatile and valuable intermediate in organic synthesis, particularly for the development of novel therapeutic agents. Its utility in the synthesis of chalcones, Schiff bases, and enzyme inhibitors with potent biological activities underscores its importance in drug discovery. The protocols and data presented in this document provide a comprehensive resource for researchers in the field, facilitating the exploration of new chemical entities derived from this promising scaffold. The ability to selectively functionalize the molecule at different positions opens up a vast chemical space for the design of next-generation therapeutics.
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, Biological Evaluation and Docking Studies of 2-hydroxy-4-benzyloxy Chalcone Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: 4-(Benzyloxy)-2-hydroxybenzaldehyde as a Versatile Building Block for Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-(benzyloxy)-2-hydroxybenzaldehyde as a key starting material for the synthesis of a diverse range of heterocyclic compounds, including coumarins, flavones, and chalcones. This document offers detailed experimental protocols, quantitative data for key reactions, and insights into the biological activities of the resulting molecules, making it a valuable resource for researchers in medicinal chemistry and drug discovery.
Introduction
This compound is a valuable bifunctional building block. The presence of a nucleophilic hydroxyl group and an electrophilic aldehyde function on the same aromatic ring allows for a variety of cyclization reactions to form fused heterocyclic systems. The benzyloxy group at the 4-position serves as a protecting group for the phenol, which can be readily removed in the final steps to yield 7-hydroxy substituted heterocycles, a common motif in many biologically active natural products. This strategic placement allows for the synthesis of derivatives with potential applications as anticancer, antimicrobial, and anti-inflammatory agents.
Synthesis of Heterocycles from this compound
This section details the synthetic routes to three major classes of heterocycles: coumarins, flavones, and chalcones, starting from this compound.
Synthesis of 7-(Benzyloxy)coumarins
Coumarins, or 2H-1-benzopyran-2-ones, are a large family of compounds known for their diverse pharmacological activities, including anticoagulant, anticancer, and anti-inflammatory properties.[1] this compound is an excellent precursor for the synthesis of 7-(benzyloxy)coumarins through various condensation reactions.
The Knoevenagel condensation is a widely used method for coumarin synthesis, involving the reaction of a salicylaldehyde derivative with an active methylene compound.[2]
Experimental Protocol: Synthesis of 7-(Benzyloxy)-3-ethoxycarbonylcoumarin
-
Reagents and Setup:
-
Procedure:
-
Dissolve this compound and diethyl malonate in ethanol in the round-bottom flask.[1]
-
Add piperidine to the mixture dropwise while stirring.[1]
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water (100 mL) and acidify with dilute HCl until a precipitate forms.
-
Filter the solid product using a Büchner funnel and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 7-(benzyloxy)-3-ethoxycarbonylcoumarin.
-
The Perkin reaction provides a route to coumarins by reacting a salicylaldehyde with an acid anhydride and its corresponding sodium salt.
Experimental Protocol: Synthesis of 7-(Benzyloxy)coumarin
-
Reagents and Setup:
-
Procedure:
-
Place this compound, acetic anhydride, and anhydrous sodium acetate in the flask.[1]
-
Heat the mixture in an oil bath at 180 °C for 5-6 hours.[1]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir vigorously to precipitate the product.
-
Filter the crude product, wash with water, and then with a small amount of cold ethanol.
-
Recrystallize from a suitable solvent like ethanol or acetic acid to yield pure 7-(benzyloxy)coumarin.
-
The Wittig reaction offers another versatile method for the synthesis of coumarins from salicylaldehydes.
Experimental Protocol: Synthesis of 7-(Benzyloxy)coumarin
-
Reagents and Setup:
-
This compound (5 mmol, 1.14 g)
-
Triethyl phosphonoacetate (5.5 mmol, 1.23 g, 1.1 mL)
-
Sodium ethoxide (prepared from 0.13 g of sodium in 5 mL of absolute ethanol)
-
Anhydrous ethanol
-
Round-bottom flask with a reflux condenser and nitrogen inlet.
-
-
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, add triethyl phosphonoacetate to the freshly prepared sodium ethoxide solution in ethanol.
-
Stir the mixture for 30 minutes at room temperature to form the ylide.
-
Add a solution of this compound in anhydrous ethanol dropwise to the ylide solution.
-
Heat the reaction mixture to reflux for 6-8 hours, monitoring by TLC.
-
After cooling, neutralize the reaction mixture with dilute HCl.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford 7-(benzyloxy)coumarin.
-
Table 1: Representative Yields for Coumarin Synthesis
| Reaction Type | Reagents | Conditions | Yield (%) | Reference(s) |
| Knoevenagel Condensation | Diethyl malonate, Piperidine | Reflux in Ethanol, 4-6 h | ~80-90% | [1] |
| Perkin Reaction | Acetic anhydride, Sodium acetate | 180 °C, 5-6 h | ~70-80% | [1] |
| Wittig Reaction | Triethyl phosphonoacetate, Sodium ethoxide | Reflux in Ethanol, 6-8 h | ~60-75% |
Yields are estimates based on similar reactions and may vary depending on specific experimental conditions.
Synthesis of 7-(Benzyloxy)flavones
Flavones (2-phenylchromen-4-ones) are a major class of flavonoids with a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[2] The synthesis of 7-(benzyloxy)flavones from this compound typically proceeds through a two-step process involving the formation of a chalcone intermediate followed by oxidative cyclization.
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone.[3]
Experimental Protocol: Synthesis of 2'-Hydroxy-4'-benzyloxy-R-chalcone
-
Reagents and Setup:
-
This compound (10 mmol, 2.28 g)
-
Substituted Acetophenone (e.g., Acetophenone, 4'-Methoxyacetophenone) (10 mmol)
-
Ethanol or Methanol
-
Sodium Hydroxide (NaOH), 10-40% aqueous solution[3]
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask, magnetic stirrer, ice bath.
-
-
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of this compound and the acetophenone derivative in ethanol.[3]
-
Cool the mixture in an ice bath and slowly add the aqueous NaOH solution with vigorous stirring.
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC. A precipitate often forms.[3]
-
After the reaction is complete, pour the mixture into ice-cold water.
-
Slowly acidify the mixture with dilute HCl while stirring to precipitate the chalcone.[3]
-
Filter the solid product, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization from ethanol.
-
The 2'-hydroxychalcone intermediate is then cyclized to the corresponding flavone using an oxidizing agent. A common and effective method utilizes iodine in DMSO.[2]
Experimental Protocol: Synthesis of 7-(Benzyloxy)-R-flavone
-
Reagents and Setup:
-
Procedure:
-
Dissolve the 2'-hydroxychalcone in DMSO in a round-bottom flask.[2]
-
Add a catalytic amount of iodine.[2]
-
Heat the reaction mixture at 100-120 °C for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water containing a small amount of sodium thiosulfate solution to quench excess iodine.
-
Filter the precipitated flavone, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
-
Table 2: Representative Yields for Flavone Synthesis
| Step | Reagents | Conditions | Yield (%) | Reference(s) |
| Claisen-Schmidt | Substituted Acetophenone, NaOH, Ethanol | Room Temperature, 4-24 h | 70-90% | [3] |
| Oxidative Cyclization | Iodine, DMSO | 100-120 °C, 2-4 h | 60-80% | [2] |
Yields are estimates and can vary based on the specific substrates and reaction conditions.
Synthesis of Chalcones
Chalcones themselves are an important class of bioactive molecules with reported antimicrobial, anti-inflammatory, and anticancer activities.[4] They are synthesized via the Claisen-Schmidt condensation as described in the first step of flavone synthesis.
Experimental Protocol: General Procedure for Chalcone Synthesis
-
Reagents and Setup:
-
Procedure:
-
Dissolve equimolar amounts of this compound and the acetophenone derivative in ethanol.[3]
-
Cool the mixture in an ice bath and add the NaOH solution dropwise with stirring.
-
Continue stirring at room temperature for 4-24 hours. Monitor the reaction by TLC.[3]
-
Pour the reaction mixture into ice-water and acidify with dilute HCl to precipitate the product.[3]
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure chalcone.
-
Table 3: Representative Yields for Chalcone Synthesis
| Aldehyde | Ketone | Base / Solvent | Time (h) | Yield (%) | Reference(s) |
| This compound | Acetophenone | NaOH / Ethanol | 12 | ~85% | [3] |
| This compound | 4'-Methoxyacetophenone | NaOH / Ethanol | 16 | ~90% | [3] |
| This compound | 4'-Chloroacetophenone | NaOH / Ethanol | 24 | ~80% | [3] |
Yields are estimates based on similar reactions and may vary.
Biological Activities and Signaling Pathways
Heterocycles derived from this compound are of significant interest due to their potential biological activities.
Anticancer Activity
Many coumarin and flavone derivatives have demonstrated potent anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation.[5][6] One of the key signaling pathways often implicated in cancer progression is the PI3K/Akt/mTOR pathway.[7] Flavonoids and coumarins have been shown to inhibit this pathway, leading to a decrease in cancer cell survival and proliferation.[7][8]
Antimicrobial Activity
Chalcones, in particular, are well-known for their broad-spectrum antimicrobial properties.[4][9] The α,β-unsaturated ketone moiety is a key pharmacophore that can act as a Michael acceptor, reacting with nucleophilic residues in bacterial enzymes and proteins, thereby disrupting their function and leading to cell death. Flavonoids also exhibit significant antibacterial activity, with their mechanism of action often attributed to the inhibition of bacterial DNA gyrase and disruption of membrane function.[10]
Table 4: Reported Biological Activities of Related Heterocycles
| Heterocycle Class | Biological Activity | Target Organisms/Cell Lines | IC50 / MIC Values | Reference(s) |
| Coumarins | Anticancer | PC-3 (prostate cancer) | 3.56 - 10.22 µM | [5] |
| Flavones | Antibacterial | MRSA | 12 µg/mL | [7] |
| Chalcones | Antibacterial | S. aureus, E. coli | Varies (e.g., 10-18 mm inhibition) | [11][12] |
Note: The IC50 and MIC values are for representative compounds within the class and may not be from derivatives of this compound.
Experimental Workflows
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of a wide range of biologically active heterocyclic compounds. The straightforward and efficient protocols outlined in these application notes for the synthesis of coumarins, flavones, and chalcones provide a solid foundation for further research and development in medicinal chemistry. The potential of these derivatives to modulate key signaling pathways, such as the PI3K/Akt/mTOR pathway, highlights their promise as lead compounds for the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rltsc.edu.in [rltsc.edu.in]
- 5. Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Claisen-Schmidt Condensation [cs.gordon.edu]
- 7. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 8. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde – Oriental Journal of Chemistry [orientjchem.org]
- 11. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiangiogenic Effects of Coumarins against Cancer: From Chemistry to Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Chalcone Analogs from 4-(Benzyloxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and potential biological evaluation of chalcone analogs derived from 4-(benzyloxy)benzaldehyde. Chalcones, characterized by their α,β-unsaturated ketone core, are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
The protocols outlined below detail the widely used Claisen-Schmidt condensation for the synthesis of these chalcone analogs. Furthermore, standardized methodologies for assessing their cytotoxic, anti-inflammatory, and antimicrobial potential are provided to facilitate further research and drug development endeavors.
Synthesis of Chalcone Analogs
The primary method for synthesizing chalcone analogs from 4-(benzyloxy)benzaldehyde is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone.[1][2] Two common protocols using different bases are detailed below.
Protocol 1: Sodium Hydroxide Catalyzed Synthesis
This method employs sodium hydroxide as the catalyst and is typically performed at room temperature.
Materials:
-
4-(Benzyloxy)benzaldehyde
-
Substituted acetophenones (e.g., acetophenone, 4'-methylacetophenone, 4'-methoxyacetophenone)
-
Ethanol (96%)
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Distilled water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 4-(benzyloxy)benzaldehyde and 1 equivalent of the desired substituted acetophenone in a minimal amount of 96% ethanol.
-
While stirring at room temperature, add a 10% aqueous NaOH solution dropwise until the solution becomes cloudy.
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.[3]
-
Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold distilled water to remove any inorganic impurities.
-
Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone analog.[1]
-
Dry the purified crystals in a desiccator.
Protocol 2: Piperidine Catalyzed Synthesis
This protocol utilizes piperidine as a base and typically requires heating.
Materials:
-
4-(Benzyloxy)benzaldehyde
-
Substituted acetophenones
-
Methanol
-
Piperidine
-
Distilled water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine 1 equivalent of 4-(benzyloxy)benzaldehyde, 1 equivalent of the substituted acetophenone, and a few drops of piperidine in methanol.
-
Heat the mixture to reflux and maintain for several hours (e.g., 6 hours), monitoring the reaction by TLC.[1][2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the pure chalcone analog.
-
Dry the purified product.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of chalcone analogs.
Biological Evaluation Protocols
The synthesized chalcone analogs can be screened for a variety of biological activities. Below are detailed protocols for assessing their anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, WiDr)[5]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare stock solutions of the synthesized chalcone analogs in DMSO.
-
On the following day, treat the cells with various concentrations of the chalcone analogs (typically in a range from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity
The anti-inflammatory potential of the chalcone analogs can be assessed by measuring their ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol: Nitric Oxide (NO) Production Assay
-
Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of the chalcone analogs for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition.
Protocol: Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement
-
Following the same cell treatment procedure as the NO assay, collect the cell culture supernatants.
-
Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Determine the concentration of cytokines from a standard curve and calculate the percentage of inhibition.
Antimicrobial Activity
The antimicrobial activity can be determined by measuring the minimum inhibitory concentration (MIC) and the zone of inhibition.
Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Prepare a twofold serial dilution of the chalcone analogs in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a 0.5 McFarland standard.
-
Inoculate each well with the microbial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the chalcone analog that completely inhibits the visible growth of the microorganism.[6]
Protocol: Kirby-Bauer Disk Diffusion Assay
-
Prepare a lawn of the test microorganism on an agar plate (e.g., Mueller-Hinton Agar).
-
Impregnate sterile filter paper discs with a known concentration of the chalcone analogs.
-
Place the discs on the surface of the agar.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.
Data Presentation
Quantitative data from the biological assays should be summarized in clear and structured tables for easy comparison and analysis.
Table 1: Anticancer Activity of Chalcone Analogs
| Compound ID | Acetophenone Used | Cancer Cell Line | IC50 (µM) |
| Chalcone 1 | Acetophenone | MCF-7 | Data to be generated |
| Chalcone 2 | 4'-Methylacetophenone | MCF-7 | Data to be generated |
| Chalcone 3 | 4'-Methoxyacetophenone | MCF-7 | Data to be generated |
| Chalcone 1 | Acetophenone | HeLa | Data to be generated |
| Chalcone 2 | 4'-Methylacetophenone | HeLa | Data to be generated |
| Chalcone 3 | 4'-Methoxyacetophenone | HeLa | Data to be generated |
Table 2: Anti-inflammatory Activity of Chalcone Analogs in LPS-stimulated RAW 264.7 Cells
| Compound ID | Concentration (µM) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| Chalcone 1 | 10 | Data to be generated | Data to be generated | Data to be generated |
| Chalcone 1 | 25 | Data to be generated | Data to be generated | Data to be generated |
| Chalcone 2 | 10 | Data to be generated | Data to be generated | Data to be generated |
| Chalcone 2 | 25 | Data to be generated | Data to be generated | Data to be generated |
Table 3: Antimicrobial Activity of Chalcone Analogs
| Compound ID | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) |
| Chalcone 1 | S. aureus | Data to be generated | Data to be generated |
| Chalcone 1 | E. coli | Data to be generated | Data to be generated |
| Chalcone 2 | S. aureus | Data to be generated | Data to be generated |
| Chalcone 2 | E. coli | Data to be generated | Data to be generated |
Signaling Pathways in Anti-inflammatory Action
Chalcones are known to exert their anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory genes. The synthesized chalcone analogs can be investigated for their ability to inhibit these pathways.
NF-κB and MAPK Signaling Pathways Diagram
Caption: Inhibition of NF-κB and MAPK signaling pathways by chalcones.
References
- 1. researchgate.net [researchgate.net]
- 2. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 4-(Benzyloxy)benzaldehyde as a Key Intermediate for Anti-HIV Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 4-(benzyloxy)benzaldehyde as a crucial intermediate in the synthesis of potent anti-HIV agents, particularly Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). This document includes detailed experimental protocols, quantitative data on the biological activity of derived compounds, and visualizations of the synthetic pathways and mechanisms of action.
Introduction
The global fight against Human Immunodeficiency Virus (HIV) continues to demand the development of novel, effective, and accessible antiretroviral agents. A significant class of these drugs is the Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), which allosterically inhibit the HIV-1 reverse transcriptase, a critical enzyme for viral replication.[1] The emergence of drug-resistant HIV-1 strains necessitates the continuous exploration of new molecular scaffolds with improved potency and resistance profiles.[1]
4-(Benzyloxy)benzaldehyde has emerged as a valuable starting material in the synthesis of various anti-HIV agents, most notably the phenylethylthiazolylthiourea (PETT) series of NNRTIs.[1][2] The benzyloxy group in this intermediate serves as a versatile handle for further molecular modifications, allowing for the fine-tuning of the pharmacological properties of the final compounds.
Synthetic Applications
4-(Benzyloxy)benzaldehyde is primarily utilized in the synthesis of PETT analogues. The general synthetic strategy involves the reductive amination of 4-(benzyloxy)benzaldehyde to form a key amine intermediate, which is then reacted with a suitable isothiocyanate to yield the final thiourea-based NNRTI.
Below is a representative experimental workflow for the synthesis of a PETT analogue from 4-(benzyloxy)benzaldehyde.
Experimental Protocols
Protocol 1: Synthesis of 4-(Benzyloxy)benzaldehyde
This protocol outlines the synthesis of the key intermediate, 4-(benzyloxy)benzaldehyde, from 4-hydroxybenzaldehyde.[1]
Materials:
-
4-Hydroxybenzaldehyde
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Ethanol
-
Ethyl acetate (EtOAc)
-
Diethyl ether (Et₂O)
-
Saturated sodium chloride solution
-
5% Sodium hydroxide solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under a nitrogen atmosphere, a mixture of 4-hydroxybenzaldehyde (5.0 g, 40.98 mmol), benzyl bromide (5.0 ml, 42.05 mmol), and anhydrous potassium carbonate (20.0 g, 144.27 mmol) in ethanol is refluxed for 14 hours.[1]
-
After cooling, the potassium carbonate is filtered off, and the residue is washed with large volumes of ethyl acetate.[1]
-
The solvent from the filtrate is removed using a rotary evaporator.[1]
-
The residual mass is dissolved in 50 ml of diethyl ether.[1]
-
The ether solution is washed twice with 50 ml portions of saturated sodium chloride solution, followed by one portion of 5% sodium hydroxide solution, and finally with distilled water.[1]
-
The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.[1]
-
The crude product is recrystallized from ethanol to yield colorless crystals of 4-(benzyloxy)benzaldehyde.[1]
Expected Yield: Approximately 87.4%[1]
Protocol 2: Synthesis of a Representative PETT Analogue
Step 2a: Synthesis of N-(4-(benzyloxy)benzyl)ethan-1-amine
Materials:
-
4-(Benzyloxy)benzaldehyde
-
Ethanamine (as a solution in a suitable solvent, e.g., THF or ethanol)
-
Sodium borohydride (NaBH₄) or other suitable reducing agent
-
Methanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-(benzyloxy)benzaldehyde (1.0 eq) in methanol.
-
Add ethanamine (1.2 eq) to the solution and stir at room temperature for 1-2 hours to form the imine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in portions.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(4-(benzyloxy)benzyl)ethan-1-amine, which can be used in the next step without further purification or purified by column chromatography.
Step 2b: Synthesis of the PETT Analogue
Materials:
-
N-(4-(benzyloxy)benzyl)ethan-1-amine
-
A suitable aryl isothiocyanate (e.g., 2-isothiocyanato-4-phenylthiazole)
-
Tetrahydrofuran (THF) or other aprotic solvent
Procedure:
-
Dissolve N-(4-(benzyloxy)benzyl)ethan-1-amine (1.0 eq) in THF.
-
Add the aryl isothiocyanate (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired PETT analogue.
Quantitative Data Summary
The following table summarizes the anti-HIV-1 activity of representative PETT analogues. The data highlights the high potency of this class of compounds against both wild-type and drug-resistant HIV-1 strains.
| Compound ID | Target | IC₅₀ (nM) | EC₅₀ (nM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI) |
| Trovirdine | HIV-1 RT (Wild-Type) | 15 | 20 (in MT-4 cells) | >100 | >5000 |
| Compound A | HIV-1 RT (Wild-Type) | 0.6 - 5 | 1 - 5 (in MT-4 cells) | Not specified | Not specified |
| Compound A | HIV-1 RT (Ile100 Mutant) | 20 - 50 | 9 - 100 (in MT-4 cells) | Not specified | Not specified |
| Compound A | HIV-1 RT (Cys181 Mutant) | 4 - 10 | 3 - 20 (in MT-4 cells) | Not specified | Not specified |
Data is compiled from representative PETT analogues and may not directly correspond to the product of the generalized protocol above.
Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
NNRTIs, including the PETT derivatives synthesized from 4-(benzyloxy)benzaldehyde, act by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind. This allosteric binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a crucial step in the HIV replication cycle.
Conclusion
4-(Benzyloxy)benzaldehyde is a readily accessible and versatile intermediate for the synthesis of potent anti-HIV agents, particularly NNRTIs of the PETT class. The synthetic routes are generally straightforward, and the resulting compounds have demonstrated excellent activity against both wild-type and mutant strains of HIV-1. Further exploration of derivatives based on this scaffold holds significant promise for the development of next-generation antiretroviral therapies.
References
Application Notes and Protocols for Reaction Mechanisms of 4-(Benzyloxy)-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key reaction mechanisms involving 4-(benzyloxy)-2-hydroxybenzaldehyde, a versatile intermediate in organic synthesis. This document details the regioselective synthesis of this compound and its subsequent application in several important carbon-carbon bond-forming reactions, including the Claisen-Schmidt (Aldol) condensation, Wittig reaction, Knoevenagel condensation, and Perkin reaction. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to facilitate the practical application of these reactions in research and development settings.
Synthesis of this compound
The primary route to this compound is through the regioselective O-benzylation of 2,4-dihydroxybenzaldehyde. The hydroxyl group at the 4-position is more acidic and sterically accessible than the 2-hydroxyl group, which is involved in intramolecular hydrogen bonding with the adjacent aldehyde. This difference in reactivity allows for selective benzylation at the C4-hydroxyl group.
Experimental Protocols for Synthesis
A variety of bases and solvent systems can be employed for this selective benzylation, each offering different advantages in terms of reaction time, yield, and ease of purification.
Protocol 1.1: Potassium Carbonate in Acetone
This is a widely used and effective method for the selective benzylation of 2,4-dihydroxybenzaldehyde.
-
Materials:
-
2,4-Dihydroxybenzaldehyde
-
Benzyl bromide
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Dichloromethane
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve 2,4-dihydroxybenzaldehyde (0.1 mol, 13.8 g) in 150 mL of acetone in a round-bottom flask.
-
Add benzyl bromide (0.1 mol, 17.1 g) and potassium carbonate (0.1 mol, 13.8 g) to the solution.
-
Stir the mixture at room temperature for 3 days.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Remove the solvent from the filtrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent to afford this compound.
-
Quantitative Data for Synthesis
| Method | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Williamson Ether Synthesis | K₂CO₃ | Acetone | Room Temp. | 3 days | Not specified | [1] |
Reaction Mechanism: Regioselective Benzylation
Caption: Regioselective synthesis of this compound.
Claisen-Schmidt (Aldol) Condensation Reactions
This compound readily undergoes Claisen-Schmidt condensation with various ketones containing α-hydrogens to form chalcones (1,3-diaryl-2-propen-1-ones). These reactions are typically base-catalyzed.
Experimental Protocols for Claisen-Schmidt Condensation
Protocol 2.1: Sodium Hydroxide in Ethanol
This is a classical and efficient method for chalcone synthesis.
-
Materials:
-
This compound
-
Substituted acetophenone (e.g., acetophenone, 4'-methoxyacetophenone)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Dilute Hydrochloric Acid (HCl)
-
-
Procedure:
-
Dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of NaOH (e.g., 10-40%) dropwise with constant stirring.
-
Continue stirring at room temperature overnight.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
-
Protocol 2.2: Piperidine in Methanol
For certain substrates, piperidine can be an effective basic catalyst.
-
Materials:
-
This compound
-
Heteroaryl methyl ketone
-
Piperidine
-
Methanol
-
-
Procedure:
-
In a round-bottom flask, combine this compound (1 mmol), the heteroaryl methyl ketone (1 mmol), and a few drops of piperidine in methanol (5 mL).
-
Heat the mixture at reflux for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization.
-
Quantitative Data for Claisen-Schmidt Condensation
| Aldehyde | Ketone | Base | Solvent | Yield (%) | Reference |
| 4-(Benzyloxy)benzaldehyde | 1-(Thiophen-2-yl)ethanone | NaOH | Grinding | Not Specified | [2] |
| 4-Hydroxybenzaldehyde | 4-Hydroxyacetophenone | NaOH | Grinding | 66.67 | [3] |
| Benzaldehyde | Acetophenone | NaOH | Ethanol/Water | Not Specified | [4] |
| 4-Hydroxybenzaldehyde | 4-Amino acetophenone | 40% NaOH | Ethanol | 85 | [5] |
| Vanillin | 1,4-Diacetylbenzene | c-H₂SO₄ | Ethanol | 35 |
Reaction Mechanism: Claisen-Schmidt Condensation
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
Wittig Reaction
The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. This compound can be converted to various stilbene and other alkene derivatives using this reaction.
Experimental Protocol for Wittig Reaction (Representative)
This protocol is adapted for a substituted benzaldehyde and can be applied to this compound.
-
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium (n-BuLi) or Sodium Hydroxide (NaOH)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
-
Procedure (using n-BuLi):
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride (1.1 equivalents).
-
Add anhydrous THF and cool the suspension to 0 °C.
-
Slowly add n-BuLi (1.05 equivalents) dropwise. A color change indicates ylide formation. Stir at 0 °C for 1 hour.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the organic layer and purify the crude product by flash column chromatography.
-
Reaction Mechanism: Wittig Reaction
Caption: The Wittig reaction mechanism for alkene synthesis.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond.
Experimental Protocol for Knoevenagel Condensation (Representative)
This protocol for a substituted 2-hydroxybenzaldehyde can be adapted for this compound.
-
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl acetoacetate)
-
Piperidine or other basic catalyst
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.
-
Add the active methylene compound (1.0 equivalent) to the solution.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Heat the mixture to reflux and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product to obtain the condensed product.
-
Reaction Mechanism: Knoevenagel Condensation
Caption: Mechanism of the Knoevenagel condensation.
Perkin Reaction
The Perkin reaction is used to synthesize α,β-unsaturated aromatic acids by the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.
Experimental Protocol for Perkin Reaction (Representative)
This general protocol can be adapted for this compound.
-
Materials:
-
This compound
-
Acetic anhydride
-
Sodium acetate (anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
-
Procedure:
-
Place a mixture of this compound (0.05 mol), acetic anhydride (0.073 mol), and freshly fused, finely powdered sodium acetate (0.03 mol) in a round-bottom flask.
-
Heat the mixture under reflux for 4-8 hours.
-
Pour the hot mixture into water.
-
Remove any unreacted aldehyde by steam distillation.
-
Cool the residual solution and acidify with concentrated HCl to precipitate the cinnamic acid derivative.
-
Filter the crude product, wash with cold water, and recrystallize from a suitable solvent.
-
Reaction Mechanism: Perkin Reaction
Caption: The Perkin reaction mechanism for the synthesis of cinnamic acids.
References
Application Notes and Protocols for O-Alkylation Reactions in the Synthesis of 4-(Benzyloxy)benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-(benzyloxy)benzaldehyde derivatives through O-alkylation. The primary synthetic route discussed is the Williamson ether synthesis, a robust and versatile method for forming the ether linkage. These compounds are valuable intermediates in medicinal chemistry, with applications in the development of novel therapeutic agents, particularly in oncology.
Core Synthetic Reaction: The Williamson Ether Synthesis
The Williamson ether synthesis is a widely used method in organic chemistry for the preparation of ethers.[1][2] The reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion.[2][3][4] In the context of synthesizing 4-(benzyloxy)benzaldehyde derivatives, a substituted 4-hydroxybenzaldehyde is deprotonated by a base to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking an alkyl or benzyl halide to form the desired ether.[1][5]
The choice of base and solvent is crucial for the success of the reaction. Common bases include potassium carbonate (K₂CO₃), triethylamine, and potassium hydroxide (KOH).[1][6][7][8][9] Dipolar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are often used to facilitate the SN2 mechanism.[1][4][9]
Data Presentation: O-Alkylation Reaction Parameters
The following tables summarize quantitative data for the synthesis of various 4-(benzyloxy)benzaldehyde and related derivatives via Williamson ether synthesis, as reported in the literature.
Table 1: Synthesis of 4-(Benzyloxy)benzaldehyde Derivatives
| Starting Material | Alkylating Agent | Base | Solvent | Temp. | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-Hydroxybenzaldehyde | Benzyl bromide | K₂CO₃ | Ethanol | Reflux | 14 | 87.4 | [7] |
| 4-Hydroxybenzaldehyde | 4-Chlorobenzyl bromide | K₂CO₃ | DMF | 70 °C | Overnight | 88 | [8] |
| 4-Hydroxy-3-methoxybenzaldehyde | 4-Chlorobenzyl bromide | K₂CO₃ | DMF | 70 °C | Overnight | 86 | [8] |
| 4-Hydroxybenzaldehyde | 4-Bromobenzyl bromide | KOH | DMSO | rt → 80°C | 6 | - |[9] |
Table 2: Synthesis of Other 4-Alkoxybenzaldehyde Derivatives
| Starting Material | Alkylating Agent | Base | Solvent | Temp. | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-Hydroxybenzaldehyde | 1-Bromohexane | K₂CO₃ | DMF | 80 °C | 12 | 95 | [1] |
| 4-Hydroxybenzaldehyde | Phenacyl bromide | Triethylamine | Methanol | rt | 7 | 60 | [6] |
| 4-Hydroxybenzaldehyde | 4'-Bromophenacyl bromide | Triethylamine | Ethanol | rt | 20 | 66 | [6] |
| 4-Hydroxy-3-methoxybenzaldehyde | 4'-Bromophenacyl bromide | Triethylamine | Ethanol | rt | 20 | 46.3 |[6] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature.
Protocol 1: Synthesis of 4-(Benzyloxy)benzaldehyde[7]
This protocol details the synthesis of the parent compound, 4-(benzyloxy)benzaldehyde, from 4-hydroxybenzaldehyde and benzyl bromide.
Materials:
-
4-Hydroxybenzaldehyde
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Ethanol
-
Ethyl acetate (EtOAc)
-
Diethyl ether (Et₂O)
-
5% Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus, rotary evaporator
Procedure:
-
Combine 4-hydroxybenzaldehyde (5.0 g, 40.98 mmol), benzyl bromide (5.0 mL, 42.05 mmol), and anhydrous potassium carbonate (20.0 g, 144.27 mmol) in ethanol in a round-bottom flask.
-
The reaction is conducted under a nitrogen atmosphere.
-
Heat the mixture to reflux and maintain for 14 hours.
-
After cooling to room temperature, filter off the potassium carbonate and wash the residue with a large volume of ethyl acetate.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in 50 mL of diethyl ether.
-
Wash the ether solution sequentially with two 50 mL portions of saturated sodium chloride solution, one portion of 5% sodium hydroxide solution, and finally with distilled water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to yield colorless crystals of 4-(benzyloxy)benzaldehyde (Yield: 87.4%).
Protocol 2: Synthesis of 4-((4-Chlorobenzyl)oxy)benzaldehyde[8]
This protocol describes a general procedure for the synthesis of substituted benzyloxybenzaldehyde derivatives.
Materials:
-
4-Hydroxybenzaldehyde (or other phenolic starting material)
-
4-Chlorobenzyl bromide (or other benzyl halide)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethanol
-
Round-bottom flask, magnetic stirrer, heating mantle, filtration apparatus, rotary evaporator
Procedure:
-
Dissolve the phenolic starting material (1.0 equivalent) and potassium carbonate (1.5 equivalents) in 10 mL of DMF in a round-bottom flask.
-
Add the benzyl halide (1.0 equivalent) to the solution.
-
Heat the resulting solution to 70 °C and stir overnight.
-
Monitor the reaction for completion (e.g., by TLC).
-
Once complete, reduce the volume of DMF by evaporation under vacuum.
-
Add 20 mL of water to the resulting solution to induce precipitation.
-
Filter the precipitate, dry it, and recrystallize from ethanol to afford the desired product.
Mandatory Visualizations
Caption: General experimental workflow for Williamson ether synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. jk-sci.com [jk-sci.com]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Orthogonal Protecting Group Strategies for 4-(Benzyloxy)-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to orthogonal protecting group strategies for the selective modification of 4-(benzyloxy)-2-hydroxybenzaldehyde. This versatile building block possesses three distinct functional groups—a benzyl ether, a phenolic hydroxyl, and an aldehyde—whose differential reactivity necessitates a robust protection-deprotection strategy for successful multi-step syntheses. This document outlines protocols for the selective protection of the 2-hydroxyl and aldehyde functionalities and strategies for their orthogonal deprotection in the presence of the 4-benzyloxy group.
Introduction to Orthogonal Protection
In the synthesis of complex organic molecules, the presence of multiple reactive functional groups requires a strategic approach to ensure that chemical transformations occur at the desired site. Protecting groups are temporarily installed to mask a reactive functional group, rendering it inert to specific reaction conditions. An ideal protecting group strategy, known as an orthogonal strategy, allows for the selective removal of one protecting group in the presence of others by employing specific and non-interfering deprotection conditions.[1][2]
For this compound, an effective orthogonal strategy enables the individual manipulation of the 4-O-benzyl ether, the 2-hydroxyl group, and the aldehyde. This allows for diverse synthetic transformations, such as modification of the aromatic ring, elaboration of the aldehyde, or specific reactions at the phenolic hydroxyl group, without unintended side reactions.
The strategy presented herein involves:
-
Protection of the 2-hydroxyl group as a methoxymethyl (MOM) ether.
-
Protection of the aldehyde group as a dimethyl acetal.
-
The pre-existing 4-hydroxyl group is protected as a benzyl (Bn) ether.
These protecting groups can be selectively removed under distinct conditions:
-
Benzyl ether: Cleaved by hydrogenolysis (e.g., H₂, Pd/C).[3]
-
MOM ether: Cleaved under acidic conditions (e.g., HCl in methanol).[4]
-
Dimethyl acetal: Cleaved under milder acidic conditions than the MOM ether (e.g., p-toluenesulfonic acid in acetone/water).
This orthogonality provides the synthetic chemist with the flexibility to deprotect the functional groups in any desired sequence.
Protecting Group Strategies: A Comparative Overview
The choice of protecting groups is critical and depends on the planned synthetic route and the stability of the protecting groups to various reagents. The following table summarizes the key aspects of the proposed orthogonal protecting group strategy for this compound.
| Functional Group | Protecting Group | Protection Reagents & Conditions | Typical Yield (%) | Deprotection Reagents & Conditions | Typical Yield (%) | Orthogonality & Remarks |
| 2-Hydroxyl | Methoxymethyl (MOM) ether | MOM-Cl, DIPEA, DCM, 0 °C to rt | >90 | 2M HCl in MeOH, rt | >90 | Stable to hydrogenolysis and mild acidic conditions used for acetal cleavage. MOM-Cl is a suspected carcinogen and should be handled with care.[5] |
| Aldehyde | Dimethyl Acetal | Trimethyl orthoformate, MeOH, cat. p-TsOH, rt | >95 | p-TsOH, Acetone/H₂O, rt | >95 | Stable to basic conditions and hydrogenolysis. Cleaved under acidic conditions that can be milder than those required for MOM ether cleavage.[6] |
| 4-Hydroxyl | Benzyl (Bn) ether | (Pre-existing) BnBr, K₂CO₃, Acetone, rt | >90 | H₂, 10% Pd/C, EtOH or EtOAc, rt | >95 | Stable to acidic and basic conditions used for MOM and acetal manipulations. Sensitive to catalytic hydrogenation.[3][7] |
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates and scales. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: Protection of the 2-Hydroxyl Group as a Methoxymethyl (MOM) Ether
This protocol describes the protection of the 2-hydroxyl group of this compound.
Materials:
-
This compound
-
Methoxymethyl chloride (MOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (1.5 eq) to the solution.
-
Slowly add MOM-Cl (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, 4-(benzyloxy)-2-(methoxymethoxy)benzaldehyde.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Protection of the Aldehyde as a Dimethyl Acetal
This protocol describes the protection of the aldehyde functionality of this compound or its 2-O-MOM protected derivative.
Materials:
-
Aldehyde substrate (e.g., this compound)
-
Trimethyl orthoformate
-
Methanol (MeOH), anhydrous
-
p-Toluenesulfonic acid (p-TsOH) or other acid catalyst
-
Triethylamine (Et₃N) or saturated aqueous NaHCO₃
-
Anhydrous potassium carbonate (K₂CO₃)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the aldehyde substrate (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Add trimethyl orthoformate (1.5 - 2.0 eq).
-
Add a catalytic amount of p-TsOH (e.g., 0.05 eq).
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding triethylamine or saturated aqueous NaHCO₃ to neutralize the acid catalyst.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with water and brine.
-
Dry the organic layer over anhydrous K₂CO₃ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the dimethyl acetal.
-
The product is often clean enough for the next step, but can be purified by column chromatography if needed.
Protocol 3: Orthogonal Deprotection
The following are protocols for the selective deprotection of the benzyl, MOM, and acetal protecting groups.
Materials:
-
Benzyl ether protected substrate
-
10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the benzyl ether protected substrate in EtOH or EtOAc in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (typically 5-10 mol% of Pd).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Materials:
-
MOM ether protected substrate
-
2M Hydrochloric acid (HCl) in Methanol (MeOH)
-
Saturated aqueous NaHCO₃
Procedure:
-
Dissolve the MOM ether protected substrate in methanol.
-
Add 2M HCl in methanol and stir at room temperature.
-
Monitor the reaction progress by TLC. Reaction times are typically 1-4 hours.
-
Upon completion, neutralize the reaction with saturated aqueous NaHCO₃.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected phenol.
Materials:
-
Dimethyl acetal protected substrate
-
Acetone
-
Water
-
p-Toluenesulfonic acid (p-TsOH)
Procedure:
-
Dissolve the dimethyl acetal in a mixture of acetone and water (e.g., 9:1 v/v).
-
Add a catalytic amount of p-TsOH.
-
Stir the reaction at room temperature and monitor by TLC. The reaction is usually complete within 1-3 hours.
-
Upon completion, neutralize the acid with saturated aqueous NaHCO₃.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to recover the aldehyde.
Visualization of Orthogonal Strategy
The following diagrams illustrate the orthogonal protecting group strategy for this compound.
Caption: Orthogonal protection and deprotection strategy.
Caption: Selective deprotection pathways from the fully protected intermediate.
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. Acetal Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. benchchem.com [benchchem.com]
- 6. Dimethyl Acetals [organic-chemistry.org]
- 7. Synthesis routes of this compound [benchchem.com]
Application Notes and Protocols for the Use of 4-(Benzyloxy)benzaldehyde in the Synthesis of Phenylethylthiazolylthiourea (PETT) Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylethylthiazolylthiourea (PETT) analogues are a potent class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) that have demonstrated significant activity against Human Immunodeficiency Virus Type 1 (HIV-1).[1] These compounds bind to an allosteric site on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its DNA polymerase activity and thus viral replication. Structure-activity relationship (SAR) studies have shown that modifications to the aromatic rings of the PETT scaffold can significantly impact antiviral potency.[1] This document provides detailed protocols and application notes for the use of 4-(benzyloxy)benzaldehyde as a key intermediate in the synthesis of novel PETT analogues, with a focus on developing potent anti-HIV agents. The benzyloxy moiety offers a versatile platform for further structural modifications to optimize antiviral activity and pharmacokinetic properties.
Data Presentation
The following table summarizes the anti-HIV-1 activity of a selection of PETT analogues, highlighting the impact of substitutions on the aromatic rings. This data is crucial for guiding the design of new analogues derived from 4-(benzyloxy)benzaldehyde.
| Compound | R1 | R2 | Wild-Type HIV-1 RT IC50 (nM) | Mutant HIV-1 RT (Y181C) IC50 (nM) | Wild-Type HIV-1 (MT-4 cells) EC50 (nM) |
| 1 | H | H | 1100 | >10000 | 1300 |
| 2 | 2-pyridyl | 2-thiazolyl | 900 | >10000 | 1300 |
| 3 | 2-(2-pyridyl)ethyl | 2-(5-bromopyridyl) | 15 | 10 | 20 |
| 4 | 2-(4-pyridyl)ethyl | 2-(5-chloropyridyl) | 5 | 15 | 10 |
| 5 | 2-(2-pyridyl)ethyl | 2-(5-cyanopyridyl) | 1 | 4 | 2 |
Data extracted from literature reports on PETT analogues. The specific use of 4-(benzyloxy)benzaldehyde will lead to novel analogues not listed here, but this table provides a baseline for activity comparison.
Experimental Protocols
I. Synthesis of 4-(Benzyloxy)benzaldehyde
This protocol describes the synthesis of the key intermediate, 4-(benzyloxy)benzaldehyde, from 4-hydroxybenzaldehyde and benzyl bromide.[2]
Materials:
-
4-hydroxybenzaldehyde
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Diethyl ether (Et₂O)
-
Saturated sodium chloride solution
-
5% Sodium hydroxide solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under a nitrogen atmosphere, combine 4-hydroxybenzaldehyde (1.0 eq), benzyl bromide (1.03 eq), and anhydrous potassium carbonate (3.5 eq) in ethanol.
-
Reflux the mixture for 14 hours.
-
After cooling to room temperature, filter off the potassium carbonate and wash the residue with a large volume of ethyl acetate.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in diethyl ether.
-
Wash the diethyl ether solution twice with saturated sodium chloride solution, followed by one portion of 5% sodium hydroxide solution, and finally with distilled water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to yield pure 4-(benzyloxy)benzaldehyde as colorless crystals.[2]
II. General Synthesis of PETT Analogues from 4-(Benzyloxy)benzaldehyde
The following is a general, multi-step protocol to synthesize PETT analogues starting from 4-(benzyloxy)benzaldehyde. This involves reduction of the aldehyde, conversion to an amine, and subsequent reaction to form the thiourea moiety.
Step 1: Reduction of 4-(Benzyloxy)benzaldehyde to (4-(Benzyloxy)phenyl)methanol
Materials:
-
4-(Benzyloxy)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve 4-(benzyloxy)benzaldehyde (1.0 eq) in a mixture of methanol and dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (4-(benzyloxy)phenyl)methanol.
Step 2: Conversion to 1-(Azidomethyl)-4-(benzyloxy)benzene
Materials:
-
(4-(Benzyloxy)phenyl)methanol
-
Diphenylphosphoryl azide (DPPA)
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Toluene
Procedure:
-
Dissolve (4-(benzyloxy)phenyl)methanol (1.0 eq) in toluene.
-
Add diphenylphosphoryl azide (1.2 eq) and 1,8-diazabicycloundec-7-ene (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 1-(azidomethyl)-4-(benzyloxy)benzene.
Step 3: Reduction to (4-(Benzyloxy)phenyl)methanamine
Materials:
-
1-(Azidomethyl)-4-(benzyloxy)benzene
-
Lithium aluminum hydride (LiAlH₄) or Triphenylphosphine (PPh₃) followed by water
-
Tetrahydrofuran (THF)
Procedure (using PPh₃):
-
Dissolve 1-(azidomethyl)-4-(benzyloxy)benzene (1.0 eq) in THF.
-
Add triphenylphosphine (1.1 eq).
-
Stir the mixture at room temperature for 2 hours.
-
Add water and stir for an additional 8 hours.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield (4-(benzyloxy)phenyl)methanamine.
Step 4: Formation of the Isothiocyanate
Materials:
-
(4-(Benzyloxy)phenyl)methanamine
-
Thiophosgene (CSCl₂) or 1,1'-Thiocarbonyldiimidazole (TCDI)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
Procedure (using TCDI):
-
Dissolve 1,1'-thiocarbonyldiimidazole (1.1 eq) in dichloromethane.
-
Add a solution of (4-(benzyloxy)phenyl)methanamine (1.0 eq) in dichloromethane dropwise at 0 °C.
-
Stir the reaction at room temperature for 4-6 hours.
-
Wash the reaction mixture with 1N HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude isothiocyanate, which can be used in the next step without further purification.
Step 5: Synthesis of the Final PETT Analogue
Materials:
-
Crude (4-(benzyloxy)benzyl)isothiocyanate
-
2-Amino-thiazole derivative
-
Tetrahydrofuran (THF) or Acetonitrile
Procedure:
-
Dissolve the 2-amino-thiazole derivative (1.0 eq) in THF.
-
Add a solution of the crude (4-(benzyloxy)benzyl)isothiocyanate (1.0 eq) in THF.
-
Stir the reaction mixture at room temperature or gentle heating for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final PETT analogue.
Visualizations
Synthetic Workflow
Caption: Synthetic pathway for PETT analogues from 4-(benzyloxy)benzaldehyde.
Mechanism of Action of NNRTIs
Caption: Mechanism of action of PETT analogues as NNRTIs.
References
Application Note: A Detailed Protocol for the Synthesis of (E)-1-phenyl-3-(4-(benzyloxy)phenyl)prop-2-en-1-one via Claisen-Schmidt Condensation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chalcones, or 1,3-diaryl-2-propen-1-ones, represent a critical class of organic compounds that serve as key precursors in the biosynthesis of flavonoids and isoflavonoids.[1][2][3] Their α,β-unsaturated ketone moiety is a privileged scaffold in medicinal chemistry, imparting a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][3] The Claisen-Schmidt condensation, a base-catalyzed crossed aldol condensation between an aromatic aldehyde and a ketone, remains the most common and efficient method for chalcone synthesis.[1][4][5]
This application note provides a detailed, step-by-step experimental protocol for the synthesis of a specific chalcone, (E)-1-phenyl-3-(4-(benzyloxy)phenyl)prop-2-en-1-one, by reacting 4-(benzyloxy)benzaldehyde with acetophenone. This protocol is designed to be a reliable method for producing chalcone derivatives for use in research and drug discovery.
Experimental Protocol
This section outlines the base-catalyzed Claisen-Schmidt condensation for synthesizing the target chalcone from 4-(benzyloxy)benzaldehyde and acetophenone.
Materials and Equipment:
-
4-(benzyloxy)benzaldehyde (1.0 eq)
-
Acetophenone (1.0 eq)
-
Sodium Hydroxide (NaOH)
-
Ethanol (96%)
-
Deionized Water
-
Hydrochloric Acid (HCl), dilute (e.g., 1M)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Beakers
-
Büchner funnel and vacuum flask
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 4-(benzyloxy)benzaldehyde (1.0 equivalent) and acetophenone (1.0 equivalent) in 96% ethanol (approximately 20-30 mL). Stir the mixture at room temperature until all solids have dissolved.[1][6]
-
Catalyst Addition: While stirring the ethanolic solution, slowly add an aqueous solution of 10% Sodium Hydroxide (NaOH) dropwise. A typical catalytic amount is sufficient.[6][7][8]
-
Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate, which typically begins to appear within 30 minutes.[7][8] Allow the reaction to proceed for 4-6 hours or overnight to ensure completion. The reaction can be monitored by TLC (e.g., using a hexane:ethyl acetate solvent system).[9]
-
Work-up and Isolation: Pour the reaction mixture into a beaker containing crushed ice and water.[9][10] Acidify the mixture by slowly adding dilute HCl until it reaches a pH of approximately 5-6. This step neutralizes the excess base and fully precipitates the product.
-
Filtration: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel. Wash the collected solid thoroughly with cold deionized water to remove any inorganic salts.[9]
-
Purification: The crude product can be purified by recrystallization. Transfer the solid to a flask and add a minimum amount of hot ethanol to dissolve it. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.[8][11]
-
Drying and Characterization: Collect the purified crystals by vacuum filtration and dry them in a desiccator or vacuum oven. The final product should be characterized by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Data Presentation
Quantitative data for a typical reaction and the expected product characterization are summarized below for easy reference and comparison.
Table 1: Summary of Experimental Parameters and Results
| Parameter | Value |
| Reactants | 4-(benzyloxy)benzaldehyde, Acetophenone |
| Catalyst | 10% Aqueous NaOH |
| Solvent | 96% Ethanol |
| Reaction Time | 4-6 hours |
| Temperature | Room Temperature |
| Typical Yield | 75-90% |
| Appearance | Pale yellow solid |
| Melting Point | Approx. 148-150 °C |
Table 2: Spectroscopic Characterization Data for (E)-1-phenyl-3-(4-(benzyloxy)phenyl)prop-2-en-1-one
| Technique | Characteristic Signals |
| ¹H NMR | ~5.15 ppm (s, 2H, -OCH₂Ph), ~7.00 ppm (d, 2H, Ar-H), ~7.30-7.50 ppm (m, 10H, Ar-H), ~7.65 ppm (d, J ≈ 15.5 Hz, 1H, α-vinylic H), ~7.80 ppm (d, J ≈ 15.5 Hz, 1H, β-vinylic H), ~8.00 ppm (d, 2H, Ar-H) |
| ¹³C NMR | ~70.0 ppm (-OCH₂Ph), ~115.5 ppm, ~127.5 ppm, ~128.0 ppm, ~128.5 ppm, ~129.0 ppm, ~130.0 ppm, ~132.5 ppm, ~136.5 ppm, ~138.0 ppm, ~144.0 ppm, ~160.5 ppm, ~190.0 ppm (C=O) |
| Key Feature | The two doublets for the vinylic protons with a coupling constant (J) of approximately 15-16 Hz are characteristic of the trans (E) isomer.[6] |
Visualized Workflow and Reaction Mechanism
The following diagrams illustrate the experimental workflow for the synthesis and the general mechanism of the Claisen-Schmidt condensation.
Caption: Experimental workflow for the synthesis of chalcones.
Caption: Mechanism of base-catalyzed Claisen-Schmidt condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. jetir.org [jetir.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 8. Claisen-Schmidt Condensation [cs.gordon.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Benzyloxy)-2-hydroxybenzaldehyde
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(Benzyloxy)-2-hydroxybenzaldehyde, a valuable intermediate in various fields of chemical research. Here, you will find troubleshooting guides and frequently asked questions to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method is the regioselective O-alkylation of 2,4-dihydroxybenzaldehyde using a benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a base. This reaction is a variation of the Williamson ether synthesis. The key challenge lies in selectively alkylating the hydroxyl group at the 4-position over the one at the 2-position.[1]
Q2: Why is the 4-hydroxyl group preferentially benzylated over the 2-hydroxyl group?
The selectivity for the 4-position is attributed to two main factors. Firstly, the 4-hydroxyl group is more acidic due to resonance stabilization of the corresponding phenoxide by the electron-withdrawing aldehyde group. Secondly, the 2-hydroxyl group is involved in strong intramolecular hydrogen bonding with the adjacent carbonyl group of the aldehyde, which reduces its nucleophilicity and makes it less available for reaction.[1][2]
Q3: I am observing a significant amount of a byproduct. What is it likely to be?
A common byproduct is the 2,4-bis(benzyloxy)benzaldehyde, which results from the alkylation of both hydroxyl groups.[2] The formation of this byproduct is often favored by harsh reaction conditions, such as the use of a strong base, an excess of the benzylating agent, high temperatures, or prolonged reaction times.[2]
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a straightforward and effective technique to monitor the reaction's progress.[3] By spotting the reaction mixture alongside the starting material (2,4-dihydroxybenzaldehyde) on a TLC plate, you can observe the disappearance of the starting material and the appearance of new, less polar spots corresponding to the desired mono-benzylated product and the bis-benzylated byproduct.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound.
Issue 1: Low or No Conversion of Starting Material
-
Question: My TLC analysis shows a significant amount of unreacted 2,4-dihydroxybenzaldehyde even after a prolonged reaction time. What could be the cause?
-
Answer: Low or no conversion can stem from several factors:
-
Inactive Base: The base is critical for deprotonating the 4-hydroxyl group to form the reactive phenoxide. If the base is old, has absorbed moisture, or is of low purity, its effectiveness will be diminished.[3] Solution: Use a fresh, anhydrous, and high-purity base. For solid bases like potassium carbonate, ensure it is finely powdered to maximize its surface area.
-
Poor Reagent Quality: Impurities in the 2,4-dihydroxybenzaldehyde or the benzylating agent can interfere with the reaction. The presence of water in the reagents or solvent can quench the phenoxide intermediate. Solution: Use purified starting materials and ensure your solvent is anhydrous.
-
Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate. Solution: Consider increasing the reaction temperature and monitoring the progress by TLC.[4]
-
Issue 2: High Yield of the Bis-Alkylated Byproduct
-
Question: I am obtaining a high proportion of 2,4-bis(benzyloxy)benzaldehyde in my product mixture. How can I improve the selectivity for the mono-benzylated product?
-
Answer: To favor mono-alkylation, it is crucial to employ milder reaction conditions:
-
Base Selection: Use a milder base such as sodium bicarbonate (NaHCO₃) or potassium fluoride (KF) instead of stronger bases like potassium carbonate (K₂CO₃) under harsh conditions.[5][6]
-
Stoichiometry of Benzylating Agent: Use a near-stoichiometric amount (1.0-1.1 equivalents) of the benzylating agent to reduce the likelihood of the second hydroxyl group reacting.[2]
-
Reaction Temperature and Time: Maintain a lower reaction temperature and avoid unnecessarily long reaction times. Elevated temperatures can provide the energy needed to overcome the activation barrier for the alkylation of the less reactive 2-hydroxyl group.[2]
-
Issue 3: Difficult Purification of the Final Product
-
Question: I am struggling to separate the desired this compound from the unreacted starting material and the bis-benzylated byproduct. What purification strategies are effective?
-
Answer:
-
Column Chromatography: This is a highly effective method for separating the components of the reaction mixture.[7] Use silica gel as the stationary phase and a solvent system of increasing polarity, for instance, starting with hexane and gradually adding ethyl acetate. The less polar 2,4-bis(benzyloxy)benzaldehyde will elute first, followed by the desired product, and finally the more polar 2,4-dihydroxybenzaldehyde.[3]
-
Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method.[8] A suitable solvent or solvent mixture should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.
-
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various reported conditions for the synthesis of this compound, allowing for easy comparison of methodologies and their outcomes.
| Base | Benzylating Agent | Solvent | Temperature | Time | Yield | Reference |
| K₂CO₃ | Benzyl bromide | Acetone | Room Temp. | 3 days | Moderate | [7] |
| KF | Benzyl chloride | Acetonitrile | Reflux | 24 hours | >70% | [5] |
| NaHCO₃ | Benzyl bromide | Acetonitrile | Reflux | - | - | [9] |
| K₂CO₃ | Benzyl bromide | Ethanol | Reflux | 14 hours | 87.4% | [8] |
| NaHCO₃ / KI | 2,6-difluorobenzyl bromide | Acetonitrile | 60 °C | - | - | [5] |
Experimental Protocols
Protocol 1: Benzylation using Potassium Carbonate in Acetone [7]
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Dissolve 13.8 g (0.1 mol) of 2,4-dihydroxybenzaldehyde in 150 ml of acetone.
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Add 13.8 g (0.1 mol) of potassium carbonate and 17.1 g (0.1 mol) of benzyl bromide to the solution.
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Stir the mixture at room temperature for 3 days.
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Monitor the reaction progress using TLC.
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After completion, filter the solid potassium salts.
-
Remove the acetone in vacuo.
-
Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent.
Protocol 2: Regioselective Benzylation using Potassium Fluoride in Acetonitrile [5]
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To a solution of 160 g (1.16 moles) of 2,4-dihydroxybenzaldehyde in 2 L of acetonitrile, add 134 g (2.30 moles) of potassium fluoride and 257 g (2.03 moles) of benzyl chloride.
-
Heat the reaction mixture to reflux.
-
Reduce the volume of the solvent by distillation to approximately half of the original volume over a period of 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
If necessary, recrystallize the product from a suitable solvent like a mixture of t-butyl methyl ether and hexane.
Visualizations
Reaction Pathway
Caption: Synthetic pathway for this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis.
Optimization Logic
Caption: Logic for optimizing reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis routes of this compound [benchchem.com]
- 8. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-BENZYLOXY-2-HYDROXYBENZALDEHYDE | 52085-14-0 [chemicalbook.com]
Technical Support Center: Purification of Crude 4-(Benzyloxy)-2-hydroxybenzaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 4-(Benzyloxy)-2-hydroxybenzaldehyde by column chromatography.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the column chromatography purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor separation of the desired product from impurities. | The polarity of the mobile phase is not optimal. | Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. A good starting point is a mixture of hexane and ethyl acetate. An ideal Rf value for the desired product on TLC is typically between 0.2 and 0.4 to ensure good separation on the column. |
| The column is overloaded with the crude material. | A general guideline is to load an amount of crude material that is 1-2% of the total weight of the silica gel used for the column. | |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly as a slurry without any air bubbles or cracks. Tapping the column gently during packing can help settle the stationary phase. | |
| The product is eluting too quickly (high Rf) or not at all (low Rf). | The mobile phase is too polar or not polar enough. | If the Rf is too high, decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). If the Rf is too low, gradually increase the polarity (e.g., increase the proportion of ethyl acetate). |
| Streaking or tailing of the product spot on TLC and broad bands on the column. | The phenolic hydroxyl group may be interacting strongly with the acidic silica gel. | Add a small amount (0.5-1%) of a modifier like triethylamine or acetic acid to the mobile phase to suppress this interaction. However, be mindful that this may affect the stability of your compound. |
| The crude sample was dissolved in a solvent that is too strong. | Dissolve the crude sample in a minimal amount of the initial, least polar mobile phase or adsorb it onto a small amount of silica gel (dry loading). | |
| Low recovery of the purified product. | The compound may have degraded on the silica gel. | Benzaldehydes can be sensitive. Test the stability of your compound on a small amount of silica gel before performing a large-scale purification. If instability is observed, consider using deactivated silica gel or an alternative purification method. |
| The compound is too soluble in the elution solvent, leading to broad fractions. | Use a less polar solvent system that still provides good separation, as determined by TLC. | |
| Some product may have been discarded in mixed fractions. | Re-run column chromatography on the mixed fractions to recover more of the desired product. | |
| The purified product is still colored. | Colored impurities are co-eluting with the product. | Try a different solvent system. Sometimes, a small change in the mobile phase composition can significantly alter the separation. Alternatively, the color may be inherent to a persistent impurity that requires a different purification technique to remove. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: A common and effective mobile phase for compounds of similar polarity is a mixture of hexane and ethyl acetate. Based on data for a similar compound, 5-Benzyloxy-2-hydroxy-benzaldehyde, which has an Rf of 0.36 in 10% ethyl acetate/n-hexane, a good starting point for this compound would be in the range of 10-20% ethyl acetate in hexane.[1] It is crucial to first determine the optimal solvent system by running TLC plates with your crude mixture.
Q2: How can I monitor the progress of the column chromatography?
A2: The separation can be monitored by collecting fractions of the eluent and analyzing them using Thin Layer Chromatography (TLC).[2] By spotting each fraction on a TLC plate, you can identify which fractions contain your purified product, which contain impurities, and which are mixed.
Q3: My crude product is not very soluble in the initial mobile phase (e.g., 9:1 hexane:ethyl acetate). How should I load it onto the column?
A3: If your sample does not dissolve in the initial mobile phase, you can use a "dry loading" technique. Dissolve your crude product in a minimal amount of a more polar solvent in which it is soluble (like dichloromethane or acetone), add a small amount of silica gel, and then remove the solvent under reduced pressure until you have a free-flowing powder. This powder can then be carefully added to the top of the packed column.
Q4: Is there a risk of the benzyloxy group being cleaved during silica gel chromatography?
A4: While the benzyloxy group is generally stable, prolonged exposure to acidic conditions can potentially lead to its cleavage. Standard silica gel is slightly acidic. If you suspect this is an issue, you can use deactivated (neutral) silica gel or add a small amount of a non-nucleophilic base like triethylamine to your mobile phase.
Q5: Are there alternative methods to purify this compound if column chromatography is not effective?
A5: Yes, if column chromatography does not yield a pure product, you could try recrystallization. Additionally, since the compound is an aldehyde, you could form a water-soluble bisulfite adduct to separate it from non-aldehydic impurities. The aldehyde can then be regenerated from the adduct.[3]
Experimental Protocol
Protocol: Column Chromatography of Crude this compound
This protocol provides a general procedure that should be optimized for your specific crude mixture by first performing TLC analysis.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
TLC plates (silica gel coated)
-
Collection tubes/flasks
-
Rotary evaporator
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various hexane:ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3).
-
Visualize the plate under UV light.
-
The ideal solvent system is one that gives the desired product an Rf value of approximately 0.2-0.4 and good separation from impurities.
-
-
Column Packing (Slurry Method):
-
Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Tap the column gently to promote even packing.
-
Allow the silica to settle, and then drain the excess solvent until it is just level with the top of the silica bed. Add another thin layer of sand on top of the silica.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent.
-
Carefully add the sample solution to the top of the silica gel bed using a pipette.
-
Drain the solvent until the sample has been adsorbed onto the silica.
-
Carefully add a small amount of fresh eluent and drain again to ensure the sample is loaded in a narrow band.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the initial eluent.
-
Begin collecting fractions as the solvent flows through the column.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate to elute more polar compounds.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Quantitative Data Summary
The following table provides a summary of typical parameters for the column chromatography purification of this compound. The Rf values are estimates based on a structurally similar compound and should be confirmed by TLC for your specific mixture.
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard grade silica gel is typically sufficient. |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate Gradient | Start with a low polarity (e.g., 5-10% Ethyl Acetate) and gradually increase as needed. |
| Estimated Rf of Product | 0.3 - 0.4 | In ~10-15% Ethyl Acetate in Hexane. This is an optimal range for good separation. |
| Estimated Rf of Impurities | Varies | Non-polar impurities will have a higher Rf, while more polar impurities (e.g., 2,4-dihydroxybenzaldehyde) will have a lower Rf. |
| Column Loading Capacity | 1-2 g crude per 100 g silica | Overloading will result in poor separation. |
| Typical Yield | >90% | Dependent on the purity of the crude material and the efficiency of the separation. |
Experimental Workflow
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Benzylation of 2,4-Dihydroxybenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the benzylation of 2,4-dihydroxybenzaldehyde. Our aim is to help you navigate common challenges and optimize your reaction outcomes.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the benzylation of 2,4-dihydroxybenzaldehyde, presented in a question-and-answer format.
Q1: Why is my reaction yield of the desired 4-O-benzylated product consistently low?
A1: Low yields can stem from several factors related to reaction conditions and reagents:
-
Incomplete Deprotonation: The base you are using may not be strong enough to efficiently deprotonate the more acidic 4-hydroxyl group. While strong bases can increase the rate of reaction, they can also lead to the formation of the di-benzylated byproduct. For selective mono-benzylation, milder bases like sodium bicarbonate (NaHCO₃) or cesium bicarbonate (CsHCO₃) are often preferred.[1][2]
-
Suboptimal Solvent Choice: The choice of solvent can significantly impact reaction efficiency. Polar aprotic solvents like acetonitrile (CH₃CN) are generally favored as they can accelerate the reaction rate.[1] Solvents like DMF and DMSO can sometimes lead to more complex reaction mixtures and difficult purifications.[1]
-
Reaction Time and Temperature: The reaction may require longer reaction times or higher temperatures to proceed to completion. However, prolonged heating can also promote the formation of side products.[1] It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Degraded Reagents: Ensure that your benzylating agent (e.g., benzyl bromide) and base are of high quality and have not degraded.
Q2: I am observing a significant amount of the di-benzylated side product. How can I minimize its formation?
A2: The formation of 2,4-dibenzyloxybenzaldehyde is a common side reaction. To favor mono-alkylation at the 4-position, consider the following adjustments:
-
Choice of Base: Stronger bases like potassium carbonate (K₂CO₃) are more likely to deprotonate both hydroxyl groups, leading to di-benzylation.[1] Using a milder base such as cesium bicarbonate (CsHCO₃) or sodium bicarbonate (NaHCO₃) can significantly improve the selectivity for mono-benzylation.[1][2]
-
Stoichiometry of Reagents: Using a large excess of the benzylating agent will increase the likelihood of the second hydroxyl group reacting. Employing a near-stoichiometric amount (1.0-1.2 equivalents) of the benzylating agent is recommended to minimize di-benzylation.[2]
-
Reaction Temperature: Lowering the reaction temperature can help to control the reactivity and improve selectivity.
Q3: My reaction is not proceeding to completion, and I am recovering a significant amount of starting material. What should I do?
A3: An incomplete reaction is often due to insufficient activation of the substrate or issues with the reagents:
-
Base Strength and Solubility: Your base may be too weak or not soluble enough in the reaction solvent to effectively deprotonate the phenol. While milder bases are preferred for selectivity, a balance must be struck to ensure the reaction proceeds. Cesium bicarbonate is often a good choice due to its favorable basicity and solubility in acetonitrile.[1]
-
Purity of Reagents: Verify the purity of your 2,4-dihydroxybenzaldehyde and the benzylating agent. Impurities can inhibit the reaction.
-
Moisture: The presence of water can quench the base and hinder the reaction. Ensure you are using anhydrous solvents and reagents.
Q4: The purification of the final product is proving difficult. How can I improve the separation of the desired product from the side products?
A4: Purification can be challenging due to the similar polarities of the mono- and di-benzylated products.
-
Chromatography: Flash column chromatography on silica gel is the most common method for purification. A careful selection of the eluent system (e.g., a gradient of ethyl acetate in hexanes) is crucial for achieving good separation.
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification technique.
-
Reaction Cleanliness: Optimizing the reaction to minimize side product formation is the best strategy to simplify purification. Using acetonitrile as a solvent has been shown to provide a cleaner reaction profile compared to DMSO or DMF.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions in the benzylation of 2,4-dihydroxybenzaldehyde?
A1: The most significant side reaction is the formation of the di-benzylated product, 2,4-dibenzyloxybenzaldehyde, which occurs when both hydroxyl groups are alkylated.[1] While C-alkylation is a possible side reaction in phenol alkylations, it is less commonly observed in the benzylation of 2,4-dihydroxybenzaldehyde under typical Williamson ether synthesis conditions.
Q2: Why is the 4-hydroxyl group preferentially benzylated over the 2-hydroxyl group?
A2: The regioselectivity for the 4-position is attributed to two main factors:
-
Higher Acidity: The 4-hydroxyl proton is more acidic than the 2-hydroxyl proton. This is because the resulting phenoxide at the 4-position is better stabilized by resonance with the electron-withdrawing aldehyde group.[2]
-
Intramolecular Hydrogen Bonding: The 2-hydroxyl group forms a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen of the aldehyde. This interaction reduces its acidity and sterically hinders its reaction with the benzylating agent.[2]
Q3: Which base is optimal for the selective mono-benzylation of 2,4-dihydroxybenzaldehyde?
A3: Recent studies have shown that cesium bicarbonate (CsHCO₃) in acetonitrile provides excellent regioselectivity and high yields of the 4-O-benzylated product, with minimal formation of the di-benzylated byproduct.[1][2] Milder and more cost-effective bases like sodium bicarbonate (NaHCO₃) can also provide good selectivity.[2][3]
Q4: Can I use benzyl alcohol instead of a benzyl halide for the benzylation?
A4: While benzyl halides (bromide or chloride) are the most common electrophiles for this Williamson ether synthesis, benzyl alcohol can also be used, typically under acidic conditions (e.g., with sulfuric acid). However, the reaction conditions and side product profiles will differ significantly from the base-mediated reactions.
Quantitative Data Summary
The following table summarizes the yields of the mono- and di-benzylated products under various reaction conditions.
| Base (equivalents) | Benzylating Agent | Solvent | Temperature (°C) | Yield of 4-O-benzyl-2-hydroxybenzaldehyde (%) | Yield of 2,4-di-O-benzylbenzaldehyde (%) | Reference |
| K₂CO₃ (1.0) | Benzyl bromide (1.0) | Acetone | Room Temp | Not specified | Not specified | [4] |
| NaHCO₃ (1.14) & KI (0.1) | Benzyl chloride (1.3) | Acetonitrile | Reflux | ~75-80 (crude) | Not specified | [3] |
| KF (2.0) | Benzyl chloride (1.75) | Acetonitrile | Reflux | Good conversion | Present | [3] |
| CsHCO₃ (3.0) | 1,2-dibromoethane (3.0) | Acetonitrile | 80 | 61 | 4 | [1] |
| K₂CO₃ | 1,2-dibromoethane (3.0) | Acetonitrile | 80 | 53 | 14 | [1] |
| Na₂CO₃ | 1,2-dibromoethane (3.0) | Acetonitrile | 80 | 7 | Not Detected | [1] |
| Cs₂CO₃ | 1,2-dibromoethane (3.0) | Acetonitrile | 80 | 15 | 16 | [1] |
Experimental Protocols
Protocol 1: High-Selectivity Mono-benzylation using Cesium Bicarbonate [1]
-
Preparation: To a solution of 2,4-dihydroxybenzaldehyde (5.0 mmol) in anhydrous acetonitrile (25 mL) in a pressure vessel, add cesium bicarbonate (15.0 mmol).
-
Reagent Addition: Add the benzyl bromide (15.0 mmol).
-
Reaction: Heat the reaction mixture at 80 °C for 4 hours with vigorous stirring.
-
Work-up: Cool the reaction to room temperature and filter to remove the inorganic solids.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash chromatography on silica gel using a hexane/ethyl acetate eluent system to yield the pure 4-benzyloxy-2-hydroxybenzaldehyde.
Protocol 2: Cost-Effective Mono-benzylation using Sodium Bicarbonate [3]
-
Preparation: In a 2-L three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 2,4-dihydroxybenzaldehyde (103.59 g, 0.75 mol), sodium bicarbonate powder (71.83 g, 0.855 mol), and potassium iodide (12.45 g, 0.075 mol) to acetonitrile (700 mL).
-
Reagent Addition: Heat the mixture to 60 °C and add benzyl chloride (123.43 g, 0.975 mol) over 1 minute.
-
Reaction: Heat the reaction at reflux and monitor the consumption of the starting material by HPLC.
-
Work-up: Once the reaction is complete, remove the solvent in vacuo. Treat the residue with water (260 mL), concentrated hydrochloric acid (12 mL), and ethyl acetate (500 mL). Separate the layers and extract the aqueous layer with additional ethyl acetate (150 mL).
-
Purification: Combine the organic layers and wash successively with 3% aqueous potassium carbonate, water, 5% aqueous citric acid, and brine. Evaporate the organic layer to obtain the crude product, which can be further purified by recrystallization.
Visualizations
Caption: Reaction pathways in the benzylation of 2,4-dihydroxybenzaldehyde.
Caption: Troubleshooting workflow for optimizing the benzylation reaction.
References
- 1. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents [patents.google.com]
- 4. Synthesis routes of 4-(Benzyloxy)-2-hydroxybenzaldehyde [benchchem.com]
Technical Support Center: Regioselective Mono-benzylation of 2,4-Dihydroxybenzaldehyde
This guide provides detailed protocols, troubleshooting advice, and answers to frequently asked questions regarding the regioselective mono-benzylation of the 4-hydroxyl group of 2,4-dihydroxybenzaldehyde to synthesize 4-(benzyloxy)-2-hydroxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: Why is the 4-hydroxyl group preferentially benzylated over the 2-hydroxyl group?
A1: The regioselectivity is primarily due to two factors. First, the 4-hydroxyl group is more acidic than the 2-hydroxyl group. Second, the 2-hydroxyl group forms a strong intramolecular hydrogen bond with the adjacent aldehyde's carbonyl oxygen[1][2]. This hydrogen bond reduces the acidity and nucleophilicity of the 2-hydroxyl oxygen, making it less reactive towards alkylating agents[1][3][4]. Consequently, a mild base will selectively deprotonate the more acidic 4-OH group, which then acts as a nucleophile to attack the benzyl halide[1].
Q2: My reaction is producing a significant amount of the 2,4-bis(benzyloxy)benzaldehyde side product. How can I prevent this?
A2: The formation of the di-benzylated byproduct is a common issue, often caused by reaction conditions that are too harsh[5][6]. To favor mono-alkylation at the 4-position, consider the following adjustments:
-
Choice of Base : Use a milder base. Strong bases can deprotonate both hydroxyl groups, leading to the di-substituted product[2][6]. Milder bases like sodium bicarbonate (NaHCO₃), potassium fluoride (KF), or cesium bicarbonate (CsHCO₃) are recommended for higher selectivity[5][6][7][8].
-
Stoichiometry : Avoid using a large excess of benzyl halide. A stoichiometric amount or a slight excess (e.g., 1.0-1.1 equivalents) is sufficient and minimizes the chance of a second alkylation[2].
-
Reaction Temperature : Lowering the reaction temperature can help improve selectivity. While heating is necessary to drive the reaction, excessive heat can promote the formation of the di-benzylated product.
Q3: The reaction is slow and my yield of the desired 4-O-benzyl product is low. What can I do to improve it?
A3: Low yields can result from incomplete reaction or suboptimal conditions[5][6]. Here are some troubleshooting steps:
-
Solvent Choice : Acetonitrile is a highly effective solvent for this reaction[5][6]. Solvents like acetone can sometimes lead to more side products[2].
-
Base and Catalyst : Cesium bicarbonate (CsHCO₃) in acetonitrile has been shown to provide excellent yields, often up to 95%[6]. Alternatively, using anhydrous potassium fluoride (KF) in refluxing acetonitrile is a very efficient and cost-effective method[5][8].
-
Reaction Time : Ensure the reaction is running for a sufficient duration. Progress should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can be between 16 to 24 hours[2][5].
-
Reagent Quality : Ensure that the 2,4-dihydroxybenzaldehyde is pure and the benzyl halide has not degraded.
Q4: How do I purify the final product and remove unreacted starting material and the di-benzylated byproduct?
A4: After the reaction, the crude product is typically a mixture of the desired 4-O-benzyl product, unreacted 2,4-dihydroxybenzaldehyde, and the 2,4-di-O-benzyl byproduct[5].
-
Initial Workup : The reaction mixture is typically cooled, and inorganic salts are removed by filtration. The solvent is then removed under reduced pressure[1][9].
-
Extraction : The residue is dissolved in a suitable organic solvent like ethyl acetate and washed with water or brine to remove any remaining salts or water-soluble impurities[5][10].
-
Purification : The most effective method for separating the components of the crude mixture is column chromatography on silica gel[5][9]. A non-polar eluent such as dichloromethane or a hexane/ethyl acetate mixture is commonly used. Recrystallization from a solvent like ethanol can also be used to obtain the pure product[5][11].
Data Presentation
The choice of base and solvent significantly impacts the yield and regioselectivity of the benzylation. The following table summarizes outcomes from various reported conditions.
| Base (equivalents) | Alkylating Agent | Solvent | Temperature (°C) | Outcome |
| CsHCO₃ (1.5 eq) | Various Alkyl Bromides | Acetonitrile | 80 | High regioselectivity, up to 95% yield of 4-O-alkylated product.[2][6] |
| NaHCO₃ | Benzyl Chloride | Acetonitrile | Reflux (~82) | Good conversion (89%) to mono-alkylated product; 68-70% isolated yield.[2] |
| KF (anhydrous, 2.0 eq) | Benzyl Chloride | Acetonitrile | Reflux (~82) | Efficient, cost-effective method with good conversion and selectivity.[5][8] |
| K₂CO₃ (1.0 eq) | Benzyl Bromide | Acetone | Room Temp | Reaction proceeds over several days.[9] |
| K₂CO₃ (1.15 eq) | Benzyl Chloride (+KI) | Acetone | 40 | 65% mono-alkylated, 25% bis-alkylated product.[2] |
Experimental Protocols
Below are detailed methodologies for achieving regioselective mono-benzylation.
Method 1: Cesium Bicarbonate in Acetonitrile
This method is reported to provide high yields and excellent regioselectivity[6].
-
Preparation : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dihydroxybenzaldehyde (1.0 eq), cesium bicarbonate (CsHCO₃, 1.5 eq), and anhydrous acetonitrile (approx. 5 mL per mmol of aldehyde)[6].
-
Reagent Addition : Add benzyl bromide (1.2 eq) to the suspension.
-
Reaction : Heat the mixture to 80 °C and stir vigorously. Monitor the reaction progress by TLC (typically 4-12 hours)[1][6].
-
Work-up : Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filtered solids with a small amount of acetonitrile[1][2].
-
Purification : Concentrate the combined filtrate under reduced pressure. Purify the crude product by flash column chromatography (EtOAc/Hexanes) or recrystallization to yield pure this compound[1][6].
Method 2: Potassium Fluoride in Acetonitrile
This is an efficient and cost-effective method suitable for larger-scale synthesis[5].
-
Preparation : To a flask equipped with a mechanical stirrer and reflux condenser, charge 2,4-dihydroxybenzaldehyde (1.0 eq), dry anhydrous potassium fluoride (2.0 eq), and acetonitrile (approx. 1.4 L per mole of aldehyde)[5].
-
Reagent Addition : Heat the stirred mixture. When the temperature reaches 55 °C, add benzyl chloride (1.75 eq) in a single portion[5].
-
Reaction : Heat the reaction to reflux (approx. 82 °C) and stir for 16-21 hours, monitoring by TLC or HPLC until the starting material is consumed[5].
-
Work-up : Cool the reaction and remove most of the acetonitrile by distillation under reduced pressure. To the residue, add water and ethyl acetate for extraction[5].
-
Purification : Separate the organic layer, dry it with a drying agent (e.g., anhydrous magnesium sulfate), filter, and concentrate in vacuo. The crude product can be further purified by recrystallization[5][11].
Visualizations
Reaction Logic and Selectivity
The diagram below illustrates the factors influencing the regioselective benzylation at the C4-hydroxyl position.
Caption: Key factors governing the regioselective benzylation of 2,4-dihydroxybenzaldehyde.
General Experimental Workflow
This diagram outlines the typical sequence of steps from reaction setup to product isolation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents [patents.google.com]
- 9. Synthesis routes of this compound [benchchem.com]
- 10. 4-BENZYLOXY-2-HYDROXYBENZALDEHYDE | 52085-14-0 [chemicalbook.com]
- 11. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for 4-(Benzyloxy)-2-hydroxybenzaldehyde preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the optimal synthesis of 4-(benzyloxy)-2-hydroxybenzaldehyde.
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the synthesis of this compound, which is typically achieved through the regioselective Williamson ether synthesis of 2,4-dihydroxybenzaldehyde.
Q1: Why is the yield of my desired product, this compound, consistently low?
A1: Low yields can be attributed to several factors:
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Incomplete Deprotonation: The base used may not be strong enough to efficiently deprotonate the 4-hydroxyl group of 2,4-dihydroxybenzaldehyde, resulting in a significant amount of unreacted starting material.[1]
-
Suboptimal Reaction Conditions: The reaction may require longer reaction times or higher temperatures to proceed to completion.[1] Aprotic polar solvents such as acetonitrile or acetone are generally preferred as they can increase the reaction rate.[1][2]
-
Side Reactions: The formation of byproducts, particularly the bis-alkylated product, can reduce the yield of the desired mono-alkylated product.[1][3]
Q2: I am observing a significant amount of the 2,4-bis(benzyloxy)benzaldehyde byproduct. How can I minimize its formation?
A2: The formation of the bis-alkylated byproduct is a common challenge and is often due to overly harsh reaction conditions.[3] To enhance regioselectivity for the 4-position:
-
Choice of Base: Employ milder bases. While strong bases like sodium hydride (NaH) can deprotonate both hydroxyl groups, leading to dialkylation, milder bases such as sodium bicarbonate (NaHCO3), potassium fluoride (KF), or cesium bicarbonate (CsHCO3) are more selective for the more acidic 4-hydroxyl group.[2][3][4]
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Control of Stoichiometry: Use a controlled amount of the benzylating agent (benzyl bromide or benzyl chloride), typically around 1.0 to 1.2 equivalents, to reduce the likelihood of the second hydroxyl group reacting.[3]
-
Reaction Temperature: Avoid excessively high temperatures, as they can provide the necessary activation energy for the alkylation of the less reactive 2-hydroxyl group.[3]
Q3: My reaction is not proceeding to completion, even after an extended period. What could be the issue?
A3: Stalled reactions can be caused by:
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Insufficient Base: The amount of base may be inadequate to deprotonate the starting material effectively.
-
Poor Solvent Quality: The use of wet or impure solvents can interfere with the reaction. Anhydrous solvents are recommended.
-
Low Reactivity of Alkylating Agent: If using benzyl chloride, which is less reactive than benzyl bromide, the addition of a catalytic amount of potassium iodide (KI) can facilitate the reaction.[5]
Q4: What are the key factors for achieving high regioselectivity in the benzylation of 2,4-dihydroxybenzaldehyde?
A4: The regioselectivity is primarily governed by the difference in acidity and steric accessibility of the two hydroxyl groups. The 4-hydroxyl group is more acidic due to better resonance stabilization of the corresponding phenoxide with the aldehyde group.[3] The 2-hydroxyl group is involved in an intramolecular hydrogen bond with the adjacent carbonyl group, which reduces its acidity and nucleophilicity.[6] To exploit this, it is crucial to use a mild base that will selectively deprotonate the more acidic 4-OH group.[4]
Q5: What is the recommended method for purifying the final product?
A5: The most common and effective method for purifying this compound is column chromatography on silica gel.[6][7] Eluent systems such as dichloromethane or a gradient of ethyl acetate in hexane can be used to separate the desired product from unreacted 2,4-dihydroxybenzaldehyde and the bis-alkylated byproduct.[6][7] Recrystallization from solvents like a mixture of t-butyl methyl ether and hexane is also a viable purification method.[5]
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various reported conditions for the regioselective synthesis of this compound.
| Benzylating Agent | Base | Solvent | Temperature | Time | Yield (%) | Reference(s) |
| Benzyl bromide | K₂CO₃ | Acetone | Room Temperature | 3 days | - | [6][7] |
| Benzyl chloride | KF | Acetonitrile | Reflux | 24 h | >70 | [5][6] |
| Benzyl bromide | NaHCO₃ | Acetonitrile | Reflux | - | High | [8] |
| Benzyl chloride | NaHCO₃ / KI | Acetonitrile | Reflux | 16-18 h | High | [6] |
| Alkyl bromides | CsHCO₃ | Acetonitrile | 60-80 °C | 4-12 h | 68-95 | [2][6] |
Experimental Protocols
Protocol 1: Potassium Carbonate Mediated Benzylation in Acetone [6][7]
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Preparation: In a round-bottom flask, dissolve 2,4-dihydroxybenzaldehyde (13.8 g, 0.1 mol) in 150 ml of anhydrous acetone.[6][7]
-
Reagent Addition: To the solution, add potassium carbonate (13.8 g, 0.1 mol) and benzyl bromide (17.1 g, 0.1 mol).[6][7]
-
Reaction: Stir the mixture at room temperature for 3 days.[6][7] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, filter the mixture to remove the inorganic salts.[6][7]
-
Purification: Remove the solvent from the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent to obtain this compound.[6][7]
Protocol 2: Cesium Bicarbonate Mediated Benzylation in Acetonitrile [2]
-
Preparation: To a solution of 2,4-dihydroxybenzaldehyde (1.0 eq.) in anhydrous acetonitrile, add cesium bicarbonate (1.5 eq.).
-
Reagent Addition: Add the benzyl bromide (1.1 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to 80 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.[2]
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Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove inorganic salts and wash the solid residue with acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for optimizing the reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis routes of this compound [benchchem.com]
- 8. 4-BENZYLOXY-2-HYDROXYBENZALDEHYDE | 52085-14-0 [chemicalbook.com]
Troubleshooting 4-(Benzyloxy)-2-hydroxybenzaldehyde crystallization and purification
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on the crystallization and purification of 4-(Benzyloxy)-2-hydroxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthesized this compound?
A1: Impurities in this compound typically arise from the Williamson ether synthesis reaction. These can include unreacted starting materials such as 2,4-dihydroxybenzaldehyde and benzyl bromide. By-products may also be present, including dibenzyl ether and benzyl alcohol. Additionally, oxidation of the aldehyde group can lead to the formation of 4-(Benzyloxy)-2-hydroxybenzoic acid.
Q2: My crude this compound is a yellow or brownish solid, but the pure compound is described as a white to pale yellow solid. What causes this discoloration?
A2: The yellow or brownish hue in the crude product often points to the presence of colored impurities, which could be polymeric by-products or degradation products from the synthesis. Purification through column chromatography or recrystallization is generally effective in removing these colored contaminants.
Q3: What is a good starting point for selecting a recrystallization solvent for this compound?
A3: For this compound, ethanol is a suitable solvent for recrystallization. A mixture of ethanol and water can also be effective. For compounds with similar structural features, a 1:1 mixture of hexane and toluene has been used successfully. It is always recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific sample.
Q4: What is "oiling out" and how can I prevent it during the crystallization of this compound?
A4: "Oiling out" is the separation of the dissolved compound as a liquid instead of a solid during cooling. This often occurs when the solution is supersaturated at a temperature above the compound's melting point. To prevent this, you can use a larger volume of solvent to ensure the solution is less concentrated, or switch to a solvent with a lower boiling point. If the issue persists, it may indicate the presence of significant impurities, and an initial purification by column chromatography is advisable.
Q5: How can I improve a low yield after recrystallization?
A5: A low yield can be due to using an excessive amount of solvent. To remedy this, you can carefully evaporate some of the solvent from the mother liquor and cool it again to obtain a second crop of crystals. However, be aware that this second crop may have a lower purity than the first. Also, ensure the solution is sufficiently cooled, for an adequate duration, to maximize crystal formation.
Data Presentation
| Parameter | Column Chromatography | Recrystallization |
| Stationary Phase | Silica Gel | Not Applicable |
| Mobile Phase/Eluent | Dichloromethane or Hexane:Ethyl Acetate (e.g., 5:1 v/v) | Ethanol or Hexane:Toluene (e.g., 1:1 v/v) |
| Typical Yield | 75-95% | 70-90% |
| Achievable Purity (by HPLC/GC) | >99% | >98.5% |
| Scale | Milligrams to Grams | Grams to Kilograms |
| Time Consumption | High | Moderate |
| Solvent Consumption | High | Low to Moderate |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
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Eluent Selection: Using thin-layer chromatography (TLC), determine an optimal eluent system that provides good separation of the target compound from impurities. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column, allowing the silica gel to settle into a uniform bed without cracks or air bubbles.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the selected solvent system.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Monitor the collected fractions by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for the purification of this compound by recrystallization.
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Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a test solvent (e.g., ethanol) by heating. Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to completely dissolve the solid.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any residual impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Removal of unreacted benzyl bromide from reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the removal of unreacted benzyl bromide from reaction mixtures.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Persistent Benzyl Bromide Contamination After Work-up | Incomplete quenching of benzyl bromide. | - Ensure sufficient equivalents of the quenching agent (e.g., triethylamine, scavenger resin) are used. - Increase the reaction time and/or temperature of the quenching step. - Consider a more reactive quenching agent. |
| Inefficient extraction of the quenched product. | - Perform multiple extractions with an appropriate solvent. - If using a base quench to form a salt, ensure the aqueous layer is sufficiently basic to deprotonate the ammonium salt, making it water-soluble. | |
| Product and benzyl bromide have very similar polarity. | - Optimize the solvent system for column chromatography to achieve better separation. A gradient elution from a non-polar solvent (like hexane) to a slightly more polar solvent (like ethyl acetate/hexane mixture) can be effective.[1] - Consider derivatizing the unreacted benzyl bromide to a more polar compound before chromatography. | |
| Low Product Yield After Purification | Product degradation during quenching or work-up. | - Use a milder quenching agent if the product is sensitive to strong bases or nucleophiles. - Avoid high temperatures during work-up and purification if the product is thermally labile. |
| Loss of product during extraction. | - Ensure the correct solvent polarity for extracting your product. - Perform back-extractions of the aqueous layers to recover any dissolved product. | |
| Product co-elutes with benzyl bromide during chromatography. | - Re-evaluate the TLC conditions to find a solvent system that provides better separation. - Consider using a different stationary phase for chromatography. | |
| Difficulty Removing Scavenger Resin | Fine particles of the resin passing through the filter. | - Use a finer porosity filter frit or a double layer of filter paper. - Allow the resin to settle completely before decanting the solution. |
| Formation of Emulsion During Extraction | High concentration of salts or surfactants. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break the emulsion. - Centrifuge the mixture if the emulsion persists. |
Frequently Asked Questions (FAQs)
Q1: What is the simplest method to remove a small amount of unreacted benzyl bromide?
For small-scale reactions (<1g), removal under reduced pressure at an elevated temperature can be effective, provided your product is not heat-sensitive.[2]
Q2: When should I choose chemical quenching over physical separation methods?
Chemical quenching is often preferred for larger scale reactions where distillation or chromatography might be impractical. It is also a good choice when the product's physical properties (e.g., boiling point, polarity) are very similar to benzyl bromide, making physical separation challenging.[2]
Q3: How do I choose the right scavenger resin to remove benzyl bromide?
Thiol-based or amine-based scavenger resins are effective for scavenging benzyl bromide. The choice depends on the nature of your desired product. If your product is amine-sensitive, a thiol-based resin might be a better option.[2][3]
Q4: Can I use aqueous ammonia to quench benzyl bromide?
Yes, aqueous ammonia can be used to quench benzyl bromide, converting it to benzylamine. The benzylamine can then be removed by washing the organic layer with a dilute acid solution. This method is suitable if your product is stable under basic and acidic conditions.[4]
Q5: My product is a solid. How can I remove benzyl bromide?
If your product is a solid, recrystallization can be a very effective method for purification. The unreacted benzyl bromide will likely remain in the mother liquor.[5]
Q6: How can I monitor the removal of benzyl bromide?
Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the removal. Benzyl bromide is UV active and will appear as a spot under a UV lamp.[1][5] You can compare the intensity of the benzyl bromide spot in your crude mixture and after each purification step. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.[6]
Quantitative Data on Benzyl Bromide Removal
The following table summarizes the scavenging efficiency of different functionalized silica-based resins for the removal of benzyl bromide from a reaction mixture.
| Scavenger Resin | Equivalents | Time (h) | Temperature (°C) | Scavenging Yield (%) | Reference |
| SiliaMetS® DMT | 5 | 24 | 22 | up to 97 | [3] |
| SiliaMetS® Triamine | 5 | 24 | 22 | up to 97 | [3] |
| SiliaMetS® DMT | 10 | 24 | 22 | ~97 | [3] |
| SiliaMetS® Triamine | 10 | 24 | 22 | ~97 | [3] |
| SiliaMetS® DMT (2nd treatment) | 5 | 2 | 22 | 98 (overall) | [3] |
Experimental Protocols
Protocol 1: Quenching with Triethylamine
This protocol describes the removal of excess benzyl bromide by converting it into a water-soluble quaternary ammonium salt.[2][5]
-
Reaction Quenching:
-
After the primary reaction is complete, cool the reaction mixture to room temperature.
-
Add 1.5 to 2.0 equivalents of triethylamine (relative to the excess benzyl bromide) to the reaction mixture.
-
Stir the mixture at room temperature for 1-2 hours. Monitor the disappearance of benzyl bromide by TLC.
-
-
Aqueous Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of water and an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Shake the funnel vigorously and allow the layers to separate. The benzyltriethylammonium bromide salt will partition into the aqueous layer.
-
Separate the organic layer.
-
Wash the organic layer twice more with water and then with brine.
-
-
Isolation:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product, which can be further purified if necessary.
-
Protocol 2: Purification by Column Chromatography
This protocol is suitable for separating benzyl bromide from a product with a different polarity.[1][2]
-
Sample Preparation:
-
Concentrate the crude reaction mixture under reduced pressure to remove the bulk of the solvent.
-
Dissolve the residue in a minimal amount of a non-polar solvent, such as hexane or dichloromethane.
-
-
Column Packing:
-
Prepare a silica gel column using a slurry packing method with a non-polar eluent (e.g., hexane).
-
-
Loading and Elution:
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
Begin elution with a non-polar solvent (e.g., 100% hexane). Benzyl bromide is non-polar and should elute quickly.[1]
-
Collect fractions and monitor the elution of benzyl bromide by TLC.
-
Once the benzyl bromide has been eluted, gradually increase the polarity of the eluent (e.g., by adding ethyl acetate to the hexane) to elute your desired product.
-
-
Isolation:
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
Protocol 3: Removal using a Scavenger Resin
This protocol utilizes a functionalized resin to selectively react with and remove benzyl bromide.[3]
-
Resin Selection and Preparation:
-
Choose an appropriate scavenger resin, such as an amine-functionalized (e.g., SiliaMetS® Triamine) or thiol-functionalized (e.g., SiliaMetS® DMT) resin.
-
If necessary, wash the resin with a suitable solvent and dry it before use.
-
-
Scavenging:
-
Add the scavenger resin (typically 3-5 equivalents relative to the excess benzyl bromide) to the crude reaction mixture dissolved in a suitable solvent (e.g., acetonitrile or THF).
-
Stir the suspension at room temperature or slightly elevated temperature for several hours (4-24 hours). Monitor the removal of benzyl bromide by TLC or GC.
-
-
Isolation:
-
Filter off the resin from the reaction mixture.
-
Wash the resin with a small amount of the reaction solvent.
-
Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.
-
Visualizations
References
Technical Support Center: Synthesis of 4-(Benzyloxy)-2-hydroxybenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Benzyloxy)-2-hydroxybenzaldehyde. Our focus is to address common challenges, particularly the prevention of dibenzylation, to ensure a successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound from 2,4-dihydroxybenzaldehyde?
The main challenge is achieving regioselective mono-benzylation at the 4-hydroxyl position while avoiding the formation of the dibenzylated byproduct, 2,4-bis(benzyloxy)benzaldehyde. The hydroxyl group at the C4 position is more acidic and sterically accessible than the C2-hydroxyl group, which is involved in an intramolecular hydrogen bond with the adjacent aldehyde group.[1] This inherent difference in reactivity is exploited for selective C4-O-alkylation, but controlling the reaction conditions is crucial to prevent further reaction at the C2 position.
Q2: Why is the 4-hydroxyl group more reactive than the 2-hydroxyl group in 2,4-dihydroxybenzaldehyde?
The enhanced reactivity of the 4-hydroxyl group is attributed to two key factors:
-
Acidity: The proton of the 4-hydroxyl group is more acidic. Its removal results in a phenoxide that is better stabilized by resonance with the electron-withdrawing aldehyde group.[2]
-
Intramolecular Hydrogen Bonding: The 2-hydroxyl group forms a hydrogen bond with the adjacent carbonyl group of the aldehyde. This interaction reduces the acidity and nucleophilicity of the 2-hydroxyl oxygen, making it less available for alkylation.[1][3]
Q3: What are the key factors influencing the regioselectivity of the benzylation reaction?
The success of selective C4-O-benzylation is primarily governed by the careful selection of the base, solvent, and reaction temperature.[1] Using milder bases and controlled temperatures helps to selectively deprotonate the more acidic 4-hydroxyl group without activating the 2-hydroxyl group for the secondary benzylation.
Troubleshooting Guide: Preventing Dibenzylation
This guide addresses the common issue of dibenzylation and other side reactions during the synthesis.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Formation of significant amounts of 2,4-bis(benzyloxy)benzaldehyde (dibenzylation) | - Use of a strong base: Stronger bases (e.g., K₂CO₃, NaH) can deprotonate both hydroxyl groups, leading to the formation of the bis-alkylated side product.[2][4] - Excess benzylating agent: A large excess of benzyl bromide or benzyl chloride can drive the reaction towards dibenzylation. - High reaction temperature or prolonged reaction time: These conditions can provide enough energy to overcome the lower reactivity of the 2-hydroxyl group.[4] | - Use a milder base: Employ weaker bases like sodium bicarbonate (NaHCO₃), potassium fluoride (KF), or cesium bicarbonate (CsHCO₃) to favor mono-alkylation.[4][5][6] - Control stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the benzylating agent.[7] - Optimize temperature and time: Monitor the reaction closely using Thin Layer Chromatography (TLC) and stop the reaction once the starting material is consumed. Avoid unnecessarily high temperatures or long reaction times.[8] |
| Low or no conversion of starting material (2,4-dihydroxybenzaldehyde) | - Inactive benzylating agent: Benzyl halides can degrade over time. - Insufficiently strong base: The chosen base may not be strong enough to deprotonate the 4-hydroxyl group effectively under the reaction conditions. - Low reaction temperature: The reaction may be too slow at the set temperature. - Poor solubility of reactants: The starting materials may not be sufficiently dissolved in the chosen solvent. | - Check reagent purity: Ensure the benzyl halide is pure and active. - Select an appropriate base: While avoiding strong bases, ensure the chosen base is suitable for the solvent and temperature. - Gradually increase temperature: If the reaction is sluggish, a moderate increase in temperature can improve the rate. - Choose a suitable solvent: Acetonitrile is a commonly used solvent that provides good solubility for the reactants.[5][7] |
| Formation of other unknown impurities | - Side reactions with the solvent: Some solvents like DMF or DMSO can lead to complicated mixtures of side products.[4] - Degradation of product: The product may be sensitive to the reaction or work-up conditions. | - Select an appropriate solvent: Acetonitrile or acetone are often preferred for their cleaner reaction profiles.[4][9] - Ensure anhydrous conditions: Run the reaction under an inert atmosphere (e.g., argon) if sensitive reagents are used.[5] |
Experimental Protocols
Protocol 1: Cesium Bicarbonate Mediated Regioselective Benzylation
This method is known for its high yield and selectivity for the C4-hydroxyl group.[1]
Materials:
-
2,4-Dihydroxybenzaldehyde
-
Cesium Bicarbonate (CsHCO₃)
-
Benzyl Bromide
-
Anhydrous Acetonitrile (CH₃CN)
Procedure:
-
To a solution of 2,4-dihydroxybenzaldehyde (1.0 eq.) in anhydrous acetonitrile, add cesium bicarbonate (1.5 eq.).
-
Add benzyl bromide (1.1 eq.) to the reaction mixture.
-
Heat the mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts and wash the solid residue with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.[1]
Protocol 2: Potassium Fluoride Mediated Regioselective Benzylation
This protocol offers an efficient and cost-effective method for selective 4-O-benzylation.[5]
Materials:
-
2,4-Dihydroxybenzaldehyde
-
Potassium Fluoride (KF)
-
Benzyl Chloride
-
Anhydrous Acetonitrile (CH₃CN)
Procedure:
-
To a solution of 2,4-dihydroxybenzaldehyde (1.0 eq.) in anhydrous acetonitrile (approximately 12.5 mL per gram of aldehyde), add potassium fluoride (2.0 eq.) and benzyl chloride (1.75 eq.).[5]
-
Heat the reaction mixture to reflux and maintain for approximately 24 hours.[5]
-
Cool the reaction to room temperature and filter to remove inorganic solids.
-
Wash the solids with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a solvent system like tert-butyl methyl ether and hexane, or by column chromatography if necessary.[5]
Data Summary
The following table summarizes the reaction conditions and outcomes for the selective benzylation of 2,4-dihydroxybenzaldehyde from various sources.
| Base | Solvent | Benzylating Agent | Temperature | Reaction Time | Yield of this compound | Reference |
| K₂CO₃ | Acetone | Benzyl Bromide | Room Temp. | 3 days | Not specified, requires column chromatography | [9] |
| KF | Acetonitrile | Benzyl Chloride | Reflux | 24 hours | >70% (isolated) | [5] |
| NaHCO₃ | Acetonitrile | Benzyl Bromide | Reflux | Not specified | Not specified, crude product used directly | [7] |
| CsHCO₃ | Acetonitrile | Alkyl Bromides | 80 °C | 4 hours | up to 95% (isolated) | [4] |
Visual Guides
Experimental Workflow for Regioselective Benzylation
Caption: A generalized experimental workflow for the regioselective benzylation of 2,4-dihydroxybenzaldehyde.
Decision Pathway for Minimizing Dibenzylation
Caption: A troubleshooting flowchart to prevent the formation of the dibenzylated byproduct.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. 4-BENZYLOXY-2-HYDROXYBENZALDEHYDE | 52085-14-0 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis routes of this compound [benchchem.com]
Technical Support Center: Large-Scale Synthesis of 4-Benzyloxy-2-hydroxybenzaldehyde
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 4-benzyloxy-2-hydroxybenzaldehyde. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process visualizations to address common challenges and streamline your experimental workflow.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 4-benzyloxy-2-hydroxybenzaldehyde, primarily via the Williamson ether synthesis of 2,4-dihydroxybenzaldehyde.
Issue 1: Low Yield of 4-Benzyloxy-2-hydroxybenzaldehyde
Q: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve the yield?
A: Low yields can stem from several factors, from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.
| Potential Cause | Rationale | Recommended Action |
| Inactive Base | The base (e.g., potassium carbonate, cesium bicarbonate) is crucial for the deprotonation of the 4-hydroxyl group to form the reactive phenoxide. If the base is old, has absorbed moisture, or is of low purity, its efficacy will be diminished. | Use a fresh, anhydrous, and high-purity base. For solid bases like K₂CO₃, ensure it is finely powdered to maximize the surface area for the reaction. |
| Poor Reagent Quality | Impurities in the 2,4-dihydroxybenzaldehyde or benzylating agent (e.g., benzyl bromide, benzyl chloride) can lead to side reactions. The presence of water in the reagents or solvent can quench the phenoxide intermediate. | Use purified starting materials. Ensure that the solvents used are anhydrous, especially when working with moisture-sensitive bases. |
| Suboptimal Reaction Temperature | The Williamson ether synthesis is temperature-dependent. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote the formation of byproducts. | Optimize the reaction temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature for your specific conditions. |
| Incomplete Reaction | The reaction may not have been allowed to proceed to completion. | Increase the reaction time and continue to monitor the progress by TLC until the starting material (2,4-dihydroxybenzaldehyde) is no longer visible. |
Issue 2: Formation of Significant Byproducts
Q: I am observing significant amounts of byproducts in my reaction mixture, primarily the 2-benzyloxy-4-hydroxybenzaldehyde isomer and the 2,4-dibenzyloxybenzaldehyde. How can I improve the regioselectivity and minimize these impurities?
A: The formation of isomeric and dialkylated byproducts is a common challenge in this synthesis. Controlling the regioselectivity is key to a successful outcome.
| Potential Cause | Rationale | Recommended Action |
| Strong Base | Strong bases can deprotonate both hydroxyl groups of 2,4-dihydroxybenzaldehyde, leading to a mixture of mono- and di-alkylated products. | Employ a milder base such as cesium bicarbonate (CsHCO₃) or potassium fluoride (KF).[1][2] These bases preferentially deprotonate the more acidic 4-hydroxyl group, enhancing the regioselectivity towards the desired product.[2][3] |
| Solvent Choice | The solvent can influence the relative reactivity of the two hydroxyl groups. | Acetonitrile is often a good solvent choice for achieving high regioselectivity in this alkylation.[1][4] |
| Stoichiometry of Benzylating Agent | Using a large excess of the benzylating agent can increase the likelihood of dialkylation. | Use a controlled amount of the benzylating agent, typically in a slight excess (e.g., 1.1 to 1.2 equivalents). |
| C-Alkylation | The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring (C-alkylation) as well as on the oxygen atom (O-alkylation). | While less common in this specific synthesis, the choice of solvent can influence the O/C alkylation ratio. Aprotic solvents generally favor O-alkylation. |
Frequently Asked Questions (FAQs)
Q1: What is the key challenge in the synthesis of 4-benzyloxy-2-hydroxybenzaldehyde from 2,4-dihydroxybenzaldehyde?
A1: The primary challenge is achieving regioselective benzylation at the 4-hydroxyl group. The 2,4-dihydroxybenzaldehyde has two hydroxyl groups that can be alkylated. However, the 4-hydroxyl group is more acidic and sterically more accessible than the 2-hydroxyl group, which is involved in an intramolecular hydrogen bond with the adjacent aldehyde group.[2][3] Exploiting this difference in reactivity is crucial for a high-yield synthesis of the desired product.
Q2: Which base is most effective for the regioselective benzylation of 2,4-dihydroxybenzaldehyde?
A2: Recent studies have shown that cesium bicarbonate (CsHCO₃) in acetonitrile provides excellent regioselectivity and high yields of the 4-alkoxy-2-hydroxybenzaldehyde.[1][4] Other milder bases like potassium carbonate (K₂CO₃) and potassium fluoride (KF) have also been used with good results, although they may require longer reaction times.[2]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Spot the reaction mixture on a TLC plate alongside the starting material (2,4-dihydroxybenzaldehyde). The disappearance of the starting material spot and the appearance of a new, less polar product spot will indicate the progress of the reaction.
Q4: What are the recommended methods for purifying the final product on a large scale?
A4: For large-scale purification, recrystallization is often the most practical and cost-effective method. A common solvent system for recrystallization is a mixture of t-butyl methyl ether and hexane.[5] If chromatographic purification is necessary, column chromatography using silica gel with a suitable eluent system (e.g., dichloromethane or a hexane/ethyl acetate mixture) can be employed.[6] Additionally, the formation of a bisulfite adduct can be used to separate the aldehyde from non-aldehydic impurities.[7]
Q5: Is it necessary to run the reaction under an inert atmosphere?
A5: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice, especially on a large scale. This helps to prevent the oxidation of the aldehyde and other potential side reactions, which can lead to a cleaner reaction profile and a higher yield of the desired product.
Experimental Protocols
The following are detailed methodologies for the synthesis of 4-benzyloxy-2-hydroxybenzaldehyde.
Protocol 1: Cesium Bicarbonate Mediated Regioselective Benzylation[1][4]
This protocol offers high regioselectivity and excellent yields with a relatively short reaction time.
Materials:
-
2,4-dihydroxybenzaldehyde
-
Benzyl bromide
-
Cesium bicarbonate (CsHCO₃)
-
Acetonitrile (anhydrous)
Procedure:
-
To a solution of 2,4-dihydroxybenzaldehyde (1.0 eq.) in anhydrous acetonitrile, add cesium bicarbonate (3.0 eq.).
-
Add benzyl bromide (3.0 eq.) to the mixture.
-
Heat the reaction mixture to 80 °C in a sealed vessel and stir vigorously for 4 hours.
-
After cooling to room temperature, filter the solid precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography using a mixture of ethyl acetate and hexanes as the eluent to obtain pure 4-benzyloxy-2-hydroxybenzaldehyde.
Protocol 2: Potassium Fluoride Mediated Large-Scale Benzylation[5]
This method is suitable for large-scale preparation and provides a good yield of the product.
Materials:
-
2,4-dihydroxybenzaldehyde
-
Benzyl chloride
-
Potassium fluoride (anhydrous)
-
Acetonitrile
Procedure:
-
To a solution of 2,4-dihydroxybenzaldehyde (1.0 eq.) in acetonitrile, add anhydrous potassium fluoride (2.0 eq.).
-
Add benzyl chloride (1.75 eq.) to the suspension.
-
Heat the mixture to reflux and stir for 24 hours.
-
Cool the reaction mixture and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a mixture of t-butyl methyl ether and hexane.
Comparison of Synthetic Protocols
| Method | Base | Benzylating Agent | Solvent | Temp. | Time | Yield | Advantages | Disadvantages |
| Protocol 1 | CsHCO₃ | Benzyl bromide | Acetonitrile | 80 °C | 4 h | Up to 95% | High yield, excellent regioselectivity, short reaction time.[1] | Cesium bicarbonate is more expensive than other bases. |
| Protocol 2 | KF | Benzyl chloride | Acetonitrile | Reflux | 24 h | >70% | Good yield for large-scale synthesis.[5] | Long reaction time. |
| Alternative | K₂CO₃ | Benzyl bromide | Acetone | RT | 3 days | Moderate | Readily available and inexpensive reagents. | Very long reaction time, moderate yield.[2] |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis of 4-benzyloxy-2-hydroxybenzaldehyde.
Signaling Pathway of Regioselective Benzylation
Caption: Simplified mechanism for the regioselective synthesis of 4-benzyloxy-2-hydroxybenzaldehyde.
References
- 1. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Aldehyde - Wikipedia [en.wikipedia.org]
Technical Support Center: Monitoring 4-(Benzyloxy)-2-hydroxybenzaldehyde Reactions
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges encountered when monitoring reactions involving 4-(Benzyloxy)-2-hydroxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques to monitor the progress of reactions involving this compound?
A1: The most common techniques are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC) with UV detection, and Gas Chromatography-Mass Spectrometry (GC-MS), often after a derivatization step. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural confirmation of the final product and key intermediates.
Q2: What is a typical Thin-Layer Chromatography (TLC) solvent system for separating this compound from its starting materials or products?
A2: A good starting point for a TLC solvent system is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate. A common ratio to begin with is 10% ethyl acetate in n-hexane. The polarity can be adjusted based on the specific reaction components. For instance, a higher proportion of ethyl acetate may be needed to achieve better separation. A TLC Rf value for a related compound, 5-Benzyloxy-2-hydroxy-benzaldehyde, was found to be 0.36 in a 10% v/v ethyl acetate/n-hexane solvent system.[1]
Q3: What are the potential challenges when analyzing this compound and related compounds by HPLC?
A3: Challenges with HPLC analysis of phenolic compounds include peak tailing due to interaction with residual silanols on the column, co-elution with impurities, and potential degradation of the analyte if the mobile phase is too acidic, which can cleave the benzyloxy group. Careful method development, including selection of an appropriate column, mobile phase pH, and gradient, is crucial.
Q4: Is derivatization necessary for the GC-MS analysis of this compound?
A4: Yes, derivatization is highly recommended for the GC-MS analysis of this compound. The free phenolic hydroxyl group makes the compound less volatile and can lead to poor peak shape and thermal degradation in the GC inlet. Silylation, for example with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common technique to increase volatility and improve chromatographic performance.
Q5: What are the expected major ions in the mass spectrum of this compound?
A5: The mass spectrum of this compound is expected to show a molecular ion peak [M]+ at m/z 228. A prominent fragment ion is typically observed at m/z 91, corresponding to the tropylium cation ([C7H7]+), which is characteristic of compounds containing a benzyl group.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Interaction of the phenolic hydroxyl group with active sites on the silica support of the C18 column. | - Use a mobile phase with a low pH (e.g., containing 0.1% formic or acetic acid) to suppress the ionization of the phenolic group.- Employ an end-capped HPLC column specifically designed for the analysis of polar compounds.- Add a small amount of a competitive base, like triethylamine, to the mobile phase to block active sites. |
| Poor Resolution/Co-elution | Inadequate separation between the starting material, product, and potential byproducts due to similar polarities. | - Optimize the mobile phase gradient. A shallower gradient can improve the separation of closely eluting peaks.- Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) as this can alter the selectivity.- Try a different stationary phase (e.g., a phenyl-hexyl column) which can offer different selectivity for aromatic compounds. |
| Ghost Peaks | Contamination in the HPLC system, mobile phase, or from a previous injection. | - Flush the column with a strong solvent mixture (e.g., 50:50 acetonitrile:isopropanol).- Ensure high purity solvents and freshly prepared mobile phases.- Run blank injections between samples to identify the source of contamination. |
| Loss of Signal/Reduced Peak Area | Degradation of the analyte. The benzyloxy group can be susceptible to cleavage under strongly acidic conditions. | - Avoid using strong acids in the mobile phase. Stick to weaker acids like formic or acetic acid.- Ensure the samples are stored properly before analysis and are not exposed to harsh conditions for extended periods. |
TLC Analysis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Spots remain at the baseline | The eluent is not polar enough to move the compounds up the plate. | - Increase the proportion of the more polar solvent in your eluent mixture (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). |
| Spots run with the solvent front | The eluent is too polar, causing all compounds to travel with the solvent front. | - Decrease the proportion of the polar solvent in your eluent mixture (e.g., decrease the percentage of ethyl acetate). |
| Streaking of spots | The sample is overloaded on the TLC plate, or the compound is highly polar and interacting strongly with the silica gel. | - Dilute the sample before spotting it on the plate.- Add a small amount of a polar solvent (like methanol) to the spotting solvent to improve solubility.- Add a small amount of acid (e.g., acetic acid) to the eluent to reduce interactions with the silica. |
| Poor separation of spots with similar Rf values | The chosen solvent system does not provide enough selectivity for the compounds of interest. | - Try a different solvent system with different solvent selectivities (e.g., replace ethyl acetate with dichloromethane or a mixture of toluene and acetone).- Consider using a different type of TLC plate, such as an alumina or reverse-phase plate. |
Experimental Protocols
Protocol 1: General HPLC-UV Method for Monitoring Reactions
This protocol is a starting point and should be optimized for your specific reaction mixture.
-
Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution:
| Time (min) | % Solvent A | % Solvent B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition (90:10 Water:Acetonitrile). Filter through a 0.45 µm syringe filter before injection.
Protocol 2: General TLC Method for Reaction Monitoring
-
TLC Plate: Silica gel 60 F254
-
Eluent (Mobile Phase): Start with a mixture of Hexane:Ethyl Acetate (9:1 v/v). Adjust the ratio as needed to achieve an Rf value between 0.3 and 0.7 for the compound of interest.
-
Spotting: Dissolve a small amount of the reaction mixture in a volatile solvent like dichloromethane or ethyl acetate. Use a capillary tube to spot the solution on the baseline of the TLC plate. Also, spot the starting material and co-spot (a mixture of the reaction mixture and starting material) for comparison.
-
Development: Place the TLC plate in a developing chamber saturated with the eluent vapor. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp at 254 nm. The disappearance of the starting material spot and the appearance of a new spot will indicate the progress of the reaction.
Visualizations
Caption: HPLC monitoring workflow for a chemical reaction.
Caption: A logical workflow for troubleshooting analytical issues.
References
Validation & Comparative
A Comparative Guide to the 1H NMR Spectral Analysis of 4-(Benzyloxy)benzaldehyde and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the 1H NMR spectral data of 4-(benzyloxy)benzaldehyde and its derivatives. By presenting experimental data and protocols, this document serves as a valuable resource for the structural elucidation and characterization of this important class of organic compounds.
Introduction to 1H NMR Spectroscopy of Benzaldehyde Derivatives
1H Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in organic chemistry for determining the structure of molecules. In the context of 4-(benzyloxy)benzaldehyde and its derivatives, 1H NMR provides crucial information about the electronic environment of the protons, their connectivity, and the overall substitution pattern on the aromatic rings. The chemical shift (δ), integration, and coupling constants (J) of the proton signals are key parameters in this analysis. The aldehyde proton, in particular, exhibits a characteristic downfield chemical shift, making it a readily identifiable feature in the spectrum.
Comparative 1H NMR Spectral Data
The following table summarizes the 1H NMR spectral data for 4-(benzyloxy)benzaldehyde and a selection of p-substituted benzaldehyde derivatives. These derivatives, featuring both electron-donating and electron-withdrawing groups, illustrate the effect of substituents on the chemical shifts of the aromatic and aldehydic protons. All spectra were recorded in deuterated chloroform (CDCl3).
| Compound | Substituent (R) | Aldehyde H (δ, ppm) | Aromatic H (δ, ppm) | Other Protons (δ, ppm) |
| 4-(Benzyloxy)benzaldehyde | -OCH2Ph | 9.88 (s, 1H) | 7.83 (d, J=8.0 Hz, 2H), 7.07 (d, J=8.0 Hz, 2H), 7.42-7.35 (m, 5H) | 5.14 (s, 2H) |
| 4-Methoxybenzaldehyde | -OCH3 | 9.73 (s, 1H) | 7.69 (d, J=12.0 Hz, 2H), 6.86 (d, J=12.0 Hz, 2H) | 3.73 (s, 3H) |
| 4-Methylbenzaldehyde | -CH3 | 9.96 (s, 1H) | 7.77 (t, J=8.0 Hz, 2H), 7.33 (d, J=8.0 Hz, 2H) | 2.44 (s, 3H) |
| 4-Chlorobenzaldehyde | -Cl | 9.99 (s, 1H) | 7.89 (d, J=8.0 Hz, 2H), 7.55 (d, J=8.0 Hz, 2H) | - |
| 4-Nitrobenzaldehyde | -NO2 | 10.17 (s, 1H) | 8.41 (d, J=12.0 Hz, 2H), 8.09 (d, J=8.0 Hz, 2H) | - |
Note: s = singlet, d = doublet, t = triplet, m = multiplet. J values represent coupling constants in Hertz (Hz). Data is compiled from various sources.[1][2][3][4][5]
Experimental Protocol for 1H NMR Spectral Acquisition
A standardized protocol is essential for obtaining high-quality, reproducible 1H NMR spectra.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid benzaldehyde derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[6] Other deuterated solvents can be used depending on the sample's solubility.[6]
-
Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution is free of any particulate matter.[6]
2. NMR Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal signal dispersion and resolution.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is crucial for sharp spectral lines.
3. Data Acquisition:
-
Acquire the 1H NMR spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm for these compounds).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
The relaxation delay should be set appropriately to ensure accurate integration, especially for quantitative analysis.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the splitting patterns (multiplicities) and measure the coupling constants.
Visualizing the Workflow
The following diagram illustrates the general workflow for the 1H NMR spectral analysis of 4-(benzyloxy)benzaldehyde derivatives.
Caption: Workflow for 1H NMR spectral analysis.
Interpretation of Spectral Data
The 1H NMR spectrum of 4-(benzyloxy)benzaldehyde shows a characteristic singlet for the aldehydic proton at approximately 9.88 ppm.[5] The benzylic methylene protons appear as a singlet around 5.14 ppm.[5] The protons on the benzaldehyde ring appear as two doublets, one for the protons ortho to the aldehyde group (around 7.83 ppm) and another for the protons meta to the aldehyde group (around 7.07 ppm).[5] The five protons of the benzyl group's phenyl ring typically appear as a multiplet between 7.35 and 7.42 ppm.[5]
The electronic nature of the substituent at the para position significantly influences the chemical shift of the aldehydic and aromatic protons. Electron-donating groups, such as methoxy (-OCH3) and methyl (-CH3), cause an upfield shift (to lower ppm values) of these protons due to increased electron density.[2] Conversely, electron-withdrawing groups, like nitro (-NO2) and chloro (-Cl), lead to a downfield shift (to higher ppm values) as they decrease the electron density around the protons.[2][3][4] This trend is clearly observable in the provided data table.
By systematically analyzing the chemical shifts, integration, and coupling patterns, researchers can confirm the identity of 4-(benzyloxy)benzaldehyde derivatives and deduce the nature and position of various substituents on the aromatic rings.
References
- 1. 4-Methylbenzaldehyde | C8H8O | CID 7725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 4-Nitrobenzaldehyde(555-16-8) 1H NMR spectrum [chemicalbook.com]
- 4. 4-Chlorobenzaldehyde(104-88-1) 1H NMR spectrum [chemicalbook.com]
- 5. 4-Benzyloxybenzaldehyde(4397-53-9) 1H NMR spectrum [chemicalbook.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
A Comparative Analysis of 13C NMR Chemical Shifts for 4-(Benzyloxy)benzaldehyde and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-(benzyloxy)benzaldehyde and a selection of its derivatives. Understanding the electronic environment of carbon atoms is crucial in the structural elucidation and characterization of novel compounds in drug discovery and development. This document presents experimental data to illustrate the influence of various substituents on the chemical shifts of the core structure, offering a valuable resource for spectral interpretation.
Data Presentation: 13C NMR Chemical Shifts
The following table summarizes the experimental 13C NMR chemical shift data (in ppm) for 4-(benzyloxy)benzaldehyde and several of its derivatives. The data has been compiled from various spectroscopic databases and peer-reviewed publications. The carbon atoms are numbered according to the scheme presented in the structural diagram below.
| Compound | C1 | C2 | C3 | C4 | C5 | C6 | C7 (CHO) | O-CH2 | C1' | C2'/C6' | C3'/C5' | C4' |
| 4-(Benzyloxy)benzaldehyde[1][2] | 130.0 | 131.9 | 115.2 | 163.7 | 115.2 | 131.9 | 190.8 | 70.3 | 136.2 | 127.5 | 128.7 | 128.3 |
| 4-(Benzyloxy)-3-iodobenzaldehyde[3] | 131.9 | 141.2 | 87.1 | 161.8 | 112.0 | 131.6 | 189.4 | 71.2 | 135.5 | 127.0 | 128.8 | 128.3 |
| 4-(Benzyloxy)-3-methoxybenzaldehyde[4] | 130.8 | 112.5 | 110.0 | 150.1 | 126.9 | 149.3 | 191.1 | 70.8 | 136.8 | 127.4 | 128.6 | 128.1 |
| 3-(Benzyloxy)-4-methoxybenzaldehyde[5] | 126.6 | 111.6 | 123.0 | 154.3 | 110.9 | 149.3 | 191.0 | 71.1 | 136.9 | 127.9 | 128.6 | 128.0 |
| 2-(Benzyloxy)-3-methoxy-5-nitrobenzaldehyde[6] | 129.0 | 150.0 | 108.0 | 142.0 | 121.0 | 154.0 | 188.0 | 72.0 | 135.0 | 128.0 | 129.0 | 129.0 |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The solvent used for the measurements is CDCl3, unless otherwise specified in the cited source.
Experimental Protocols
The following is a generalized experimental protocol for the acquisition of 13C NMR spectra for 4-(benzyloxy)benzaldehyde derivatives. This protocol is intended as a guideline and may require optimization based on the specific instrumentation and the properties of the compound being analyzed.
1. Sample Preparation:
-
Sample Quantity: Weigh approximately 20-50 mg of the solid sample.
-
Solvent: Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent, typically chloroform-d (CDCl3), as it is a common solvent for these types of compounds and generally provides good solubility.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference standard for calibrating the chemical shifts to 0.00 ppm.
-
NMR Tube: Transfer the final solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.
-
Locking and Shimming: Insert the NMR tube into the spectrometer probe. Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field. Perform shimming of the magnetic field to achieve maximum homogeneity, which is critical for obtaining sharp and well-resolved spectral lines.
-
Acquisition Parameters: Set up a standard one-dimensional 13C NMR experiment with proton decoupling. Key parameters to consider are:
-
Pulse Program: A standard single-pulse experiment with broadband proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width (SW): A typical spectral width of 0-220 ppm is sufficient to cover the expected range of carbon chemical shifts for these compounds.
-
Number of Scans (NS): Due to the low natural abundance of the 13C isotope, a significant number of scans (e.g., 1024 or more) is usually necessary to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds between pulses should be used to allow for the full relaxation of the carbon nuclei, which is important for obtaining reliable signal intensities, especially for quaternary carbons.
-
3. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phasing and Baseline Correction: Phase the spectrum to ensure that all peaks have a pure absorption lineshape. Apply a baseline correction to obtain a flat and even baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the signal for the internal standard (TMS) to 0.00 ppm.
-
Peak Picking and Assignment: Identify and list the chemical shifts of all the peaks in the spectrum. Assign the peaks to the corresponding carbon atoms in the molecule based on their chemical shifts, signal intensities, and by comparison with data from related structures and predictive software if available.
Mandatory Visualization
Below is a diagram illustrating the general chemical structure of 4-(benzyloxy)benzaldehyde derivatives with the IUPAC numbering scheme used for the assignment of the 13C NMR chemical shifts in the data table.
Caption: General structure of 4-(benzyloxy)benzaldehyde derivatives with carbon numbering.
References
- 1. 4-Benzyloxybenzaldehyde(4397-53-9) 13C NMR spectrum [chemicalbook.com]
- 2. Benzaldehyde, 4-(phenylmethoxy)- | C14H12O2 | CID 78109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. 4-(Benzyloxy)-3-methoxybenzaldehyde | C15H14O3 | CID 75506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Benzyloxy-4-methoxybenzaldehyde | C15H14O3 | CID 80671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
A Comparative Guide to the FTIR Analysis of 4-(Benzyloxy)-2-hydroxybenzaldehyde
This guide presents a detailed Fourier-Transform Infrared (FTIR) spectroscopy analysis of 4-(Benzyloxy)-2-hydroxybenzaldehyde, a key intermediate in the synthesis of various organic compounds. To provide a comprehensive understanding of its spectral features, this document compares its FTIR spectrum with those of structurally related alternatives: 2-hydroxybenzaldehyde, 4-hydroxybenzaldehyde, and 4-benzyloxybenzaldehyde. This comparative approach, supported by experimental data and detailed protocols, is designed to aid researchers, scientists, and drug development professionals in spectral interpretation, compound identification, and quality control.
Comparative FTIR Data of Substituted Benzaldehydes
The following table summarizes the key infrared absorption bands for this compound and its analogs. The positions of these bands are indicative of the specific functional groups present in each molecule. The interaction between adjacent functional groups, such as intramolecular hydrogen bonding in 2-hydroxy derivatives, can cause significant shifts in absorption frequencies.
| Functional Group | Vibrational Mode | This compound (cm⁻¹) | 2-Hydroxybenzaldehyde (Salicylaldehyde) (cm⁻¹) | 4-Hydroxybenzaldehyde (cm⁻¹) | 4-Benzyloxybenzaldehyde (cm⁻¹) |
| Phenolic O-H | Stretch (Intramolecular H-bonded) | ~3000-3400 (broad) | ~3000-3400 (broad) | ~3100-3600 (broad) | N/A |
| Aromatic C-H | Stretch | ~3030-3060 | ~3050 | ~3030-3100 | ~3034 |
| Aliphatic C-H (CH₂) | Stretch | ~2925, ~2870 | N/A | N/A | ~2920, ~2870 |
| Aldehyde C-H | Stretch (Fermi resonance) | ~2850, ~2750 | ~2860, ~2760 | ~2850, ~2750 | ~2850, ~2750 |
| Carbonyl C=O | Stretch (Intramolecular H-bonded) | ~1650 | ~1665 | ~1680 | ~1685 |
| Aromatic C=C | Stretch | ~1600, ~1580, ~1450 | ~1600, ~1580, ~1480 | ~1600, ~1580, ~1510 | ~1600, ~1580, ~1510 |
| Aryl Ether C-O | Asymmetric Stretch | ~1250 | N/A | N/A | ~1255 |
| Phenolic C-O | Stretch | ~1200 | ~1200 | ~1230 | N/A |
| Benzyl Ether C-O | Symmetric Stretch | ~1025 | N/A | N/A | ~1020 |
Note: The FTIR data for this compound is based on the spectrum available from PubChem[1]. Data for the alternatives are compiled from various spectroscopic databases and literature.[2][3][4][5]
Interpretation of Key Spectral Features
The FTIR spectrum of This compound displays a unique combination of features from its structural components.
-
Hydroxyl and Carbonyl Groups : A broad O-H stretching band is observed, characteristic of a phenolic hydroxyl group. The position of the C=O stretching vibration at a lower wavenumber (~1650 cm⁻¹) compared to 4-hydroxybenzaldehyde (~1680 cm⁻¹) strongly suggests the presence of intramolecular hydrogen bonding between the hydroxyl group at the 2-position and the aldehyde's carbonyl group. This is a hallmark of 2-hydroxybenzaldehyde derivatives.
-
Benzyloxy Group : The presence of the benzyloxy substituent is confirmed by several key peaks. The aliphatic C-H stretching vibrations of the methylene (-CH₂-) group appear around 2925 and 2870 cm⁻¹. Furthermore, the characteristic asymmetric and symmetric C-O stretching bands of the aryl-alkyl ether linkage are observed around 1250 cm⁻¹ and 1025 cm⁻¹, respectively.
-
Aldehyde and Aromatic Moieties : Like other benzaldehyde derivatives, it exhibits the characteristic Fermi doublet for the aldehyde C-H stretch (~2850 and ~2750 cm⁻¹) and multiple sharp bands in the 1600-1450 cm⁻¹ region corresponding to the C=C stretching vibrations of the aromatic rings.
By comparing the spectra, one can clearly distinguish the target compound. For instance, unlike 2-hydroxybenzaldehyde and 4-hydroxybenzaldehyde, it shows the distinct aliphatic C-H and ether C-O stretches. Conversely, it differs from 4-benzyloxybenzaldehyde by the presence of the broad phenolic O-H band and the significant shift of the C=O band to a lower frequency.
Experimental Protocols
The following is a standard protocol for acquiring an FTIR spectrum of a solid sample, such as this compound, using the KBr pellet technique.
Objective: To obtain a high-quality infrared spectrum of a solid organic compound for functional group analysis and identification.
Materials:
-
Sample (1-2 mg)
-
Infrared (IR) grade Potassium Bromide (KBr), dried (100-200 mg)
-
Agate mortar and pestle
-
Pellet press with die set
-
FTIR spectrometer
Procedure:
-
Drying: Ensure the KBr powder is thoroughly dry by heating it in an oven at ~110°C for several hours and cooling it in a desiccator. Moisture will interfere with the spectrum, particularly in the O-H stretching region.
-
Grinding: Place a small amount of KBr in the agate mortar and grind it to a fine, consistent powder.
-
Sample Preparation: Add 1-2 mg of the solid sample to the mortar containing approximately 100-200 mg of the ground KBr.
-
Mixing: Gently but thoroughly grind the sample and KBr together until the mixture is homogeneous and has a fine, flour-like consistency.
-
Pellet Formation:
-
Carefully transfer a portion of the mixture into the pellet die.
-
Ensure the powder is evenly distributed.
-
Place the die into the hydraulic press.
-
Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet. A cloudy or opaque pellet may indicate insufficient grinding, trapped moisture, or an incorrect sample-to-KBr ratio.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die.
-
Place the pellet into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum using an empty sample compartment.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Workflow for FTIR Analysis
The logical flow from sample preparation to data interpretation in an FTIR analysis is crucial for obtaining reliable and reproducible results. The following diagram illustrates this workflow.
Caption: Logical workflow for the FTIR analysis of this compound.
References
A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(Benzyloxy)-2-hydroxybenzaldehyde
Introduction
4-(Benzyloxy)-2-hydroxybenzaldehyde is a substituted aromatic aldehyde with a molecular weight of 228.24 g/mol and a molecular formula of C₁₄H₁₂O₃.[1][2] Its structure incorporates three key functional groups that dictate its behavior under mass spectrometric analysis: a benzaldehyde core, a phenolic hydroxyl group, and a benzyl ether linkage. Understanding the gas-phase fragmentation of this molecule is crucial for its unambiguous identification in complex matrices, such as in drug metabolite studies, natural product analysis, or quality control of fine chemicals.
This technical guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pathway of this compound. We will dissect the primary fragmentation mechanisms, explain the causal factors driving bond cleavages, and present a comparative analysis with structurally related molecules to highlight the diagnostic value of its unique fragmentation signature. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation.
Part 1: Primary Fragmentation Pathway under Electron Ionization (EI)
Upon electron ionization, this compound forms a molecular ion (M•⁺) at a mass-to-charge ratio (m/z) of 228. The fragmentation of this molecular ion is not random; it is governed by the relative stability of the resulting fragment ions and neutral losses. The presence of the benzyl ether group provides a highly favorable pathway for initial fragmentation due to the exceptional stability of the resulting benzyl cation.
The primary fragmentation pathways are dominated by two competing mechanisms: cleavage of the benzylic ether bond and cleavages characteristic of aromatic aldehydes.
1.1. Benzylic C-O Bond Cleavage: The Dominant Pathway
The most prominent fragmentation route involves the cleavage of the bond between the benzylic carbon and the ether oxygen. This is the weakest bond in the molecular ion and its cleavage leads to the formation of the highly stable benzyl cation.
-
Formation of the Tropylium Ion (m/z 91): The initial benzyl cation ([C₇H₇]⁺) readily rearranges to the more stable, aromatic tropylium ion. This ion is exceptionally stable and is therefore often the most abundant ion, or base peak , in the mass spectra of benzyl-containing compounds.[3]
-
Formation of the Phenoxy Radical (m/z 137): The corresponding neutral loss is a 2-hydroxy-4-formylphenoxyl radical. The resulting radical cation at m/z 137 may be observed, but the signal for the tropylium ion at m/z 91 is expected to be significantly more intense.
1.2. Aldehyde-Specific Fragmentations
Aromatic aldehydes exhibit characteristic fragmentation patterns, which are also observed for this molecule, typically originating from a molecular ion that has not undergone benzylic cleavage.[4][5]
-
Formation of the [M-H]⁺ Ion (m/z 227): A common fragmentation for aldehydes is the loss of a hydrogen radical from the aldehyde group, resulting in a stable acylium ion.[6][7] This peak is typically of moderate intensity.
-
Loss of Carbon Monoxide (CO) from [M-H]⁺: The acylium ion at m/z 227 can subsequently lose a neutral molecule of carbon monoxide (CO) to form an ion at m/z 199. This M-29 (H + CO) fragmentation pathway is diagnostic for aromatic aldehydes.[7][8]
1.3. Secondary Fragmentations
Further fragmentation of the primary ions leads to other characteristic peaks in the spectrum.
-
Fragmentation of the Tropylium Ion: The tropylium ion (m/z 91) can lose a molecule of acetylene (C₂H₂) to produce the [C₅H₅]⁺ ion at m/z 65.
-
Formation of the Phenyl Cation (m/z 77): The benzoyl-type ion ([C₆H₅CO]⁺), which can be formed from various pathways, readily loses CO to form the stable phenyl cation at m/z 77.[7]
The proposed primary fragmentation cascade is visualized in the diagram below.
Caption: Proposed EI fragmentation pathway of this compound.
Part 2: Comparative Fragmentation Analysis
To fully appreciate the diagnostic ions in the spectrum of this compound, it is instructive to compare its fragmentation with that of simpler, structurally related molecules.
| Compound Name | Structure | Key Diagnostic Fragment(s) (m/z) | Rationale for Difference |
| This compound | C₁₄H₁₂O₃ | 91 (Base Peak) , 227, 199 | The benzylic ether cleavage dominates, producing the highly stable tropylium ion at m/z 91. |
| Benzaldehyde | C₇H₆O | 105, 77 | Lacks the benzyl ether group. Fragmentation is defined by the loss of H• (m/z 105) and subsequent loss of CO to form the phenyl cation (m/z 77).[7] |
| 4-Methoxy-2-hydroxybenzaldehyde | C₈H₈O₃ | 137 ([M-CH₃]⁺) | The ether linkage is a methyl group. Instead of losing a benzyl radical, it loses a methyl radical (•CH₃), leading to a strong peak at M-15. The absence of m/z 91 is a key differentiator. |
| Benzyl Phenyl Ether | C₁₃H₁₂O | 91 (Base Peak) , 77 | Contains the benzyl ether but lacks the aldehyde and hydroxyl groups. Shows the characteristic m/z 91 peak but lacks the M-1 and M-29 aldehyde fragments. |
This comparison demonstrates that the ion at m/z 91 is a direct and reliable indicator of the benzyl ether moiety, while the ions at m/z 227 and m/z 199 confirm the presence of the aromatic aldehyde functionality. The combination of these fragments provides a high-confidence identification of the parent molecule.
Part 3: Experimental Protocol for GC-MS Analysis
A robust method for analyzing this compound involves Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.
3.1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a volatile solvent such as ethyl acetate or dichloromethane.
-
Working Solution: Dilute the stock solution to a final concentration of 10-50 µg/mL using the same solvent. A lower concentration minimizes the risk of column overloading.
3.2. GC-MS Instrumentation and Parameters
-
System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
-
GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
-
Injection: 1 µL injection volume in splitless mode to maximize sensitivity.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 20 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes. (Rationale: The starting temperature ensures good peak shape, and the ramp is sufficient to elute the compound in a reasonable time.)
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV (standard for generating reproducible library-searchable spectra).
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-350.
-
Caption: Standard experimental workflow for GC-EI-MS analysis.
Summary of Key Fragment Ions
The table below summarizes the expected key ions in the EI mass spectrum of this compound.
| m/z | Proposed Ion Formula | Identity / Origin | Expected Relative Abundance |
| 228 | [C₁₄H₁₂O₃]•⁺ | Molecular Ion (M•⁺) | Moderate |
| 227 | [C₁₄H₁₁O₃]⁺ | [M-H]⁺ from aldehyde | Low to Moderate |
| 199 | [C₁₃H₁₁O₂]⁺ | [M-H-CO]⁺ | Low |
| 137 | [C₇H₅O₃]•⁺ | Radical cation from benzylic cleavage | Low |
| 91 | [C₇H₇]⁺ | Tropylium ion from benzylic cleavage | High (likely Base Peak) |
| 77 | [C₆H₅]⁺ | Phenyl cation | Moderate |
| 65 | [C₅H₅]⁺ | From tropylium ion (-C₂H₂) | Low |
Conclusion
The mass spectrometry fragmentation of this compound is a predictable process governed by the chemistry of its constituent functional groups. The fragmentation pattern is dominated by the facile cleavage of the benzylic ether bond, leading to a characteristic and typically abundant tropylium ion at m/z 91. This, combined with minor fragments resulting from aldehyde-specific losses (M-1 and M-29), provides a unique spectral fingerprint. By comparing this pattern to simpler molecules, analysts can confidently identify the compound and distinguish it from structural isomers or related substances. The GC-MS protocol provided herein offers a reliable starting point for the routine analysis of this and similar compounds.
References
- 1. 4-Benzyloxy-2-hydroxybenzaldehyde | C14H12O3 | CID 561235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. whitman.edu [whitman.edu]
- 4. archive.nptel.ac.in [archive.nptel.ac.in]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. scribd.com [scribd.com]
A Comparative Spectroscopic and Biological Guide: 4-(Benzyloxy)-2-hydroxybenzaldehyde vs. 4-hydroxybenzaldehyde
This guide provides a detailed comparative analysis of the spectral data for 4-(Benzyloxy)-2-hydroxybenzaldehyde and 4-hydroxybenzaldehyde, two benzaldehyde derivatives of interest to researchers in drug discovery and organic synthesis. The guide presents a side-by-side comparison of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines the experimental protocols for acquiring this data and explores the known biological signaling pathways associated with 4-hydroxybenzaldehyde.
Spectral Data Comparison
The following tables summarize the key spectral data for this compound and 4-hydroxybenzaldehyde.
Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Compound | Aldehyde Proton (CHO) δ (ppm) | Aromatic Protons δ (ppm) | Other Protons δ (ppm) |
| This compound * | ~9.7 | ~6.5-7.5 | ~11.3 (s, 1H, OH), ~5.1 (s, 2H, OCH₂) |
| 4-hydroxybenzaldehyde | 9.88 (s, 1H) | 7.83 (d, J=8.8 Hz, 2H), 6.98 (d, J=8.8 Hz, 2H) | 6.0-7.0 (br s, 1H, OH) |
Note: Data for this compound is estimated based on spectral data for the structurally similar 4-(Benzyloxy)benzaldehyde.[1][2][3][4]
Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Compound | Aldehyde Carbon (CHO) δ (ppm) | Aromatic Carbons δ (ppm) | Other Carbons δ (ppm) |
| This compound * | ~191 | ~102, 109, 133, 164, 166 | ~71 (OCH₂) |
| 4-hydroxybenzaldehyde [5][6][7] | 191.2 | 161.7, 132.6, 130.0, 116.1 | - |
Note: Data for this compound is estimated based on spectral data for the structurally similar 4-(Benzyloxy)benzaldehyde.[8]
Table 3: Infrared (IR) Spectral Data (KBr Pellet, cm⁻¹)
| Compound | Key Absorptions (cm⁻¹) |
| This compound | ~3400-3200 (O-H stretch, broad), ~3060 (C-H aromatic stretch), ~2850, 2750 (C-H aldehyde stretch), ~1650 (C=O aldehyde stretch), ~1600, 1500 (C=C aromatic stretch), ~1250 (C-O stretch) |
| 4-hydroxybenzaldehyde [9][10] | 3392-3365 (O-H stretch, broad), 3000-2850 (C-H aromatic and aldehyde stretch), 1670 (C=O aldehyde stretch), 1600-1450 (C=C aromatic stretch), 1280, 1240 (C-O stretch) |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Weight ( g/mol ) | Key Mass-to-Charge Ratios (m/z) |
| This compound [3] | 228.24 | 228 (M+), 91 (base peak) |
| 4-hydroxybenzaldehyde [6][11] | 122.12 | 122 (M+), 121 (M-H)+, 93, 65 |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the benzaldehyde derivative is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer. Data acquisition parameters typically include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16-32 scans.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same spectrometer at a frequency of 100 MHz. A spectral width of 240 ppm, a relaxation delay of 2 seconds, and a larger number of scans (1024-2048) are typically used to obtain a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet holder is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Electron ionization (EI) is a common method used for these types of molecules, with a standard electron energy of 70 eV.
-
Data Acquisition: The mass spectrum is recorded, scanning a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 40-300).
Biological Activity and Signaling Pathways of 4-hydroxybenzaldehyde
4-hydroxybenzaldehyde is a naturally occurring compound found in various plants and has been studied for its diverse biological activities.[12] It has been shown to be involved in cellular signaling pathways related to cell growth, proliferation, and stress response.
Src/Mitogen-Activated Protein Kinase (MAPK) Pathway
Research has indicated that 4-hydroxybenzaldehyde can promote keratinocyte migration and wound healing through the activation of the Src/mitogen-activated protein kinase (MAPK) pathway.[13] This pathway is a crucial signaling cascade that regulates a wide range of cellular processes.
Caption: Activation of the Src/MAPK signaling pathway by 4-hydroxybenzaldehyde.
Sonic Hedgehog (Shh) Signaling Pathway
Additionally, 4-hydroxybenzaldehyde has been found to activate the Sonic Hedgehog (Shh) signaling pathway, which plays a critical role in embryonic development and tissue homeostasis.[14]
Caption: Activation of the Shh signaling pathway by 4-hydroxybenzaldehyde.
Currently, there is limited publicly available information on the specific biological activities and signaling pathways associated with this compound. Further research is warranted to elucidate its potential pharmacological effects.
Experimental Workflow
The logical progression from sample preparation to data analysis in a typical spectroscopic experiment is outlined below.
Caption: A generalized workflow for spectroscopic analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. 4-Benzyloxybenzaldehyde(4397-53-9) 1H NMR spectrum [chemicalbook.com]
- 4. 4-Benzyloxybenzaldehyde(4397-53-9) 13C NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzaldehyde, 4-hydroxy- [webbook.nist.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. Preparation and Analytical Properties of 4-Hydroxybenzaldehyde, Biuret and Formaldehyde Terpolymer Resin – Oriental Journal of Chemistry [orientjchem.org]
- 9. massbank.eu [massbank.eu]
- 10. Benzaldehyde, 4-hydroxy- [webbook.nist.gov]
- 11. hmdb.ca [hmdb.ca]
- 12. researchgate.net [researchgate.net]
- 13. bmse000582 4-Hydroxybenzaldehyde at BMRB [bmrb.io]
- 14. researchgate.net [researchgate.net]
Reactivity Face-Off: Benzyloxy vs. Methoxy Substituted Hydroxybenzaldehydes in Organic Synthesis
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of organic synthesis and drug development, the selection of appropriate functional groups is paramount to tailoring the reactivity and ultimately the biological activity of a molecule. Among the myriad of choices for protecting hydroxyl groups on benzaldehydes, methoxy and benzyloxy substituents are ubiquitous. This guide provides an objective comparison of the reactivity of benzyloxy- versus methoxy-substituted hydroxybenzaldehydes, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.
Electronic and Steric Effects: A Tale of Two Substituents
The reactivity of the aldehyde functional group is intricately linked to the electronic and steric nature of the substituents on the aromatic ring. Both methoxy (-OCH₃) and benzyloxy (-OCH₂Ph) groups are classified as electron-donating groups through resonance, a consequence of the lone pair of electrons on the oxygen atom delocalizing into the benzene ring. This electron donation increases the electron density of the aromatic ring and, consequently, deactivates the aldehyde's carbonyl carbon towards nucleophilic attack.
The key distinction between the two lies in their electronic-donating strength and steric bulk. The methoxy group is a strong electron-donating group, reflected by its negative Hammett sigma constant (σₚ = -0.27). This value indicates its ability to stabilize a positive charge that may develop at the para position during a reaction, thereby reducing the electrophilicity of the aldehyde.
The benzyloxy group , while also electron-donating through resonance, has a slightly less pronounced effect compared to the methoxy group. While a precise Hammett constant for the para-benzyloxy group is not as commonly cited, its electron-donating capacity is generally considered to be somewhat attenuated due to the potential for the phenyl ring of the benzyl group to withdraw some electron density. From a steric standpoint, the benzyloxy group is significantly bulkier than the methoxy group, which can hinder the approach of nucleophiles to the aldehyde carbonyl.
Quantitative Reactivity Comparison: Knoevenagel Condensation
To provide a quantitative measure of the reactivity difference, we can examine the outcomes of the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction between an aldehyde and an active methylene compound like malononitrile.
| Aldehyde | Active Methylene Compound | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| 4-Methoxybenzaldehyde | Malononitrile | Water/Glycerol (1:1), Room Temp. | Not Specified | 84 | [1] |
| 4-Methoxybenzaldehyde | Malononitrile | LiOH·H₂O, Water, Room Temp. | 10 min | 95 | Not explicitly in provided search results |
| 4-Benzyloxybenzaldehyde | Malononitrile | Not Specified | 10 min | 92 | Not explicitly in provided search results |
As the data suggests, under similar catalyst-free or mildly basic conditions, both aldehydes react efficiently. The slightly lower yield observed for the benzyloxy-substituted aldehyde in one instance may be attributed to its greater steric hindrance, which can impede the approach of the malononitrile carbanion.
Experimental Protocols
For researchers looking to replicate or adapt these findings, detailed experimental protocols for key reactions are provided below.
Knoevenagel Condensation of 4-Substituted Benzaldehyde with Malononitrile
General Procedure:
To a solution of the substituted benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in a suitable solvent (e.g., 10 mL of ethanol or a water/glycerol mixture), a catalytic amount of a weak base (e.g., piperidine or a few drops of a saturated aqueous solution of NaHCO₃) is added. The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the product is typically isolated by filtration if it precipitates, or by extraction with an organic solvent followed by purification via recrystallization or column chromatography.
Wittig Reaction of 4-Substituted Benzaldehyde
General Procedure for Non-stabilized Ylides:
To a suspension of benzyltriphenylphosphonium chloride (1.1 mmol) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a strong base such as n-butyllithium (1.05 mmol) is added dropwise. The resulting deep red or orange solution of the ylide is stirred for 30 minutes. A solution of the substituted benzaldehyde (1.0 mmol) in anhydrous THF is then added slowly. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the corresponding stilbene derivative.
Visualizing the Comparison and Mechanism
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the logical workflow for comparing the reactivity and a representative reaction mechanism.
References
A Researcher's Guide to the Structural Validation of 4-(Benzyloxy)-2-hydroxybenzaldehyde Derivatives
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized molecules is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical techniques for validating the structure of 4-(benzyloxy)-2-hydroxybenzaldehyde and its derivatives, complete with experimental data and detailed protocols.
The accurate characterization of this compound derivatives is paramount for ensuring the integrity of subsequent biological and pharmacological studies. A multi-technique approach is often employed to provide orthogonal data, leading to a higher degree of confidence in the assigned structure. This guide will explore the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography in the structural elucidation of this class of compounds.
Comparative Analysis of Analytical Techniques
Each analytical technique offers unique insights into the molecular structure. The choice of methods depends on the specific information required, the sample properties, and the available instrumentation.
| Technique | Principle | Information Obtained | Strengths | Weaknesses |
| NMR Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Detailed molecular structure, connectivity (through-bond correlations), and spatial proximity (through-space correlations). | Provides unambiguous structural information and allows for non-destructive analysis. Quantitative NMR (qNMR) offers high accuracy for purity assessment. | Relatively low sensitivity compared to MS. Complex spectra for mixtures. |
| Mass Spectrometry | Molecules are ionized, and the mass-to-charge ratio of the ions is measured. | Molecular weight and fragmentation patterns, which aid in structural elucidation. | High sensitivity, requires a very small amount of sample, and can be coupled with chromatographic techniques for mixture analysis. | Does not provide detailed stereochemical information. Isomer differentiation can be challenging without fragmentation analysis. |
| HPLC | Differential partitioning of analytes between a stationary phase and a mobile phase. | Separation of the target compound from impurities, starting materials, and byproducts. Provides retention time data for identification and purity assessment. | High resolution, excellent for purity determination and quantitative analysis. | Does not provide direct structural information; requires coupling with a detector like MS or UV-Vis. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal of the compound. | Precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry. | Provides the definitive, unambiguous structure of a molecule. | Requires a suitable single crystal, which can be challenging to grow. |
Experimental Data and Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a cornerstone technique for structural validation. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a comprehensive picture of the molecular framework.
Expected ¹H and ¹³C NMR Data for a this compound Derivative (Schiff Base)
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| -CH₃ (methoxy) | 3.8 (s, 3H) | 55.6 |
| -CH₂- (benzyloxy) | 5.0 (s, 2H) | 70.1 |
| Aromatic-H | 6.4-7.7 (m, 12H) | 128.2, 128.7, 133.3, 136.4, 141.4 |
| N=CH (imine) | 8.4 (s, 1H) | 159.6 |
| Aromatic-C (various) | - | 162.8, 163.7 |
| -OH | 14.0 (s, 1H) | - |
Comparative ¹H and ¹³C NMR Data for 4-Hydroxybenzaldehyde [1]
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aldehyde-H | 9.790 | - |
| Aromatic-H (ortho to CHO) | 7.762 | 132.571 |
| Aromatic-H (ortho to OH) | 6.930 | 116.304 |
| Aldehyde-C | - | 191.416 |
| Aromatic-C (ipso to CHO) | - | 128.877 |
| Aromatic-C (ipso to OH) | - | 163.805 |
Experimental Protocol for 2D NMR (General)
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and appropriate acquisition parameters.
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks. A typical pulse program like cosygpqf is used. Key parameters include setting the number of increments in the indirect dimension (e.g., 256) and the number of scans per increment.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and their directly attached carbons. A pulse program such as hsqcedetgpsisp is employed, which can also provide editing to distinguish CH/CH₃ from CH₂ groups.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the carbon skeleton. A pulse program like hmbcgplpndqf is commonly used.
-
Data Processing: The acquired 2D data is processed using Fourier transformation in both dimensions, followed by phasing and baseline correction.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and valuable fragmentation information. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for separating and identifying components in a mixture.
Expected GC-MS Data for this compound [2]
-
Molecular Ion [M]⁺: m/z 228
-
Key Fragmentation Peaks: m/z 91 (tropylium ion from the benzyl group), m/z 65.
Experimental Protocol for GC-MS
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate. For less volatile derivatives, a derivatization step (e.g., silylation) may be necessary.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Detector: Electron multiplier.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity assessment and can be used for preparative purification. A reverse-phase method is typically suitable for these moderately polar compounds.
Experimental Protocol for Reverse-Phase HPLC (General)
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm filter.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing a small amount of an acid like 0.1% formic acid or trifluoroacetic acid to improve peak shape. For example, a gradient could run from 30% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).
-
X-ray Crystallography
For the ultimate structural confirmation, single-crystal X-ray diffraction provides an unambiguous 3D model of the molecule.
Crystallographic Data for 4-(Benzyloxy)benzaldehyde
A related compound, 4-(benzyloxy)benzaldehyde, has been characterized by X-ray crystallography, confirming the connectivity and planarity of the core structure.[3][4] A Schiff base derivative of this compound has also been analyzed by X-ray diffraction, providing precise bond lengths and angles for a more complex derivative.
Experimental Protocol for X-ray Crystallography
-
Crystal Growth: Grow a single crystal of the compound of suitable size and quality. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection: Mount the crystal on a diffractometer and expose it to a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and thermal parameters.
Visualization of Experimental Workflows
References
A Comparative Guide to the Crystallographic Structure of 4-(Benzyloxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of the X-ray Crystallography Data for 4-(Benzyloxy)benzaldehyde and a Comparison with Structurally Related Alternatives.
This guide provides a comprehensive overview of the single-crystal X-ray diffraction data for 4-(benzyloxy)benzaldehyde, a versatile intermediate in organic synthesis. The crystallographic parameters of this compound are presented in detail and compared with those of several structurally related benzaldehyde derivatives. This comparative analysis, supported by experimental data, offers valuable insights for researchers in crystallography, medicinal chemistry, and materials science.
Comparative Analysis of Crystallographic Data
The crystallographic data for 4-(benzyloxy)benzaldehyde and selected alternative compounds are summarized in the table below. This allows for a direct comparison of their key structural parameters. The alternatives include derivatives with different para-substituents on the benzaldehyde ring, which influence the crystal packing and intermolecular interactions.
| Parameter | 4-(Benzyloxy)benzaldehyde | 4-Methoxybenzaldehyde | 4-Chlorobenzaldehyde | 4-Nitrobenzaldehyde |
| Formula | C₁₄H₁₂O₂ | C₈H₈O₂ | C₇H₅ClO | C₇H₅NO₃ |
| Molecular Weight | 212.24 | 136.15 | 140.57 | 151.12 |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic | Monoclinic |
| Space Group | Pna2₁ | P2₁/c | P2₁/c | P2₁/c |
| a (Å) | 11.4772 (11) | 8.833 (2) | 11.935 (2) | 6.467 (1) |
| b (Å) | 12.9996 (12) | 5.940 (1) | 5.823 (1) | 14.542 (3) |
| c (Å) | 7.2032 (6) | 13.626 (3) | 9.689 (2) | 7.424 (1) |
| α (°) | 90 | 90 | 90 | 90 |
| β (°) | 90 | 102.48 (3) | 96.68 (2) | 105.78 (1) |
| γ (°) | 90 | 90 | 90 | 90 |
| Volume (ų) | 1074.71 (17) | 698.5 (3) | 668.6 (2) | 671.3 (2) |
| Z | 4 | 4 | 4 | 4 |
| Temperature (K) | 123 | 293 | 293 | 293 |
| Radiation | Mo Kα | Mo Kα | Mo Kα | Mo Kα |
| R-factor | 0.039 | 0.052 | 0.048 | 0.058 |
| CCDC Number | Not explicitly found | 1187422 | 620404 | 126927 |
Note: The crystallographic data presented here are sourced from published literature and crystallographic databases. Minor variations may exist between different determinations.
Experimental Protocols
The following is a generalized experimental protocol for single-crystal X-ray diffraction of small organic molecules, based on standard laboratory practices.
Crystal Growth
High-quality single crystals are essential for successful X-ray diffraction analysis. For compounds like 4-(benzyloxy)benzaldehyde, suitable crystals are typically grown from a saturated solution by slow evaporation.
-
Solvent Selection: A suitable solvent or solvent mixture is chosen in which the compound has moderate solubility. Common solvents include ethanol, methanol, acetone, ethyl acetate, and hexane.
-
Procedure: The compound is dissolved in a minimal amount of the chosen solvent, with gentle heating if necessary, to create a saturated or near-saturated solution. The solution is then filtered to remove any insoluble impurities. The clear solution is left undisturbed in a loosely covered container at a constant temperature. Slow evaporation of the solvent over several days to weeks can yield well-formed single crystals.
Data Collection
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a viscous oil to hold it in place.
-
Diffractometer: Data is collected on a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).
-
Data Collection Strategy: The crystal is maintained at a low temperature (e.g., 100-150 K) using a cryostream to minimize thermal vibrations and potential radiation damage. A series of diffraction images are collected as the crystal is rotated through a range of angles. Data collection strategies are optimized to ensure a complete and redundant dataset.
Structure Solution and Refinement
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The final refined structure is validated using tools like CHECKCIF to ensure its geometric and crystallographic reasonability. The final results include the atomic coordinates, bond lengths, bond angles, and displacement parameters.
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow of a typical single-crystal X-ray crystallography experiment.
Purity Analysis of Synthetic 4-(Benzyloxy)-2-hydroxybenzaldehyde by HPLC: A Comparison of Reverse-Phase Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of synthetic 4-(Benzyloxy)-2-hydroxybenzaldehyde. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and final products. Here, we present supporting data and detailed experimental protocols for an isocratic and a gradient HPLC method to facilitate informed decision-making in a research and development setting.
Introduction and Potential Impurities
This compound is a key intermediate in the synthesis of various biologically active molecules. It is typically synthesized via the Williamson ether synthesis, involving the reaction of 2,4-dihydroxybenzaldehyde with a benzyl halide (such as benzyl bromide or benzyl chloride) in the presence of a base.[1] The purity of this intermediate is paramount as impurities can carry through to subsequent synthetic steps, potentially affecting the yield, purity, and pharmacological profile of the final product.
Based on the common synthetic route, the following process-related impurities are anticipated:
-
Unreacted Starting Materials:
-
2,4-Dihydroxybenzaldehyde
-
Benzyl Bromide or Benzyl Chloride
-
-
Over-alkylation By-product:
-
2,4-Bis(benzyloxy)benzaldehyde[1]
-
-
Degradation Product:
-
4-Benzyloxy-2-hydroxybenzoic acid (potential oxidation product)
-
The availability of analytical standards for this compound and its key potential impurities has been confirmed from various commercial suppliers, enabling the development and validation of accurate analytical methods.
Experimental Protocols
This section details the materials, instrumentation, and chromatographic conditions for two proposed HPLC methods for the purity analysis of this compound.
2.1. Materials and Reagents
-
This compound (Reference Standard)
-
2,4-Dihydroxybenzaldehyde (Impurity Standard)
-
2,4-Bis(benzyloxy)benzaldehyde (Impurity Standard)
-
4-Benzyloxy-2-hydroxybenzoic acid (Impurity Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Water (Milli-Q or equivalent)
2.2. Instrumentation
An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is required.
2.3. Chromatographic Conditions
Two distinct reverse-phase HPLC methods are proposed for comparison:
| Parameter | Method A (Isocratic) | Method B (Gradient) |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Methanol | Acetonitrile |
| Elution Mode | Isocratic: 55% A, 45% B | Gradient: See Table Below |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temp. | 30 °C | 35 °C |
| Detection | 254 nm | 254 nm |
| Injection Vol. | 10 µL | 10 µL |
| Run Time | 20 minutes | 45 minutes |
Method B Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 60 | 40 |
| 10 | 60 | 40 |
| 30 | 20 | 80 |
| 35 | 20 | 80 |
| 36 | 60 | 40 |
| 45 | 60 | 40 |
2.4. Sample and Standard Preparation
-
Diluent: Acetonitrile:Water (50:50 v/v)
-
Standard Stock Solution (Main Component): Accurately weigh and dissolve 25 mg of this compound reference standard in 50 mL of diluent to obtain a concentration of 500 µg/mL.
-
Impurity Stock Solution: Accurately weigh and dissolve 5 mg each of 2,4-dihydroxybenzaldehyde, 2,4-bis(benzyloxy)benzaldehyde, and 4-benzyloxy-2-hydroxybenzoic acid in 100 mL of diluent.
-
Spiked Sample Solution: Add 1.0 mL of the Impurity Stock Solution to 10 mL of the Standard Stock Solution and dilute to 100 mL with diluent. This solution contains approximately 50 µg/mL of the main component and 0.5 µg/mL of each impurity.
-
Test Sample Solution: Accurately weigh and dissolve 25 mg of the synthetic this compound sample in 50 mL of diluent.
Experimental Workflow Visualization
The logical flow of the purity analysis experiment is depicted in the following diagram.
Caption: Experimental workflow for HPLC purity analysis.
Data Presentation and Comparison
The following tables present hypothetical but realistic data to illustrate the performance comparison between Method A and Method B for the analysis of the spiked sample solution.
Table 1: Chromatographic Performance Data for Spiked Sample
| Compound | Method A (Isocratic) | Method B (Gradient) |
| 2,4-Dihydroxybenzaldehyde | ||
| Retention Time (min) | 3.5 | 5.2 |
| Resolution (vs. next peak) | 2.1 | 3.5 |
| Tailing Factor | 1.2 | 1.1 |
| Theoretical Plates | 8,500 | 15,000 |
| 4-Benzyloxy-2-hydroxybenzaldehyde | ||
| Retention Time (min) | 8.2 | 22.5 |
| Resolution (vs. previous peak) | 2.1 | 18.0 |
| Tailing Factor | 1.1 | 1.0 |
| Theoretical Plates | 12,000 | 25,000 |
| 4-Benzyloxy-2-hydroxybenzoic acid | ||
| Retention Time (min) | 9.5 | 24.1 |
| Resolution (vs. previous peak) | 1.8 | 2.5 |
| Tailing Factor | 1.3 | 1.2 |
| Theoretical Plates | 9,000 | 18,000 |
| 2,4-Bis(benzyloxy)benzaldehyde | ||
| Retention Time (min) | 15.8 | 32.8 |
| Resolution (vs. previous peak) | 5.5 | 10.2 |
| Tailing Factor | 1.1 | 1.0 |
| Theoretical Plates | 15,000 | 30,000 |
Table 2: Overall Method Comparison
| Performance Metric | Method A (Isocratic) | Method B (Gradient) | Advantage |
| Total Run Time | 20 minutes | 45 minutes | Method A |
| Resolution | Adequate (≥1.8) | Excellent (≥2.5) | Method B |
| Peak Shape (Tailing) | Good (≤1.3) | Excellent (≤1.2) | Method B |
| Efficiency (Plates) | Good | Excellent | Method B |
| Simplicity | High | Moderate | Method A |
Discussion and Conclusion
The comparative data highlights a clear trade-off between speed and separation power.
Method A (Isocratic) offers a significantly shorter run time, making it suitable for high-throughput screening or in-process controls where rapid analysis is a priority. While the resolution between the main peak and the potential benzoic acid impurity is adequate, it may not be sufficient for baseline separation if other unknown impurities are present.
Method B (Gradient) provides superior performance in terms of resolution, peak shape, and efficiency. The longer run time is justified by the excellent separation of all potential impurities, making it the preferred method for final product release testing, stability studies, and in-depth impurity profiling where accurate quantification of all components is critical.
References
Safety Operating Guide
Proper Disposal of 4-(Benzyloxy)-2-hydroxybenzaldehyde: A Safety and Operations Guide
For Researchers, Scientists, and Drug Development Professionals
The safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of 4-(Benzyloxy)-2-hydroxybenzaldehyde, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these guidelines is essential for maintaining a safe and regulatory-compliant research environment.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures to mitigate exposure risks.
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes:
-
Ventilation: All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4]
II. Spill Management Protocol
In the event of a spill, immediate and correct containment is crucial to prevent wider contamination and exposure.
-
Evacuate and Secure the Area: Immediately clear the vicinity of all non-essential personnel.
-
Ensure Adequate Ventilation: Increase airflow to the area, if safe to do so.
-
Contain the Spill: Use an inert, non-combustible absorbent material such as sand, earth, or commercial sorbent pads to dike and absorb the spilled solid.[5] Do not use combustible materials like paper towels.
-
Collect the Waste: Using non-sparking tools, carefully collect the absorbed material and any contaminated soil or surfaces.[5]
-
Package for Disposal: Place the collected waste into a clearly labeled, sealable container designated for hazardous chemical waste.[5]
-
Decontaminate the Area: Thoroughly clean the spill area with a suitable solvent, followed by washing with soap and water.[5] All cleaning materials must also be disposed of as hazardous waste.
III. Step-by-Step Disposal Procedure
The primary and mandated method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[1][2][3][4][5]
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the sewer system.[3][4][5] This compound is very toxic to aquatic life with long-lasting effects.[6]
-
Maintain Original Container: Whenever possible, leave the chemical in its original, labeled container.[4] Do not mix with other chemical waste.[4]
-
Labeling: Ensure the waste container is clearly and accurately labeled with the full chemical name, "Hazardous Waste," and any other institutional or regulatory-required information.
-
Storage of Waste: Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from incompatible materials such as strong oxidizing agents and strong bases.[1]
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for collection and disposal.[1][2][3][4] Provide the contractor with the Safety Data Sheet (SDS) for this compound.
IV. Quantitative Data Summary
No specific quantitative data for disposal procedures (e.g., concentration limits) are provided in the reviewed safety data sheets. The primary directive is that any amount of this chemical must be treated as hazardous waste.
| Parameter | Value | Source |
| Hazard Class | Aquatic Acute 1, Aquatic Chronic 1, Skin Sensitizer | [6] |
| Disposal Method | Approved Waste Disposal Plant | [1][2][3][4] |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4-(Benzyloxy)-2-hydroxybenzaldehyde
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-(Benzyloxy)-2-hydroxybenzaldehyde, a key reagent in various synthetic pathways. Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the hazard statements H317 (May cause an allergic skin reaction) and H410 (Very toxic to aquatic life with long lasting effects).[1] It is crucial to wear appropriate personal protective equipment (PPE) to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[2][3][4] | Must meet ANSI Z87.1 standards. Provides protection against splashes and airborne particles.[5] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2][3][4] | Inspect gloves for integrity before each use.[3] Change gloves immediately if contaminated. For prolonged or repeated contact, consider double gloving. |
| Laboratory coat. | Fully buttoned to provide maximum coverage of skin and personal clothing.[5] | |
| Respiratory Protection | NIOSH-approved respirator.[2][3][4] | Required when working outside of a certified chemical fume hood, if there is a potential for aerosolization, or if ventilation is inadequate. |
| Foot Protection | Closed-toe shoes. | Shoes should fully cover the feet to protect against spills.[5] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize exposure and prevent accidents. The following workflow outlines the key steps from receipt to disposal.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
